beta-D-Mannopyranose
Description
beta-D-Mannose is a natural product found in Symphytum tuberosum with data available.
See also: Acemannan (monomer of); Davanat (monomer of); Konjac mannan (monomer of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RWOPYEJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015877 | |
| Record name | beta-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7322-31-8, 120442-57-1 | |
| Record name | β-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Mannopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-MANNOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of beta-D-Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereochemical properties of beta-D-mannopyranose, a crucial monosaccharide in various biological processes. The document details its conformational analysis, quantitative structural data, experimental protocols for its characterization, and its role in key metabolic pathways.
Structure and Stereochemistry of this compound
This compound is a hexopyranose, a six-membered ring structure, and an epimer of glucose at the C-2 position.[1] The "beta" designation indicates that the anomeric hydroxyl group at C-1 is in the equatorial position in the most stable chair conformation.[2] This stereochemistry is critical for its recognition by enzymes and its role in the formation of complex glycans.[3]
The pyranose ring of this compound predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings.[2] In this conformation, the substituents on the ring carbons can be either in axial or equatorial positions. The stability of the chair conformation is influenced by the steric hindrance between these substituents. For this compound, the hydroxyl groups are positioned to minimize steric strain, contributing to its overall stability.[4]
Conformational Analysis
The most stable chair conformation of this compound is the ⁴C₁ form. In this conformation, the bulky hydroxymethyl group at C-5 is in the equatorial position, which is energetically favorable. The anomeric hydroxyl group at C-1 is also in the equatorial position, defining it as the beta anomer. The hydroxyl group at C-2, which distinguishes mannose from glucose, is in the axial position. The remaining hydroxyl groups at C-3 and C-4 are in equatorial and axial positions, respectively.[2][5]
Quantitative Structural Data
The precise three-dimensional structure of this compound has been determined by X-ray crystallography. The following table summarizes the unit cell parameters from a reported crystal structure. While a detailed list of all bond lengths and angles is extensive, these crystallographic parameters provide the foundational data for deriving such information.
| Crystal Parameter | Value[6] |
| Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 5.577 Å |
| b | 7.5481 Å |
| c | 18.060 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
Experimental Protocols
The structural elucidation of this compound relies on several key experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy for Anomeric Characterization
NMR spectroscopy is a powerful non-destructive technique for determining the anomeric configuration and conformational details of carbohydrates in solution.
Protocol for ¹H and ¹³C NMR of this compound:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for ¹H NMR or dioxane for ¹³C NMR, for chemical shift calibration.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The anomeric proton (H-1) of this compound typically appears as a doublet around 4.8-5.0 ppm with a small coupling constant (J₁,₂ < 2 Hz) due to the equatorial-axial relationship with H-2.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200 ppm, and a larger number of scans due to the lower natural abundance of ¹³C.
-
The anomeric carbon (C-1) of this compound resonates at approximately 94-96 ppm.
-
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can aid in confirming assignments.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H spectrum to determine the relative proportions of anomers if both are present.
-
Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.
-
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the precise atomic coordinates of a molecule in its crystalline state, offering definitive information about bond lengths, bond angles, and conformation.
Protocol for Single-Crystal X-ray Diffraction of this compound:
-
Crystallization:
-
Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step.[7]
-
A common method is slow evaporation of a saturated solution. Various solvent systems can be screened, such as ethanol/water or acetone/water mixtures.
-
-
Crystal Mounting:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (e.g., CCD or CMOS) to capture the diffraction pattern.[8]
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Scale and merge the data from different images to create a unique set of reflection data.
-
Determine the unit cell parameters and the space group of the crystal.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map. For small molecules like this compound, direct methods are typically used.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using software tools to check for geometric reasonability and consistency with the experimental data.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Signaling Pathways and Metabolic Roles
This compound is a central molecule in several critical metabolic and signaling pathways, most notably in N-linked glycosylation and mannose metabolism.
Mannose Metabolism
Mannose can be derived from glucose or obtained from the diet. Once inside the cell, it is phosphorylated and can either enter the glycolysis pathway or be activated for use in glycosylation.[1][9]
N-Linked Glycosylation Pathway
N-linked glycosylation is a crucial post-translational modification of proteins that occurs in the endoplasmic reticulum and Golgi apparatus. Mannose is a key component of the precursor oligosaccharide that is transferred to nascent proteins.[10][11]
Experimental Workflow for Studying Glycosylation
The study of this compound's role in glycosylation often involves a series of interconnected experimental procedures.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. physiol.uzh.ch [physiol.uzh.ch]
- 3. Molecular and crystal structures of N-aryl-beta-D-glycopyranosylamines from mannose and galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H12O6 | CID 439680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 11. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
The Central Role of β-D-Mannopyranose in Glycoprotein Biology: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the critical functions of mannose in glycoprotein (B1211001) synthesis, protein quality control, lysosomal targeting, and cellular recognition, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Abstract
β-D-Mannopyranose, a C-2 epimer of glucose, is a monosaccharide of paramount importance in cellular biology, particularly in the post-translational modification of proteins through glycosylation.[1] Its incorporation into N-linked and O-linked glycans profoundly influences protein folding, stability, trafficking, and function.[2] This technical guide provides a comprehensive overview of the multifaceted biological roles of β-D-Mannopyranose in glycoproteins. It delves into the metabolic pathways of mannose activation, its sequential addition in the endoplasmic reticulum and Golgi apparatus, and its critical function in the quality control of newly synthesized proteins. Furthermore, this document details the mannose-6-phosphate (B13060355) dependent pathway for lysosomal enzyme targeting and the role of mannose-terminating glycans in cellular recognition by mannose receptors. Aimed at researchers, scientists, and drug development professionals, this guide summarizes key quantitative data, provides detailed experimental protocols for studying mannosylation, and utilizes diagrams to illustrate complex signaling and metabolic pathways.
Introduction: The Significance of Mannose in Glycobiology
Glycosylation is one of the most common and complex post-translational modifications, with a majority of secreted and cell-surface proteins being glycosylated.[3] Mannose is a key constituent of these glycan structures, particularly in N-linked glycosylation, where it forms a central part of the core glycan structure.[4] The precise arrangement and modification of mannose residues within a glycoprotein's oligosaccharide chains can dictate its fate, from ensuring its correct three-dimensional conformation to mediating its interaction with other molecules and its ultimate subcellular localization. Dysregulation in mannose metabolism or its incorporation into glycoproteins is associated with severe human diseases, including Congenital Disorders of Glycosylation (CDGs).[2] A thorough understanding of the biological roles of β-D-Mannopyranose is therefore crucial for advancements in disease diagnosis, and the development of novel therapeutics.[5]
Biosynthesis and Metabolism of Mannose for Glycosylation
The journey of mannose from its availability in the cellular environment to its incorporation into a glycoprotein involves a series of enzymatic steps. Cells can either synthesize mannose from glucose or utilize exogenous mannose.[2]
Metabolic Activation of Mannose
Upon entering the cell, D-mannose is phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P).[2] Man-6-P stands at a metabolic crossroads. While a significant portion is isomerized to fructose-6-phosphate (B1210287) by mannose phosphate (B84403) isomerase (MPI) to enter glycolysis, a smaller but vital fraction is committed to glycosylation pathways.[6] For incorporation into glycans, Man-6-P is first converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2).[2] Subsequently, GDP-mannose pyrophosphorylase (GMPP) activates Man-1-P using GTP to form GDP-mannose, a key sugar donor for glycosylation.[2] Another critical activated mannose donor, dolichol-phosphate-mannose (Dol-P-Man), is synthesized from GDP-mannose and dolichol-phosphate on the cytosolic face of the endoplasmic reticulum (ER).[7]
Quantitative Contribution of Exogenous Mannose
Studies using stable isotope labeling have provided quantitative insights into the sources of mannose for N-glycan synthesis.
| Cell Type | Exogenous Mannose Concentration | Contribution of Exogenous Mannose to N-glycan Mannose | Reference |
| Normal human fibroblasts | 50 μM | 25-30% | [8] |
| MPI-deficient CDG fibroblasts | 50 μM | 80% | [8] |
| Control fibroblasts | 1 mM | Can completely replace glucose-derived mannose | [6] |
The Role of Mannose in N-Linked Glycosylation and Protein Quality Control
N-linked glycosylation is a fundamental process that attaches a complex oligosaccharide to asparagine residues of nascent polypeptide chains in the ER. Mannose is a central component of this oligosaccharide precursor.
Assembly of the Dolichol-Linked Oligosaccharide Precursor
The synthesis of the N-glycan precursor (Glc₃Man₉GlcNAc₂) occurs on the lipid carrier dolichol phosphate, starting on the cytosolic side of the ER and completed within the ER lumen. The first seven sugar residues, including five mannose residues, are added on the cytosolic side, with GDP-mannose serving as the direct donor for these mannose units.[2] The Man₅GlcNAc₂-PP-dolichol intermediate is then flipped into the ER lumen, where the remaining four mannose residues and three glucose residues are added, using Dol-P-Man and dolichol-P-glucose as donors, respectively.
The Calnexin (B1179193)/Calreticulin Cycle: A Mannose-Dependent Quality Control System
Once the full Glc₃Man₉GlcNAc₂ oligosaccharide is transferred to a nascent polypeptide, it acts as a signal for protein folding quality control.[2] This process, known as the calnexin/calreticulin cycle, involves the sequential trimming of glucose and mannose residues.[9] The monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized by the lectin chaperones calnexin and calreticulin, which assist in proper protein folding.[2] Subsequent removal of the final glucose residue releases the glycoprotein. If the protein is correctly folded, it can exit the ER. If it remains misfolded, it is recognized by the enzyme UGGT, which re-glucosylates the glycan, allowing it to re-enter the calnexin/calreticulin cycle.[10] Persistent misfolding leads to the trimming of mannose residues by ER mannosidases, marking the glycoprotein for ER-associated degradation (ERAD).[11]
Mannose-6-Phosphate Pathway for Lysosomal Targeting
The targeting of most soluble lysosomal enzymes from the trans-Golgi network to the lysosome is dependent on the formation of mannose-6-phosphate (M6P) residues on their N-linked glycans.[12][13]
Biosynthesis of the M6P Recognition Marker
In the cis-Golgi, a two-step enzymatic reaction creates the M6P marker. First, UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) transfers GlcNAc-1-phosphate to specific mannose residues on the high-mannose N-glycans of lysosomal enzymes.[13][14] In the trans-Golgi, a second enzyme, α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (uncovering enzyme), removes the GlcNAc residue, exposing the M6P recognition site.[14]
M6P Receptor-Mediated Trafficking
The M6P-tagged lysosomal enzymes are recognized and bound by mannose-6-phosphate receptors (MPRs) in the trans-Golgi network at a pH of 6.5-6.7.[12] These enzyme-receptor complexes are then packaged into clathrin-coated vesicles and transported to the late endosomes.[14] The acidic environment of the late endosomes (pH ~6.0) causes the dissociation of the enzyme from the receptor.[12] The receptor is then recycled back to the Golgi, while the lysosomal enzyme is delivered to the lysosome. This pathway is crucial for cellular homeostasis and is exploited in enzyme replacement therapies (ERT) for lysosomal storage diseases.[12][15]
O-Linked Mannosylation and its Role in Disease
While less common than N-linked glycosylation, O-linked mannosylation, the attachment of mannose to serine or threonine residues, is a conserved post-translational modification critical for the function of certain proteins.[16][17] The biosynthesis of O-mannose glycans begins in the ER with the transfer of mannose from Dol-P-Man to the protein.[7]
A prominent example of a protein undergoing extensive O-mannosylation is α-dystroglycan.[16] Proper glycosylation of α-dystroglycan is essential for its interaction with extracellular matrix proteins, thereby linking the cytoskeleton to the extracellular matrix.[7] Defects in the enzymes involved in the O-mannosylation pathway lead to a group of congenital muscular dystrophies known as dystroglycanopathies.[7]
Mannose Receptors: Gatekeepers of the Immune System
Mannose receptors are a class of C-type lectin receptors expressed on the surface of macrophages and dendritic cells that recognize terminal mannose, fucose, and N-acetylglucosamine residues on glycoproteins.[18][19] This recognition plays a crucial role in both innate and adaptive immunity by mediating the phagocytosis of pathogens and the presentation of antigens.[20] The mannose receptor is a recycling receptor that internalizes its ligands into endosomes.[18] This function is also involved in the clearance of certain glycoproteins from the circulation.[19]
Experimental Protocols for Studying Mannosylation
A variety of experimental techniques are employed to investigate the role of mannose in glycoproteins.
Metabolic Labeling with Stable Isotopes
This technique allows for the tracing of mannose through metabolic pathways and its incorporation into glycoproteins.
Protocol: Metabolic Labeling with Stable Isotope-Labeled Monosaccharides
-
Cell Culture: Culture cells of interest in standard medium.
-
Labeling Medium Preparation: Prepare medium containing physiological concentrations of glucose (e.g., 5 mM) and a stable isotope-labeled mannose (e.g., 50 µM [4-¹³C]Man) or vice versa.[6]
-
Labeling: Replace the standard medium with the labeling medium and incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of the labeled monosaccharide into glycoproteins.[6]
-
Glycoprotein Isolation: Harvest the cells, lyse them, and isolate total glycoproteins using methods such as protein precipitation or affinity chromatography.
-
Glycan Release and Hydrolysis: Release N-glycans from the isolated glycoproteins using an enzyme like PNGase F. Subsequently, hydrolyze the released glycans to their constituent monosaccharides.[6]
-
Derivatization and Analysis: Convert the monosaccharides into volatile derivatives (e.g., aldonitrile acetates).[6]
-
GC-MS Analysis: Analyze the derivatized monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment and quantify the contribution of the labeled precursor to the mannose content of the glycoproteins.[6]
Lectin Affinity Chromatography
This method is used to enrich for glycoproteins containing specific glycan structures, such as high-mannose glycans.
Protocol: Enrichment of Mannosylated Glycoproteins using Concanavalin A (ConA) Affinity Chromatography
-
Lectin Column Preparation: Pack a chromatography column with Concanavalin A (ConA) agarose (B213101) resin and equilibrate it with a binding buffer (e.g., HEPES- or TRIS-buffered saline, pH 7.5).[21]
-
Sample Preparation: Prepare a protein extract from cells or tissues of interest in the binding buffer.
-
Sample Loading: Apply the protein extract to the equilibrated ConA column and allow it to flow through by gravity.[21]
-
Washing: Wash the column extensively with the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[21]
-
Elution: Elute the bound glycoproteins using an elution buffer containing a competitive sugar, such as methyl α-D-mannopyranoside or a specifically formulated glycoprotein eluting solution.[21] Collect the fractions.
-
Analysis: Analyze the eluted fractions for the presence of the glycoprotein of interest by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Mass Spectrometry-Based Glycoproteomics
Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycoproteins, including the identification of glycosylation sites and the composition of the attached glycans.
Protocol: Bottom-Up Glycoproteomics for O-Mannosylation Analysis
-
Sample Preparation: Isolate glycoproteins from cell lysates or secretomes, potentially using lectin affinity chromatography (e.g., with ConA).[22]
-
N-glycan Removal: Treat the glycoprotein sample with PNGase F to remove N-linked glycans, which can interfere with the analysis of O-linked glycans.[22]
-
Proteolytic Digestion: Digest the glycoproteins into smaller peptides using a protease such as trypsin.
-
Enrichment of O-glycopeptides: Enrich for O-mannosylated glycopeptides using a long ConA column.[22]
-
nLC-MS/MS Analysis: Analyze the enriched glycopeptides by nanoflow liquid chromatography-tandem mass spectrometry (nLC-MS/MS). Employ fragmentation methods such as Higher-energy C-trap dissociation (HCD) and Electron-transfer dissociation (ETD) to obtain sequence information for both the peptide backbone and the attached glycan.[22]
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the O-mannosylated peptides and determine the sites of glycosylation.
Conclusion and Future Perspectives
β-D-Mannopyranose is a central player in a wide array of fundamental biological processes. Its roles extend from being a structural building block of glycoproteins to acting as a critical signaling molecule that governs protein quality control and subcellular trafficking. The intricate pathways involving mannose underscore the complexity and precision of cellular regulation. For researchers and professionals in drug development, a deep understanding of mannosylation is essential. Targeting the enzymes involved in mannose metabolism and glycan processing offers potential therapeutic avenues for a range of diseases, from genetic disorders like CDGs to cancer and infectious diseases. Future research will likely focus on elucidating the full "manno-proteome," understanding the dynamic regulation of mannosylation in response to cellular stress and signaling, and developing more specific modulators of mannose-dependent pathways for therapeutic intervention.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 5. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The O-Mannosylation Pathway: Glycosyltransferases and Proteins Implicated in Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein N-glycosylation, protein folding, and protein quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Synthesis of Glycoproteins bearing High-mannose type N-glycan as Probes for the Study of the Substrate Recognition of Folding Sensor Enzyme UGGT [jstage.jst.go.jp]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 13. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. O-mannosylation: The other glycan player of ER quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mannose receptor - Wikipedia [en.wikipedia.org]
- 20. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vectorlabs.com [vectorlabs.com]
- 22. pnas.org [pnas.org]
The Anomeric Effect and the Conformational Stability of β-D-Mannopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anomeric effect and its influence on the conformational stability of β-D-mannopyranose. This document details the underlying stereoelectronic principles, summarizes quantitative experimental and computational data, and provides detailed protocols for the analysis of anomeric ratios and conformational energies.
Introduction to the Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a cyclic hemiacetal or glycoside to adopt an axial orientation, despite the expected steric hindrance. This effect is a departure from simple steric considerations and is crucial for understanding the structure, stability, and reactivity of carbohydrates. The primary driving force behind the anomeric effect is the stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the C1-substituent bond. This interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar, a condition met in the axial conformation.
In the context of D-mannopyranose, the anomeric effect plays a significant role in determining the equilibrium between its α and β anomers. Contrary to what steric hindrance alone would suggest, the α-anomer of D-mannose, where the C1 hydroxyl group is axial, is often found to be more stable in aqueous solution than the β-anomer with its equatorial hydroxyl group. This is a classic manifestation of the anomeric effect, compounded by the stereochemistry at the C2 position.
Conformational Stability of β-D-Mannopyranose
The stability of the β-D-mannopyranose anomer is a balance of several competing factors, including the anomeric effect, steric interactions, and solvent effects. While the anomeric effect favors the axial α-anomer, the equatorial orientation of the hydroxyl group in the β-anomer minimizes 1,3-diaxial steric strain.
Quantitative Analysis of Anomeric Equilibrium
The relative stability of the α and β anomers of D-mannopyranose can be quantified by determining their equilibrium ratio in solution. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric ratio is solvent-dependent, reflecting the influence of the medium on the strength of the anomeric effect.
Table 1: Anomeric Equilibrium of D-Mannopyranose in Aqueous Solution
| Anomer | Anomeric Ratio (%) | Free Energy Difference (ΔG°) (kcal/mol) |
| α-D-Mannopyranose | ~67% | Favored by 0.34–0.45 |
| β-D-Mannopyranose | ~33% |
Note: The free energy difference is calculated from the equilibrium constant (K_eq = [α]/[β]) using the equation ΔG° = -RTln(K_eq). The α-anomer is the more stable anomer in an aqueous solution.
Experimental Determination of Anomeric Stability
Detailed Protocol for ¹H NMR Spectroscopic Analysis
¹H NMR spectroscopy is a powerful technique for the quantitative determination of the anomeric ratio of D-mannopyranose in solution. The anomeric protons of the α and β anomers have distinct chemical shifts, allowing for their integration and the calculation of their relative populations.
Materials:
-
D-Mannose sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (optional, for absolute quantification)
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of D-mannose and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Key Acquisition Parameters for Quantification:
-
Pulse Angle: Use a 30° or 45° pulse angle to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay to allow for full relaxation of all protons between scans. This is critical for accurate integration. A delay of 5 times the longest T₁ (spin-lattice relaxation time) of the anomeric protons is recommended. A typical starting point is a delay of 20-30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the anomeric signals).
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Perform phase correction and baseline correction.
-
Identify the signals corresponding to the anomeric protons of the α- and β-D-mannopyranose. In D₂O, the α-anomeric proton typically appears at a lower field (further downfield) than the β-anomeric proton.
-
Integrate the anomeric proton signals.
-
Calculate the anomeric ratio by comparing the integral values: % α-anomer = (Integral of α-anomeric proton) / (Integral of α-anomeric proton + Integral of β-anomeric proton) * 100 % β-anomer = (Integral of β-anomeric proton) / (Integral of α-anomeric proton + Integral of β-anomeric proton) * 100
-
Computational Investigation of Anomeric Stability
Computational chemistry provides valuable insights into the energetic factors governing the stability of D-mannopyranose anomers. Density Functional Theory (DFT) calculations are commonly employed for geometry optimization and energy calculations, while Natural Bond Orbital (NBO) analysis can be used to dissect the electronic interactions contributing to the anomeric effect.
Protocol for DFT and NBO Analysis
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Preparation:
-
Build the initial 3D structures of α-D-mannopyranose and β-D-mannopyranose in their chair conformations (⁴C₁).
-
-
Geometry Optimization and Energy Calculation (DFT):
-
Perform a geometry optimization for each anomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the desired solvent environment.
-
The output will provide the optimized geometries and the electronic energies of each anomer.
-
Calculate the relative energy difference between the anomers.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis on the optimized structures.
-
This analysis will provide information about the hyperconjugative interactions.
-
Specifically, examine the second-order perturbation theory analysis of the Fock matrix to identify and quantify the stabilization energy (E(2)) of the n(O5) -> σ*(C1-O1) interaction in both anomers. A larger E(2) value for this interaction in the α-anomer is indicative of a stronger anomeric effect.
-
Table 2: Representative Computational Data for D-Mannopyranose (in vacuo)
| Conformer | Relative Electronic Energy (kcal/mol) | Key NBO Interaction (n(O5) -> σ*(C1-O1)) E(2) (kcal/mol) |
| α-D-Mannopyranose (⁴C₁) | 0.00 | ~5-7 |
| β-D-Mannopyranose (⁴C₁) | ~0.2-0.5 | ~1-2 |
Note: These are representative values and can vary depending on the level of theory and basis set used. The key trend is the significantly larger stabilization energy from the anomeric hyperconjugation in the α-anomer.
Visualizing Key Concepts and Workflows
Conformational Equilibrium of D-Mannopyranose
The following diagram illustrates the equilibrium between the chair conformations of α- and β-D-mannopyranose, highlighting the key structural features and the influence of the anomeric effect.
Caption: Conformational equilibrium of D-Mannopyranose.
Experimental and Computational Workflow
This diagram outlines the logical workflow for the integrated experimental and computational investigation of the anomeric stability of β-D-mannopyranose.
Caption: Workflow for anomeric stability analysis.
Conclusion
The conformational stability of β-D-mannopyranose is a nuanced interplay of stereoelectronic and steric factors, significantly influenced by the surrounding solvent environment. While steric considerations favor the equatorial β-anomer, the anomeric effect provides substantial stabilization to the axial α-anomer, often making it the predominant species in solution. A thorough understanding of these principles, supported by robust experimental and computational methodologies as detailed in this guide, is paramount for researchers in medicinal chemistry and drug development, where carbohydrate conformation directly impacts molecular recognition and biological activity.
Conformational analysis of the beta-D-Mannopyranose ring
An In-Depth Technical Guide to the Conformational Analysis of the beta-D-Mannopyranose Ring
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three-dimensional structure of carbohydrates is fundamental to their biological function, influencing molecular recognition, enzymatic processing, and physicochemical properties. This compound, a C-2 epimer of glucose, is a key monosaccharide unit in numerous glycoproteins and bacterial polysaccharides. Its conformational landscape dictates how it is presented and recognized by proteins such as lectins and enzymes like mannosidases. A thorough understanding of its conformational preferences is therefore critical in glycobiology and the development of carbohydrate-based therapeutics. This guide provides a comprehensive analysis of the conformational behavior of the this compound ring, detailing its stable conformers, the energetic landscape, and the primary experimental and computational methodologies used for its characterization.
Conformational Landscape of this compound
The six-membered pyranose ring is not planar and adopts several non-planar conformations to minimize torsional and steric strain. The most significant of these are the chair, boat, and skew-boat forms.
Chair Conformations: The Dominant Species
Like cyclohexane, the pyranose ring predominantly exists in two chair conformations, designated as ⁴C₁ and ¹C₄.[1] In these conformations, substituents on the ring occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
⁴C₁ Conformation: This is the most stable and populated conformation for this compound. In this arrangement, the bulky hydroxymethyl group (-CH₂OH) at C5 is in the sterically favorable equatorial position. The hydroxyl groups are arranged as follows: C1-OH (equatorial), C2-OH (axial), C3-OH (equatorial), and C4-OH (equatorial). The axial hydroxyl group at the C2 position is a defining feature of mannose.
-
¹C₄ Conformation: This is a higher-energy chair conformation where the ring has been "flipped".[1] In the ¹C₄ form, the C5-hydroxymethyl group is forced into a sterically hindered axial position, as are most of the hydroxyl groups. This leads to significant 1,3-diaxial interactions, which are repulsive van der Waals forces that destabilize the conformer.[1] Consequently, the ¹C₄ conformation is significantly less populated in solution.
The stability of these conformers is also influenced by stereoelectronic factors, most notably the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, despite potential steric hindrance. For this compound, the anomeric hydroxyl group is equatorial in the stable ⁴C₁ chair, which is contrary to the preference dictated by the anomeric effect but is overridden by steric considerations.
Boat and Skew-Boat Conformations
Other conformations, such as the boat and skew-boat, are also possible but are generally much higher in energy and act as transition states between chair and other forms.[2][3] The classical boat conformation suffers from significant steric strain between the "flagpole" hydrogens (or in this case, hydroxyl groups) and torsional strain from eclipsed bonds.[3][4] The skew-boat is a slightly more stable, twisted version of the boat form.[2] While not significantly populated at equilibrium, these conformations can be important in enzymatic reactions where the pyranose ring may be distorted to facilitate catalysis.[5][6]
Quantitative Conformational Analysis
The relative populations of different conformers are determined by their free energy differences. These energies can be estimated using computational methods and are summarized below.
Relative Energies of Conformations
The following table summarizes the relative energies of various this compound conformations as determined by Density Functional Theory (DFT) calculations. The ⁴C₁ chair is used as the energetic reference (0.0 kcal/mol).
| Conformation | Relative Energy (kcal/mol) | Stability |
| ⁴C₁ Chair | 0.0 | Most Stable |
| ¹C₄ Chair | ~5-10 | Less Stable |
| Boat (B) | ~6-7 | Unstable |
| Skew-Boat (S) | ~5-6 | Unstable |
Note: Energy values are approximate and can vary based on the computational method and solvent model used. Data is synthesized from studies on pyranose conformations.[2][3][7]
Key NMR Parameters for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying carbohydrate conformations in solution.[8] Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[9]
| Coupled Protons | Dihedral Angle (approx.) | Typical ³JHH (Hz) in ⁴C₁ Chair | Relationship |
| H1-H2 | ~180° | 8-10 | axial-axial |
| H2-H3 | ~60° | 2-4 | axial-equatorial |
| H3-H4 | ~180° | 8-10 | axial-axial |
| H4-H5 | ~180° | 8-10 | axial-axial |
Note: The axial-equatorial coupling for H1-H2 in this compound is small (~1-2 Hz), consistent with its ~60° dihedral angle in the ⁴C₁ chair. The values in the table represent typical ranges for pyranose rings.[9][10]
Experimental and Computational Protocols
A combination of experimental and computational methods is typically employed for a comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: The carbohydrate sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O). For observing hydroxyl protons, which can provide additional structural information, a solvent mixture like 9:1 H₂O/D₂O or DMSO-d₆ is used.[11]
-
1D ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. This provides initial information on the anomeric configuration (α vs. β) and an estimate of the ring conformation through analysis of the ³JHH coupling constants.[8]
-
2D NMR Experiments: To resolve spectral overlap and unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is performed.[12]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (e.g., H1-H2, H2-H3), allowing for the tracing of the proton connectivity around the ring.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system, which is useful for identifying all protons belonging to a single monosaccharide residue.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of the ¹³C spectrum.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, useful for determining linkages in oligosaccharides.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons. Strong NOEs between H1, H3, and H5 are characteristic of an axial-axial relationship and support the assignment of a chair conformation.
-
-
Data Analysis: Coupling constants are measured from high-resolution 1D or 2D spectra. These values are then used in Karplus-type equations to calculate dihedral angles, which define the ring's pucker and overall conformation.[9][13]
Computational Chemistry
Computational methods are invaluable for exploring the conformational energy landscape and interpreting experimental data.
Methodology:
-
Structure Building: An initial 3D structure of this compound (e.g., in the ⁴C₁ chair conformation) is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers (chairs, boats, skews).
-
Geometry Optimization and Energy Calculation (DFT): The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[14][15] This provides the relative stabilities of the different conformations in the gas phase.
-
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior in solution, MD simulations are performed.[16][17] The carbohydrate is placed in a simulation box with explicit solvent molecules (e.g., water). The system's evolution over time (nanoseconds to microseconds) is simulated, providing an ensemble of conformations that represents the molecule's behavior in solution.
-
Analysis: The MD trajectory is analyzed to determine the populations of different conformers, hydrogen bonding patterns, and to calculate theoretical NMR parameters (like J-couplings) which can be directly compared with experimental data for validation.[18]
Visualizations
Conformational Equilibrium of this compound
Note: The DOT script above is a template. A placeholder image URL is used. In a real application, you would replace this with a URL to an image of the chair conformations.
Caption: Conformational equilibrium of this compound.
Experimental Workflow for Conformational Analysis
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ochem.as.uky.edu [ochem.as.uky.edu]
- 5. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases. | Semantic Scholar [semanticscholar.org]
- 7. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 17. Simulation of Carbohydrates, from Molecular Docking to Dynamics in Water | Springer Nature Experiments [experiments.springernature.com]
- 18. Molecular Dynamics Simulations of Glycoproteins using CHARMM - PMC [pmc.ncbi.nlm.nih.gov]
The Unraveling of Sweet Stereoisomers: A Technical History of D-Mannose and its Epimers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discoveries and experimental evolution that defined our understanding of D-mannose and its isomers. From the foundational work of Emil Fischer to modern analytical techniques, this document provides a comprehensive overview of the history, stereochemistry, and classical synthesis and degradation protocols that have shaped the field of carbohydrate chemistry.
The Dawn of Sugar Stereochemistry: Fischer's Groundbreaking Work
The late 19th century marked a turning point in organic chemistry, largely driven by the pioneering work of German chemist Emil Fischer. His investigations into the structure of monosaccharides laid the groundwork for our modern understanding of stereoisomerism. At the heart of this revolution was the elucidation of the structures of D-glucose and its close relative, D-mannose.
Fischer's research established that D-mannose is the C-2 epimer of D-glucose, meaning they differ only in the stereochemical arrangement at the second carbon atom.[1][2] This subtle difference in three-dimensional structure results in distinct physical and biological properties. Fischer's realization of this epimeric relationship was a monumental step in carbohydrate chemistry.[3] He demonstrated that both D-glucose and D-mannose, when reacted with phenylhydrazine, form the identical osazone, indicating that the stereochemistry from C-3 to C-6 is the same for both sugars.[4]
The ability to interrelate these sugars was made possible by the development of key synthetic and degradative methods, most notably the Kiliani-Fischer synthesis for chain elongation and the Wohl degradation for chain shortening. These techniques allowed for the systematic determination of the stereochemical configuration of the aldose family of sugars.
Physical and Chemical Properties of D-Mannose and its Key Isomers
The subtle stereochemical differences among D-mannose and its isomers, such as D-glucose, D-galactose (a C-4 epimer of D-glucose), and D-talose (a C-2 epimer of D-galactose), are reflected in their distinct physical properties.[5][6] These properties were crucial for their initial isolation and characterization by early chemists.
| Property | D-Mannose | D-Glucose | D-Galactose | D-Talose |
| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 | 180.16 |
| Melting Point (°C) | ~132 | 146 (α-anomer), 150 (β-anomer) | 168-170 | 136-138 |
| Specific Rotation ([α]D) | +14.2° | +52.7° (equilibrium) | +80.2° (equilibrium) | +19.7° |
Note: Specific rotation values can vary with conditions and the anomeric form.
Classical Experimental Protocols: Building and Breaking Sugars
The following sections detail the classical methodologies that were instrumental in the discovery and characterization of D-mannose and its isomers.
The Kiliani-Fischer Synthesis: Ascending the Aldose Ladder
The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon atom.[7] This process was famously used to convert D-arabinose into a mixture of its two C-2 epimers, D-glucose and D-mannose, providing strong evidence for their structural relationship.[8]
-
Cyanohydrin Formation:
-
Dissolve D-arabinose in water and add an aqueous solution of sodium cyanide (NaCN).
-
The cyanide ion undergoes nucleophilic addition to the aldehyde group of the open-chain form of D-arabinose, forming a mixture of two diastereomeric cyanohydrins (D-glucononitrile and D-mannononitrile).[7]
-
-
Hydrolysis to Aldonic Acids:
-
The cyanohydrin mixture is then heated in water, which hydrolyzes the nitrile group to a carboxylic acid.
-
This results in the formation of a mixture of D-gluconic acid and D-mannonic acid.
-
-
Lactone Formation and Separation:
-
Upon acidification, the aldonic acids readily form their more stable five-membered lactones (γ-lactones): D-gluconolactone and D-mannonolactone.
-
Historically, the separation of these diastereomeric lactones was a significant challenge before the advent of chromatography. Early chemists relied on tedious methods such as fractional crystallization. This process involves the repeated dissolution and crystallization of the mixture in a suitable solvent. Due to slight differences in solubility, one diastereomer will preferentially crystallize, allowing for its separation.
-
-
Reduction to Aldoses:
-
The separated lactones are then reduced to their corresponding aldoses.
-
A common reducing agent used in the classical procedure is a sodium amalgam (sodium dissolved in mercury) in a slightly acidic aqueous solution.[8]
-
Reduction of D-gluconolactone yields D-glucose, and reduction of D-mannonolactone yields D-mannose.
-
The Wohl Degradation: Descending the Aldose Ladder
The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon atom, effectively the reverse of the Kiliani-Fischer synthesis.[3][9] This was a crucial tool for relating the stereochemistry of larger sugars to smaller, known sugars.
-
Oxime Formation:
-
D-glucose is reacted with hydroxylamine (B1172632) (NH₂OH) to form glucose oxime.
-
-
Dehydration and Acetylation:
-
The oxime is then treated with acetic anhydride (B1165640) and sodium acetate (B1210297). This step dehydrates the oxime to a nitrile (cyanohydrin) and acetylates all the hydroxyl groups, forming pentaacetyl-D-glucononitrile.[9]
-
-
Elimination and Deacetylation:
-
The acetylated cyanohydrin is then treated with a basic solution, such as sodium methoxide (B1231860) in methanol.
-
This induces the elimination of hydrogen cyanide and the removal of the acetate protecting groups, resulting in the formation of the next lower aldose, D-arabinose.
-
Visualizing the Stereochemistry and Experimental Workflows
The following diagrams, rendered using the DOT language, illustrate the key structures and processes described in this guide.
Caption: Fischer projections of D-Glucose and its C-2 epimer, D-Mannose.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The separation of enantiomeric sugars by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-talose-1-13C | C6H12O6 | CID 12305811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Talose - Wikipedia [en.wikipedia.org]
- 6. Galactose - Wikipedia [en.wikipedia.org]
- 7. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Galactose | C6H12O6 | CID 6036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
A Technical Guide to the Isolation and Purification of Beta-D-Mannopyranose from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-D-Mannopyranose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with significant potential in the pharmaceutical and nutraceutical industries. Its role in immune modulation, particularly in the prevention of certain bacterial infections and its anti-inflammatory properties, has garnered increasing interest. This technical guide provides a comprehensive overview of the methodologies for isolating and purifying this compound from various natural sources. It details experimental protocols for extraction, hydrolysis, and purification, presents quantitative data for comparison, and illustrates key experimental workflows and a significant biological signaling pathway involving this monosaccharide.
Introduction
D-mannose (B1359870) is a key component of various polysaccharides in plants and is also found in some fruits and human cells where it participates in immune regulation.[1] Its unique physiological benefits and applications in the food and pharmaceutical sectors have driven the development of efficient extraction and purification methods.[1] This document outlines the primary natural sources and the prevalent chemical and enzymatic methods for obtaining high-purity this compound.
Natural Sources of this compound
This compound is predominantly found in the form of mannans, glucomannans, and galactomannans in various plant biomass.[1] Key natural sources include:
-
Palm Kernel: A promising bioresource for fermentable sugar extraction.[2]
-
Acai Berry Seeds: The mannan (B1593421) content in mature seeds can be as high as 50% of the total dry weight.[1]
-
Spent Coffee Grounds (SCG): Rich in cellulose (B213188) and hemicellulose, with mannose content reported at 46.8%.[1]
-
Konjac Flour: The main polysaccharide is glucomannan, a polymer of glucose and mannose.[1]
-
Ivory Nut: A traditional source for mannose extraction.[3]
-
Softwoods and other plant sources: Mannan is an important polysaccharide in these materials.[4]
-
Yeast Cell Walls: Saccharomyces cerevisiae is a source of mannoproteins.[5]
Isolation and Purification Methodologies
The isolation of this compound from its polymeric forms (mannans) involves two main stages: hydrolysis to release the monosaccharide, followed by purification to remove impurities.
Hydrolysis of Mannans
Acid hydrolysis is a common method for breaking down mannans into their constituent monosaccharides.
Experimental Protocol: Acid Hydrolysis of Palm Kernel [6][7]
-
Sample Preparation: Weigh a desired amount of dried and ground palm kernel.
-
Acid Treatment: Add sulfuric acid (e.g., a concentration suitable for hydrolysis) to the palm kernel sample at a specific solid-to-liquid ratio.
-
Hydrolysis: Heat the mixture at 100°C for a defined period to facilitate the breakdown of mannans.
-
Neutralization: After hydrolysis, cool the solution and neutralize it with a suitable base (e.g., calcium carbonate) to precipitate the acid as a salt.
-
Filtration: Filter the mixture to remove the precipitate and other insoluble materials, yielding a crude mannose solution.
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often resulting in higher yields and fewer byproducts.[1] The key enzymes involved are β-mannanase and β-mannosidase.[1][4]
Experimental Protocol: Enzymatic Hydrolysis of Acai Berry Mannan [1]
-
Pre-treatment: The remaining mannan in acai berry seeds after initial extraction can be subjected to enzymatic hydrolysis.
-
Enzyme Addition: Add a solution containing β-mannanase and/or β-mannosidase to the pre-treated mannan slurry. The specific enzyme concentration and buffer conditions (pH, temperature) should be optimized for the chosen enzyme.
-
Incubation: Incubate the mixture under optimal conditions (e.g., specific temperature and pH) for a sufficient duration to achieve maximum hydrolysis.
-
Enzyme Deactivation: After the desired level of hydrolysis is reached, deactivate the enzymes by heating the solution (e.g., boiling for 10 minutes).
-
Clarification: Centrifuge or filter the hydrolysate to remove any remaining solids.
Purification Techniques
Following hydrolysis, the crude mannose solution contains various impurities, including other monosaccharides, salts, and colored compounds.[3] A multi-step purification process is typically required to achieve high-purity this compound.
Experimental Protocol: Activated Carbon Treatment [3]
-
Preparation: To the crude mannose solution, add activated carbon (e.g., 5 g per 100 g of crude mannose). A few drops of acetic acid can also be added.[3]
-
Heating: Gently boil the solution to facilitate the adsorption of colored impurities onto the activated carbon.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed quickly to prevent premature crystallization.[3]
Experimental Protocol: Ion-Exchange Chromatography [6][7]
-
Resin Selection: Use a combination of cation and anion exchange resins to remove inorganic salts.
-
Column Preparation: Pack the resins into separate columns and equilibrate them with deionized water.
-
Sample Loading: Pass the decolorized mannose solution through the cation exchange column first to remove cations, followed by the anion exchange column to remove anions.
-
Elution: Elute the desalted mannose solution with deionized water.
-
Regeneration: Regenerate the ion-exchange resins according to the manufacturer's instructions.
For achieving the highest purity, especially on an industrial scale, advanced chromatographic techniques are employed.
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic method that is highly effective for separating sugar epimers like D-mannose and D-glucose, capable of achieving purities exceeding 99%.[3]
-
High-Performance Liquid Chromatography (HPLC): A reliable analytical and preparative method for assessing and achieving high purity. Anion-exchange columns are often used for resolving closely related sugars.[3]
Crystallization is the final step to obtain solid, high-purity this compound.
Experimental Protocol: Recrystallization from Water/Ethanol [3]
-
Concentration: Concentrate the purified mannose solution under reduced pressure to a thick syrup.
-
Antisolvent Addition: Slowly add an antisolvent, such as ethanol, to the concentrated syrup while stirring. The solution will become cloudy, indicating the initiation of precipitation.
-
Seeding: To promote the formation of the desired crystal form (α-D-mannose), seed the solution with a few pure crystals.
-
Cooling and Maturation: Allow the solution to cool slowly and undisturbed to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold antisolvent, and dry them under vacuum.
Data Presentation
The following tables summarize quantitative data from various studies on the isolation and purification of this compound.
Table 1: Yield of D-Mannose from Various Natural Sources and Hydrolysis Methods
| Natural Source | Hydrolysis Method | D-Mannose Yield/Concentration | Reference |
| Acai Berry Seeds | 3% Sulfuric Acid (121°C, 60 min) | 41 g/L (approx. 30% yield) | [1] |
| Acai Berry Seeds | Enzymatic Hydrolysis (of remaining mannan) | 146.3 g/L (96.8% yield) | [1] |
| Spent Coffee Grounds | Sulfuric Acid (163°C, 45 min) | 77.4% hydrolysis efficiency of mannan | [1] |
| Palm Kernel | Sulfuric Acid followed by Enzymatic Hydrolysis | 48.4% total yield (based on palm kernel weight) | [6][7] |
| Ivory-nut Shavings | Chemical Synthesis & Recrystallization | Approx. 35% | [3] |
Table 2: Purity and Recovery of D-Mannose using Different Purification Techniques
| Purification Technique | Starting Material | Purity Achieved | Recovery | Reference |
| Simulated Moving Bed (SMB) Chromatography | Raw Sugar Juice (~90% pure) | >99% | >99% recovery of sugar from feed | [3] |
| Recrystallization (Aqueous Ethanol) | Crude Hydrolysate | 99.3% - 99.6% | 51.8% - 55.8% | [3] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.
Biological Signaling Pathway
D-mannose has been shown to exert immunomodulatory effects by inducing the generation of regulatory T cells (Tregs). This process is mediated through the activation of the TGF-β signaling pathway.
Conclusion
The isolation and purification of this compound from natural sources is a multi-step process that can be tailored based on the starting material and desired purity. While acid hydrolysis is a straightforward method, enzymatic hydrolysis often provides higher yields and specificity. A combination of purification techniques, including decolorization, desalination, and advanced chromatography, is necessary to achieve high-purity D-mannose suitable for pharmaceutical applications. The immunomodulatory properties of D-mannose, particularly its ability to induce regulatory T cells, highlight its potential as a therapeutic agent, warranting further research and development in this area.
References
- 1. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pnas.org [pnas.org]
- 4. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mannose receptor - Wikipedia [en.wikipedia.org]
- 7. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Art of the 1,2-cis-Glycosidic Bond: Application Notes on the Chemical Synthesis of β-D-Mannopyranosides
Introduction
The synthesis of β-D-mannopyranosides, characterized by a 1,2-cis-glycosidic linkage, represents a formidable challenge in carbohydrate chemistry. The inherent thermodynamic and kinetic preference for the formation of the α-anomer (1,2-trans) necessitates the development of sophisticated synthetic strategies. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key chemical methods for the stereoselective synthesis of β-D-mannopyranosides. Detailed experimental protocols for prominent methods are provided, along with quantitative data to facilitate comparison and selection of the most suitable approach for a given synthetic target.
The Challenge of β-Mannosylation
The primary hurdles in β-mannosylation stem from two main factors: the anomeric effect, which favors the formation of the thermodynamically more stable α-glycoside, and the steric hindrance posed by the axial C2-substituent on the mannosyl donor, which shields the β-face from nucleophilic attack. Overcoming these challenges has led to the development of a diverse array of synthetic methodologies, broadly categorized as direct and indirect methods.
Key Synthetic Strategies
Several powerful strategies have emerged to address the challenge of β-mannosylation. These include direct glycosylation methods that favor the formation of the β-anomer and indirect methods that establish the β-linkage through a series of transformations.
Direct β-Mannosylation Methods
Direct methods aim to form the β-mannosidic bond in a single step from a mannosyl donor and an acceptor.
-
The Crich Sulfoxide (B87167) Method: This seminal approach, developed by David Crich and his coworkers, utilizes a 4,6-O-benzylidene-protected mannosyl sulfoxide donor.[1] Pre-activation of the donor with triflic anhydride (B1165640) (Tf₂O) at low temperature in the presence of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) is crucial for high β-selectivity.[2][3] This method is effective for a range of acceptors, including primary, secondary, and tertiary alcohols.[2]
-
Bis-Thiourea Catalysis: This organocatalytic approach employs a chiral bis-thiourea catalyst to promote the β-mannosylation of 2,3-acetonide-protected mannosyl phosphate (B84403) donors.[4] The method is notable for its operational simplicity, mild reaction conditions, and high β-selectivity with a broad scope of acceptors, including complex natural products.[1][5]
-
2,6-Lactone-Bridged Donors: The introduction of a 2,6-lactone bridge in the mannosyl donor can favor an Sₙ2-like mechanism, leading to the formation of the β-glycoside with stereoinversion.[2][6]
-
Anomeric O-Alkylation: This method involves the direct alkylation of the anomeric hydroxyl group of a mannose derivative with an electrophile in the presence of a base like cesium carbonate, leading to the formation of the β-mannoside.[7][8]
Indirect β-Mannosylation Methods
Indirect methods circumvent the direct formation of the challenging 1,2-cis linkage by employing multi-step strategies.
-
Intramolecular Aglycone Delivery (IAD): In this elegant strategy, the glycosyl acceptor is first tethered to the mannosyl donor, typically at the C2 position.[9][10][11] Subsequent activation of the anomeric center leads to an intramolecular glycosylation event, where the tethered acceptor is delivered to the β-face of the donor, ensuring the formation of the 1,2-cis linkage.[5][12] Various tethers, such as p-methoxybenzyl (PMB) ethers and silicon-based linkers, have been successfully employed.[5][13]
-
C2-Epimerization of β-Glucosides: This approach leverages the ease of synthesis of 1,2-trans-β-glucosides. A β-glucoside is first synthesized and then subjected to an oxidation-reduction sequence at the C2 position to invert the stereochemistry, yielding the desired β-mannoside.[14][15] Alternatively, an intramolecular Sₙ2 reaction at C2 can achieve the same transformation.[16]
Quantitative Data Summary
The following tables summarize the quantitative data for selected β-mannosylation methods, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Bis-Thiourea-Catalyzed β-Mannosylation of Various Acceptors [5]
| Entry | Acceptor | Donor | Yield (%) | α:β Ratio |
| 1 | Methanol (B129727) | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 95 | 1:24 |
| 2 | Benzyl alcohol | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 92 | 1:32 |
| 3 | Isopropanol | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 85 | 1:24 |
| 4 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 81 | 1:19 |
| 5 | (-)-Menthol | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 88 | 1:24 |
Table 2: Crich β-Mannosylation with Various Acceptors [2][3]
| Entry | Donor | Acceptor | Yield (%) | α:β Ratio |
| 1 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | Methanol | 88 | >9:1 β |
| 2 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | Cyclohexanol (B46403) | 90 | >9:1 β |
| 3 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | 1-Adamantanol | 85 | >9:1 β |
Table 3: Intramolecular Aglycone Delivery (IAD) for Disaccharide Synthesis [5]
| Entry | Donor | Acceptor | Yield (%) | Stereoselectivity |
| 1 | 2-O-(p-Methoxybenzyl)-3,4,6-tri-O-benzyl-α-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 85 | β-only |
| 2 | 2-O-(p-Methoxybenzyl)-3,4,6-tri-O-benzyl-α-D-mannopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 78 | β-only |
Experimental Protocols
Protocol 1: Bis-Thiourea-Catalyzed β-Mannosylation
This protocol describes the synthesis of methyl 2,3:4,6-di-O-isopropylidene-β-D-mannopyranoside.
Materials:
-
2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate (Donor)
-
Methanol (Acceptor)
-
Bis-thiourea catalyst
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Trifluoromethanesulfonic acid (TfOH)
-
Triethylamine (B128534) (Et₃N)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves are added the mannosyl donor (1.0 equiv) and the bis-thiourea catalyst (0.1 equiv) in anhydrous DCM.
-
The mixture is stirred at room temperature for 30 minutes.
-
The flask is cooled to -78 °C, and methanol (1.2 equiv) is added dropwise.
-
Trifluoromethanesulfonic acid (0.1 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of triethylamine and allowed to warm to room temperature.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired β-mannopyranoside.
Protocol 2: Crich β-Mannosylation using the Sulfoxide Method
This protocol outlines the synthesis of cyclohexyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-mannopyranoside.
Materials:
-
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide (Donor)
-
Cyclohexanol (Acceptor)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Triflic anhydride (Tf₂O)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Procedure:
-
A solution of the mannosyl sulfoxide donor (1.0 equiv) and DTBMP (1.1 equiv) in anhydrous DCM is stirred over activated 4 Å molecular sieves at -78 °C.
-
Triflic anhydride (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78 °C (pre-activation).
-
A solution of cyclohexanol (1.5 equiv) in anhydrous DCM is added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched with triethylamine, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield the pure β-mannopyranoside.
Protocol 3: Intramolecular Aglycone Delivery (IAD) via a PMB Ether Linker
This protocol details the synthesis of a disaccharide with a β-mannosidic linkage.
Step 1: Tethering of the Acceptor
-
To a solution of the 2-O-(p-methoxybenzyl) mannosyl donor (1.0 equiv) and the acceptor alcohol (1.2 equiv) in anhydrous DCM are added activated 4 Å molecular sieves.
-
The mixture is stirred at room temperature for 30 minutes.
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5 equiv) is added, and the reaction is stirred for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the tethered intermediate.
Step 2: Intramolecular Glycosylation
-
The tethered intermediate (1.0 equiv) is dissolved in anhydrous 1,2-dichloroethane (B1671644) containing DTBMP (1.5 equiv).
-
The solution is cooled to -40 °C, and methyl trifluoromethanesulfonate (B1224126) (MeOTf) (1.2 equiv) is added.
-
The reaction is stirred at -40 °C for 3 hours.
-
The reaction is quenched with triethylamine and concentrated.
-
The residue is purified by silica gel chromatography to afford the desired β-linked disaccharide.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the synthesis of β-D-mannopyranosides.
Caption: Overview of direct and indirect strategies for the synthesis of β-mannosides.
Caption: Experimental workflow for the Crich β-mannosylation sulfoxide method.
Caption: Experimental workflow for Intramolecular Aglycone Delivery (IAD).
Conclusion
The synthesis of β-D-mannopyranosides remains a vibrant area of research, with a diverse toolkit of methods now available to the synthetic chemist. The choice of a particular strategy depends on several factors, including the nature of the glycosyl acceptor, the desired protecting group scheme, and the scale of the synthesis. The protocols and data presented herein provide a valuable resource for navigating the complexities of β-mannosylation and successfully incorporating this challenging yet crucial glycosidic linkage into complex carbohydrates and glycoconjugates.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by Bis-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 3. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 4. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen-bond-mediated aglycone delivery: focus on β-mannosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. users.ox.ac.uk [users.ox.ac.uk]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of beta-D-mannosides from beta-D-glucosides via an intramolecular SN2 reaction at C-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of β-D-Mannopyranose Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of β-D-mannopyranose derivatives. These compounds are of significant interest in biomedical research and drug development due to their roles in fundamental biological processes, including protein glycosylation and gut microbiome modulation. Enzymatic synthesis offers a powerful and highly specific alternative to challenging chemical methods for creating the 1,2-cis-glycosidic linkage of β-D-mannopyranosides.
Introduction to Enzymatic Approaches
The synthesis of β-D-mannopyranosides is a formidable challenge in carbohydrate chemistry. However, enzymatic strategies provide efficient and stereoselective routes to these valuable molecules. Key enzymatic approaches include:
-
Glycoside Phosphorylases: These enzymes catalyze the reversible phosphorolysis of glycosidic bonds. In the synthetic direction, they can transfer a mannosyl group from α-D-mannose-1-phosphate to an acceptor molecule, forming a β-mannosidic linkage. This method is highly efficient and avoids the use of expensive nucleotide-activated sugar donors.[1][2][3][4]
-
Glycoside Hydrolases (GHs) in Transglycosylation Mode: Certain glycoside hydrolases, such as β-mannanases and even some β-glucosidases with promiscuous activity, can be utilized for transglycosylation reactions. In the presence of a suitable donor and acceptor, these enzymes can transfer a mannosyl residue to the acceptor, forming a new β-mannosidic bond.[5][6][7]
-
Endo-β-mannanases for Manno-oligosaccharide (MOS) Production: These enzymes specifically cleave the internal β-1,4-linkages in mannans, polymers of mannose found in plant biomass and microbial cell walls.[8] This process yields manno-oligosaccharides (MOS) of varying lengths, which have significant applications as prebiotics.[8][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various enzymatic syntheses of β-D-mannopyranose derivatives.
Table 1: Synthesis of β-D-Mannosides using Glycoside Phosphorylases
| Enzyme Source | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |
| Thermoanaerobacter sp. X-514 | α-D-mannose-1-phosphate | β-1,2-mannobiose | 1,2-β-oligomannan | - | [5] |
| Thermoanaerobacter sp. X-514 | α-D-mannose-1-phosphate | D-mannose | 1,2-β-oligomannan | - | [5] |
| Not Specified | α-D-mannose-1-phosphate | D-glucose | 4-O-β-D-mannosyl-D-glucose | - | [3] |
| Not Specified | α-D-mannose-1-phosphate | D-mannose | β-1,4-mannobiose | - | [3] |
Table 2: Synthesis of β-D-Mannopyranosides via Transglycosylation
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |
| Novozym 188 (β-glucosidase) | β-D-mannopyranosyl-(1→4)-D-mannose | Tyrosol | Tyrosol β-D-mannopyranoside | 12% | [6][7] |
| Novozym 188 (β-glucosidase) | β-D-mannopyranosyl-(1→4)-D-mannose | Hydroxytyrosol | Hydroxytyrosol β-D-mannopyranoside | 16% | [6][7] |
| β-D-xylosidase (Aspergillus niger) | p-nitrophenyl β-D-xylopyranoside | 2-acetamido-2-deoxy-D-glucopyranose | 6-O-β-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose | 36% | [11][12] |
Table 3: Production of Manno-oligosaccharides (MOS) by Enzymatic Hydrolysis
| Enzyme | Substrate | Key Parameters | Product | Yield | Reference |
| Endo-1,4-β-mannanase | Cassia Gum | - | Linear β-manno-oligosaccharides (DP 2-9) | >95% purity | [13] |
| β-mannanase (Bacillus licheniformis) | Various mannans | pH 6-6.5, 30-37°C | Manno-oligosaccharides | 17.3 ± 1.2 kU/L enzyme yield | [14] |
| Immobilized β-mannanase | Locust Bean Gum | 40°C, 8h | Manno-oligosaccharides | Immobilization yield: 68.3% | [15][16] |
Experimental Protocols
Protocol for Synthesis of Tyrosol β-D-Mannopyranoside using Novozym 188
This protocol is adapted from the enzymatic β-mannosylation of phenylethanoid alcohols.[6][7]
Materials:
-
Novozym 188 (crude β-glucosidase from Aspergillus niger)
-
Mannobiose (β-D-mannopyranosyl-(1→4)-D-mannose)
-
Tyrosol
-
0.1 M Acetate (B1210297) buffer (pH 5.0)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enzyme Preparation: To increase the specific activity of β-mannosidase, the commercial Novozym 188 preparation can be ultrafiltered and lyophilized.
-
Reaction Setup:
-
Dissolve mannobiose (e.g., 120 g/L) and tyrosol (e.g., 20 g/L) in 0.1 M acetate buffer (pH 5.0).
-
Add the lyophilized Novozym 188 preparation to achieve a final β-mannosidase activity of approximately 90 U/L.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with gentle agitation for a predetermined time (e.g., 24-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Product Extraction:
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
Extract the supernatant with ethyl acetate to separate the product from unreacted sugars and other polar compounds.
-
-
Purification:
-
Concentrate the ethyl acetate extract under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
-
Characterization: Confirm the structure of the purified tyrosol β-D-mannopyranoside using NMR spectroscopy and mass spectrometry.
Protocol for Production of Manno-oligosaccharides (MOS) from Locust Bean Gum
This protocol describes the hydrolysis of a mannan-rich substrate using an immobilized β-mannanase.[15][16]
Materials:
-
β-Mannanase
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Locust Bean Gum (LBG)
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Mannose (for standard curve)
-
Buffer solution (e.g., 50 mM MES-NaOH, pH 6.0)
Procedure:
-
Enzyme Immobilization:
-
Prepare a 2% (w/v) sodium alginate solution.
-
Add a known activity of β-mannanase (e.g., 320 U) to the sodium alginate solution and mix thoroughly.
-
Extrude the mixture dropwise into a 2% (w/v) CaCl₂ solution with gentle stirring.
-
Allow the resulting calcium alginate beads to harden for 1 hour.
-
Wash the immobilized enzyme beads with distilled water to remove excess calcium chloride and un-immobilized enzyme.
-
-
Enzymatic Hydrolysis:
-
Prepare a 5% (w/v) solution of Locust Bean Gum in the appropriate buffer.
-
Add the immobilized β-mannanase beads to the LBG solution.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 40°C) with agitation for a specified time (e.g., 8 hours).
-
-
Analysis of Products:
-
Take aliquots of the reaction mixture at different time points.
-
Centrifuge to separate the immobilized enzyme.
-
Determine the concentration of reducing sugars in the supernatant using the DNS method, with mannose as a standard.
-
Analyze the composition of the generated manno-oligosaccharides by TLC or HPLC.
-
Visualizations: Signaling Pathways and Experimental Workflows
N-Glycan Biosynthesis Pathway
The following diagram illustrates the initial stages of the N-glycan biosynthesis pathway in the endoplasmic reticulum, highlighting the central role of mannose. D-mannose is activated to GDP-mannose and Dolichol-P-mannose, which serve as donors for the assembly of the precursor oligosaccharide on the dolichol phosphate (B84403) carrier.
Caption: N-Glycan precursor biosynthesis in the endoplasmic reticulum.
Experimental Workflow for Enzymatic Synthesis and Analysis
This diagram outlines a general workflow for the enzymatic synthesis of a β-D-mannopyranose derivative, from the initial reaction setup to the final product characterization.
Caption: General workflow for enzymatic synthesis of β-D-mannopyranosides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic synthesis using glycoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Conversion of Mannan-Rich Plant Waste Biomass into Prebiotic Mannooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prebiotic mannooligosaccharides: Synthesis, characterization and bioactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOT | Graphviz [graphviz.org]
- 12. Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of primeverose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and characterization of immobilized mannanase on polyhydroxyalkanoate (PHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Enzymatic Performance of β-Mannanase Immobilized on Calcium Alginate Beads for the Generation of Mannan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Stereoselective Synthesis of β-D-Mannopyranosides Using Crich Conditions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, glycobiology, and medicinal chemistry.
Introduction:
The synthesis of 1,2-cis-β-glycosidic linkages, particularly those involving mannose, presents a significant challenge in carbohydrate chemistry. The Crich β-mannosylation is a powerful and widely adopted method for the stereoselective formation of these linkages.[1] This protocol is based on the low-temperature activation of a 4,6-O-benzylidene protected mannosyl donor, typically a thioglycoside or a sulfoxide, with a triflic anhydride (B1165640) (Tf₂O) or a related promoter system.[1][2] The key to the high β-selectivity is the formation of an α-mannosyl triflate intermediate, which undergoes SN2-like displacement by a glycosyl acceptor. The rigid 4,6-O-benzylidene protecting group is crucial for minimizing the formation of the undesired α-anomer by disfavoring the formation of an oxocarbenium ion.[3] This method is applicable to a wide range of glycosyl acceptors, including primary, secondary, and tertiary alcohols.[1][4]
Data Presentation
The following table summarizes representative quantitative data for the Crich β-mannosylation with various acceptors. The data highlights the high yields and excellent β-selectivity that can be achieved using this protocol.
| Entry | Mannosyl Donor | Glycosyl Acceptor | Promoter System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | TTBP | CH₂Cl₂ | -78 | 1 | 95 | 1:9 |
| 2 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | TTBP | CH₂Cl₂ | -78 | 1 | 92 | >1:20 |
| 3 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Isopropanol | Tf₂O/BSP | TTBP | CH₂Cl₂ | -60 | 0.5 | 85 | β only |
| 4 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Cyclohexanol | Tf₂O/BSP | TTBP | CH₂Cl₂ | -60 | 0.5 | 88 | β only |
| 5 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | t-Butanol | Tf₂O/BSP | TTBP | CH₂Cl₂ | -60 | 0.5 | 75 | β only |
Abbreviations: NIS = N-Iodosuccinimide; TfOH = Trifluoromethanesulfonic acid; TTBP = 2,4,6-tri-tert-butylpyrimidine (B1306805); BSP = 1-(phenylsulfinyl)piperidine (B185665); Tf₂O = Triflic anhydride.
Experimental Protocols
Materials:
-
Mannosyl donor (e.g., Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside)
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triflic anhydride (Tf₂O) or N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (TTBP)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven before use
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Protocol 1: General Procedure for Crich β-Mannosylation using a Thioglycoside Donor and Tf₂O/BSP Activation
This protocol is adapted from the solid-phase synthesis procedure and can be applied in solution.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the mannosyl donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and freshly activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add anhydrous CH₂Cl₂ to achieve a suitable concentration (typically 0.05-0.1 M). Add the non-nucleophilic base, 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 equiv.).
-
Cooling: Cool the reaction mixture to -60 °C in a suitable cooling bath (e.g., chloroform/liquid nitrogen).
-
Activation: In a separate flask, prepare a solution of 1-(phenylsulfinyl)piperidine (BSP) (1.4 equiv.) and triflic anhydride (Tf₂O) (1.2 equiv.) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at -60 °C.
-
Reaction Monitoring: Stir the reaction at -60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂, filter through a pad of Celite to remove molecular sieves, and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure β-mannoside.
Protocol 2: Alternative Procedure using NIS/TfOH Activation
This procedure is a common alternative for the activation of thioglycoside donors.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the mannosyl donor (1.0 equiv.), the glycosyl acceptor (1.5 equiv.), the hindered base (TTBP or DTBMP, 1.5 equiv.), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous CH₂Cl₂.
-
Cooling: Cool the mixture to -78 °C (e.g., acetone/dry ice bath).
-
Activator Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv.) to the mixture.
-
Initiation: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv.) dropwise.
-
Reaction and Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench with saturated aqueous sodium thiosulfate (B1220275) solution. Follow the work-up and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow for the Crich β-D-mannopyranoside synthesis.
Caption: Key steps in the Crich β-mannosylation reaction.
Caption: Step-by-step experimental workflow.
References
- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 4. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H and 13C NMR Assignment for beta-D-Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-Mannopyranose, a C-2 epimer of glucose, is a monosaccharide of significant interest in glycobiology and drug discovery. Its distinct stereochemistry influences its role in cellular recognition, protein glycosylation, and as a component of various polysaccharides. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of carbohydrates, providing detailed information on the connectivity and stereochemistry of each atom. This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignments for this compound, along with a detailed protocol for data acquisition.
Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound in deuterium (B1214612) oxide (D₂O). These values are crucial for the identification and structural verification of this monosaccharide in various applications.
Table 1: ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 95.2 |
| C2 | 72.7 |
| C3 | 74.5 |
| C4 | 68.1 |
| C5 | 77.6 |
| C6 | 62.5 |
Table 2: ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Chemical Shift (ppm) |
| H1 | 4.89 |
| H2 | 3.92 |
| H3 | 3.65 |
| H4 | 3.81 |
| H5 | 3.37 |
| H6a | 3.88 |
| H6b | 3.73 |
Note: The ¹H NMR chemical shifts are based on typical values and may vary slightly depending on experimental conditions such as concentration, temperature, and pH.
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Dissolution: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilization (Optional but Recommended): To minimize the residual HDO signal, freeze the solution and lyophilize to dryness. Re-dissolve the sample in fresh D₂O. Repeat this process 2-3 times.
-
Transfer to NMR Tube: After the final dissolution, transfer the sample to a standard 5 mm NMR tube.
II. NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
A. ¹H NMR Spectroscopy (1D)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-12 ppm, centered around 4.5 ppm.
-
Referencing: The residual HDO peak can be used as a reference (typically ~4.79 ppm at 298 K), or an internal standard such as DSS or TSP can be added.
B. ¹³C NMR Spectroscopy (1D)
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (ns): 1024 to 4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm, centered around 100 ppm.
-
Referencing: An internal standard such as DSS or methanol (B129727) can be used.
C. 2D NMR Spectroscopy (for complete assignment)
To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the spin system (e.g., H1-H2, H2-H3, etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (e.g., C1-H1, C2-H2, etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is particularly useful for overlapping signals.
Mandatory Visualization
The following diagrams illustrate the structure and NMR assignment workflow for this compound.
Caption: Structure of this compound with atom numbering for NMR assignment.
Caption: Experimental workflow for NMR data acquisition and analysis.
Application Note: HPLC Purification of Mannoside Anomers
Introduction
Mannosides, glycosides containing a mannose sugar moiety, are integral components of numerous biologically significant molecules, including glycoproteins and glycolipids. The anomeric configuration at the C-1 position of the mannose ring (α or β) is crucial for their biological activity and recognition by enzymes and receptors. Consequently, the purification and isolation of specific mannoside anomers are essential for research in glycobiology, drug development, and diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of these closely related isomers. This application note provides a detailed overview and protocols for the successful separation of mannoside anomers using various HPLC techniques.
The primary challenge in separating mannoside anomers lies in their structural similarity and the phenomenon of mutarotation, where the α and β anomers can interconvert in solution.[1][2] The choice of HPLC method depends on the specific properties of the mannoside, the desired purity, and the scale of the purification. The most common approaches include Hydrophilic Interaction Liquid Chromatography (HILIC), Chiral HPLC, and Reversed-Phase HPLC (RP-HPLC) following derivatization.
Chromatographic Strategies for Anomer Separation
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a preferred method for separating highly polar compounds like underivatized monosaccharides.[2] It utilizes a polar stationary phase (e.g., amino, amide, or silica-based) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer.[2][3] The separation is based on the partitioning of the analytes between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
Chiral HPLC
When dealing with enantiomeric forms of mannosides (D- and L-isomers), chiral HPLC is indispensable.[4] Chiral stationary phases (CSPs), such as those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, can differentiate between enantiomers and, in some cases, also resolve the α and β anomers simultaneously.[4][5]
Reversed-Phase HPLC (RP-HPLC) with Derivatization
Due to their high polarity, mannosides exhibit poor retention on non-polar C18 columns used in RP-HPLC.[2] To overcome this, derivatization with a hydrophobic, chromophoric tag such as 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed.[6] This not only enhances retention but also allows for sensitive UV detection.[6]
Data Presentation
The following tables summarize typical HPLC conditions for the separation of mannosides and their anomers based on literature data.
Table 1: HILIC Conditions for Mannoside Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Amino-functionalized silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm)[7] | Amide-based HILIC[2] |
| Mobile Phase | 80:20 (v/v) Acetonitrile/Water[7] | 85:15 (v/v) Acetonitrile/Water[2] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[2] |
| Column Temp. | 35-40 °C[7] | 25 °C[2] |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)[7] | ELSD[2] |
Table 2: Chiral HPLC Conditions for Mannoside Anomer and Enantiomer Separation
| Parameter | Condition |
| Column | Chiralpak AD-H[4] |
| Mobile Phase | Hexane-ethanol-TFA ((7:3):0.1, v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temp. | 40 °C[4] |
| Detector | Refractive Index (RI)[4] |
| Reported Separation | Separation of D- and L-mannose and their anomers.[4] |
Table 3: RP-HPLC Conditions for Derivatized Mannose
| Parameter | Condition |
| Derivatization Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP)[6] |
| Column | Poroshell EC-C18 (4.6 × 100 mm, 2.7 µm)[8] |
| Mobile Phase A | 100 mM Ammonium Acetate buffer (pH 5.5)[8] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient | Gradient elution is typically used.[6] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temp. | 37 °C[8] |
| Detector | UV at 254 nm[8] |
Experimental Protocols
Protocol 1: HILIC Purification of Mannoside Anomers
1. Objective: To separate and purify α- and β-anomers of a mannoside using HILIC.
2. Materials:
-
HPLC system with a pump, autosampler, column oven, and RI or ELSD detector.
-
Amino- or amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).
-
HPLC-grade acetonitrile and ultrapure water.
-
Mannoside sample.
-
0.45 µm syringe filters.
3. Sample Preparation:
-
Dissolve the mannoside sample in a solvent compatible with the mobile phase, preferably with a high acetonitrile concentration (e.g., 80:20 acetonitrile/water), to a concentration of 1-5 mg/mL.[2]
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]
4. HPLC Method:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase (e.g., 85:15 acetonitrile/water) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-50 µL of the prepared sample.
-
Elution: Perform isocratic elution with the optimized mobile phase. The optimal acetonitrile concentration may need to be determined empirically to achieve the best resolution between the anomers.
-
Temperature Control: Maintain the column temperature at a constant value, for example, 25 °C, as temperature can affect anomer separation and interconversion.[2] Lower temperatures often favor the resolution of anomers.
-
Detection: Monitor the elution profile using an RI or ELSD detector.
-
Fraction Collection: Collect the fractions corresponding to the resolved anomeric peaks.
5. Post-Purification Analysis:
-
Analyze the purity of the collected fractions by re-injecting them into the HPLC system under the same conditions.
-
Confirm the identity of the purified anomers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Evaporate the solvent from the purified fractions under reduced pressure to obtain the solid anomers.
Protocol 2: Chiral HPLC for Mannoside Enantiomer and Anomer Separation
1. Objective: To separate enantiomers and anomers of a mannoside using a chiral stationary phase.
2. Materials:
-
HPLC system with a pump, autosampler, column oven, and RI detector.
-
Chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm).[4]
-
HPLC-grade hexane, ethanol, and trifluoroacetic acid (TFA).
-
Mannoside sample.
-
0.45 µm syringe filters.
3. Sample Preparation:
-
Dissolve the mannoside sample in the mobile phase (e.g., hexane-ethanol-TFA) to a concentration of approximately 1 mg/mL.[4]
-
Filter the sample through a 0.45 µm syringe filter.
4. HPLC Method:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., hexane-ethanol-TFA ((7:3):0.1, v/v)) at a flow rate of 0.5 mL/min until a stable baseline is achieved.[4]
-
Injection: Inject 10-20 µL of the prepared sample.
-
Elution: Perform isocratic elution.
-
Temperature Control: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times and resolution.[4]
-
Detection: Use an RI detector.
-
Fraction Collection: Collect the separated enantiomeric and anomeric peaks.
5. Post-Purification Analysis:
-
Assess the purity of each collected fraction using the same HPLC method.
-
Use polarimetry or circular dichroism to confirm the enantiomeric identity.
-
Use NMR to confirm the anomeric configuration.
-
Remove the solvent to obtain the purified stereoisomers.
Mandatory Visualization
Caption: Experimental workflow for HPLC purification of mannoside anomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of beta-D-Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-Mannopyranose, a C-2 epimer of glucose, is a monosaccharide of significant biological importance, playing a crucial role in protein glycosylation and various metabolic pathways. Its accurate identification and quantification are essential in fields ranging from glycobiology to drug development and clinical diagnostics. Mass spectrometry (MS) has emerged as a powerful analytical tool for the structural elucidation and quantification of carbohydrates. This document provides detailed application notes and protocols for the fragmentation analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the underivatized form and gas chromatography-mass spectrometry (GC-MS) for the derivatized form.
Data Presentation
The following tables summarize the quantitative data for the major fragment ions of this compound observed under different mass spectrometric conditions.
Table 1: Negative Ion Mode ESI-MS/MS Fragmentation of Underivatized this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Identity |
| 179.05 [M-H]⁻ | 119.03 | C₂H₄O₂ (60 Da) | Cross-ring cleavage product |
| 89.02 | C₃H₆O₃ (90 Da) | Cross-ring cleavage product | |
| 71.01 | C₄H₈O₄ (120 Da) | Cross-ring cleavage product | |
| 59.01 | C₅H₈O₅ (150 Da) | Cross-ring cleavage product |
Data derived from common fragmentation patterns of deprotonated monosaccharides.[1]
Table 2: Electron Ionization (EI) GC-MS Fragmentation of Trimethylsilyl (TMS) Derivatized this compound
| Fragment Ion (m/z) | Putative Fragment Identity |
| 361 | Glycosylated sugar ring fragment |
| 217 | Characteristic fragment for TMS-derivatized sugars |
| 204 | Characteristic fragment for TMS-derivatized sugars |
| 147 | [Si(CH₃)₃]₂O⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Data derived from characteristic fragmentation of TMS derivatives of saccharides.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Underivatized this compound
This protocol is suitable for the quantitative analysis of this compound in biological matrices.
1. Sample Preparation (from Human Serum)
-
To 50 µL of serum sample, add 100 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
Column: Amine-based stationary phase column suitable for carbohydrate analysis (e.g., HILIC column).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Precursor Ion: m/z 179.05 [M-H]⁻.
-
Product Ion: m/z 59.01.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol is suitable for the analysis of this compound in samples where derivatization is necessary to improve volatility.
1. Sample Preparation and Derivatization
-
Evaporate the sample containing this compound to dryness under a stream of nitrogen.
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes.
-
Trimethylsilylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
2. Gas Chromatography Parameters
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
3. Mass Spectrometry Parameters (Single Quadrupole or Ion Trap)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Scan Mode: Full Scan (m/z 50 - 600).
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Mandatory Visualization
Fragmentation Pathway of Deprotonated this compound
Caption: Proposed fragmentation of deprotonated this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
References
Crystallization Techniques for beta-D-Mannopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of beta-D-Mannopyranose. Due to the inherent preference for the alpha-anomer of D-mannose to crystallize from aqueous solutions, obtaining the beta-anomer requires specific strategies that leverage differences in solubility and the principles of kinetic and thermodynamic control.
Introduction
D-Mannose is a C-2 epimer of glucose and exists as an equilibrium mixture of alpha (α) and beta (β) anomers in solution. While the α-anomer is thermodynamically more stable and thus more readily crystallized, the β-anomer is of significant interest in various biological and pharmaceutical applications. The selective crystallization of this compound is challenging due to its lower proportion in the equilibrium mixture and the tendency of the more stable alpha anomer to crystallize preferentially.
This guide outlines potential methods for the selective crystallization of this compound, drawing from established principles of sugar chemistry and crystallization of related compounds. The protocols provided are based on available data for D-mannose and analogies with other monosaccharides.
Data Presentation
Table 1: Solubility of D-Mannose in Water-Ethanol Mixtures
The following table summarizes the solubility of D-mannose (anomeric mixture) in water-ethanol solutions at various temperatures. This data is crucial for designing cooling and anti-solvent crystallization protocols.
| Temperature (°C) | Ethanol (B145695) Concentration (w/w %) | D-Mannose Solubility ( g/100g solvent) |
| 5 | 0 | 74.5 |
| 25 | 0 | - |
| 25 | 20 | 40.8 |
| 25 | 40 | 25.0 |
| 25 | 60 | 12.5 |
| 25 | 80 | 4.0 |
| 25 | 90 | 1.5 |
| 30 | 0 | - |
Experimental Protocols
Protocol 1: Cooling Crystallization from Mixed Solvents
This protocol aims to exploit potential differences in the solubility of α- and β-D-Mannopyranose in a mixed solvent system at varying temperatures.
Materials:
-
D-Mannose (high purity)
-
Ethanol (absolute)
-
Deionized water
-
Crystallization vessel with temperature control and stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven (vacuum or atmospheric)
Procedure:
-
Solvent Preparation: Prepare a water-ethanol mixture (e.g., 80:20 v/v).
-
Dissolution: In the crystallization vessel, heat the solvent mixture to 60°C. Gradually add D-mannose with stirring until a saturated or slightly undersaturated solution is obtained.
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 5°C/hour).
-
Seeding (Optional): If seed crystals of this compound are available, introduce them into the solution once it becomes supersaturated (typically a few degrees below the dissolution temperature).
-
Crystallization: Allow crystallization to proceed as the solution cools. The formation of the less soluble anomer at a particular temperature range is anticipated.
-
Isolation: Once a sufficient amount of crystals has formed, rapidly filter the crystals from the mother liquor using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.
-
Drying: Dry the crystals in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Analysis: Analyze the crystalline product for its anomeric purity using techniques such as ¹H-NMR or polarimetry.
Caption: Cooling Crystallization Workflow.
Protocol 2: Anti-Solvent Crystallization
This method relies on changing the solvent composition to induce the precipitation of the desired anomer. Ethanol is a common anti-solvent for sugars in aqueous solutions.
Materials:
-
D-Mannose (high purity)
-
Deionized water
-
Ethanol (absolute, cooled to 4°C)
-
Crystallization vessel with stirring
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Prepare a concentrated aqueous solution of D-mannose at room temperature.
-
Anti-Solvent Addition: While vigorously stirring the D-mannose solution, slowly add cold ethanol. The addition rate should be controlled to maintain a constant level of supersaturation.
-
Crystallization: The addition of ethanol will decrease the solubility of D-mannose, leading to crystallization. The anomer with the lower solubility in the water-ethanol mixture is expected to precipitate first.
-
Equilibration: Continue stirring for a defined period (e.g., 2-4 hours) at a constant temperature to allow for crystal growth.
-
Isolation: Quickly filter the crystals.
-
Washing: Wash the crystals with a cold water-ethanol mixture having the final solvent composition.
-
Drying: Dry the crystals under vacuum at a low temperature.
-
Analysis: Characterize the anomeric composition of the crystals.
Caption: Anti-Solvent Crystallization Workflow.
Protocol 3: Reactive Crystallization (Based on Historical Method)
This protocol is adapted from a historical method involving the formation of a beta-mannose-calcium chloride complex, which may then be purified to yield this compound.[1] This is an indirect method and requires a subsequent step to remove the calcium chloride.
Materials:
-
D-Mannose
-
Calcium Chloride (anhydrous)
-
Deionized water
-
Ethanol
-
Crystallization dish
-
Filtration apparatus
-
Drying apparatus
Procedure:
-
Complex Formation: Prepare a concentrated aqueous solution of D-mannose and calcium chloride at room temperature.[1]
-
Crystallization of the Beta-Anomer Complex: Allow the solution to stand at room temperature. The beta-mannose-calcium chloride complex is reported to crystallize from this solution.[1]
-
Isolation of the Complex: Isolate the crystals by filtration.
-
Purification (Conceptual):
-
Dissolve the complex in a minimal amount of water.
-
Utilize ion-exchange chromatography to remove calcium and chloride ions.
-
Lyophilize or carefully crystallize the resulting solution to obtain pure this compound.
-
Caption: Reactive Crystallization Logical Flow.
Concluding Remarks
The selective crystallization of this compound remains a significant challenge due to the dominance of the alpha anomer in solution and during crystallization. The protocols outlined above provide rational starting points for researchers. Success in obtaining pure this compound will likely depend on careful control of crystallization conditions and may require iterative optimization. The development of a robust and scalable process will necessitate a more detailed investigation into the solubility of the individual anomers and the factors governing the anomeric equilibrium in various solvent systems.
References
Applications of β-D-Mannopyranose in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Mannopyranose, a C-2 epimer of glucose, is a fundamental monosaccharide in glycobiology. Its unique stereochemistry dictates its involvement in a myriad of biological processes, from protein glycosylation and immune recognition to microbial pathogenesis. These application notes provide a comprehensive overview of the utility of β-D-mannopyranose and its derivatives in glycobiology research, offering detailed protocols for key experimental procedures.
Probing Protein Glycosylation and Metabolism
β-D-Mannopyranose is a central precursor in the biosynthesis of various glycoconjugates, most notably N-linked and O-linked glycoproteins. Its metabolic fate can be traced using isotopically labeled forms to elucidate complex glycosylation pathways and their dysregulation in disease.
Metabolic Labeling with Stable Isotopes
Stable isotope-labeled β-D-mannopyranose, such as ¹³C- or deuterium-labeled variants, allows for the precise tracing of mannose metabolism and its incorporation into glycoproteins. This technique is invaluable for metabolic flux analysis, biomarker discovery, and studying the dynamics of glycosylation.[1]
Quantitative Data Summary: Metabolic Labeling
| Parameter | Concentration Range | Notes |
| D-Mannose-¹³C Concentration | 50 µM - 1 mM | Lower concentrations are suitable for tracing endogenous pathways with minimal perturbation, while higher concentrations are used for maximal incorporation.[1] |
| D-Glucose Concentration | 5 mM - 25 mM | Should be physiological for the cell type. High glucose can compete with mannose uptake and metabolism.[1] |
| Labeling Time | 1 - 72 hours | Shorter times are for kinetic studies; longer times are for steady-state labeling.[1] |
Experimental Protocol: Metabolic Labeling of Adherent Mammalian Cells with D-Mannose-¹³C₁ [1]
Materials:
-
D-Mannose-¹³C₁
-
Mammalian cell line of interest
-
Glucose- and mannose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Ice-cold 80% methanol (B129727)
-
Lysis buffer with protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Supplement glucose- and mannose-free medium with dFBS, the desired concentration of D-Glucose, and D-Mannose-¹³C₁. For example, 5 mM D-Glucose and 50 µM D-Mannose-¹³C₁. Prepare a control medium with unlabeled D-Mannose.
-
Cell Labeling:
-
Aspirate the standard growth medium.
-
Wash cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Cell Harvesting:
-
For Metabolite Analysis:
-
Aspirate labeling medium and wash twice with ice-cold PBS.
-
Add ice-cold 80% methanol and scrape the cells.
-
Collect the lysate and centrifuge to pellet debris. The supernatant contains metabolites.
-
-
For Glycoprotein (B1211001) Analysis:
-
Aspirate labeling medium and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer.
-
Quantify protein concentration for downstream analysis.
-
-
-
Downstream Analysis:
Experimental Workflow: Metabolic Labeling and Analysis
Caption: Workflow for metabolic labeling of cells with isotopic mannose and subsequent analysis.
Investigating Lectin-Carbohydrate Interactions
β-D-Mannopyranose is a key ligand for a large family of carbohydrate-binding proteins known as mannose-binding lectins (MBLs). These lectins play crucial roles in innate immunity by recognizing mannose-containing glycans on the surface of pathogens.[3] Studying these interactions is vital for understanding immune responses and for the development of anti-infective therapies.
Quantitative Data Summary: Lectin Binding Affinity
| Lectin | Ligand | Dissociation Constant (Kd) | Technique |
| DC-SIGN (CD209) | D-Mannose | 3.5 mM | Not specified |
| Langerin (CD207) | D-Mannose | 2.8 mM | Not specified |
| Mannose Receptor (CD206) | D-Mannose | 0.7 mM | Not specified |
| Surfactant Protein A (SP-A) | D-Mannose | 2.5 mM | Not specified |
| Surfactant Protein D (SP-D) | D-Mannose | 1.9 mM | Not specified |
| Mannose-Binding Lectin (MBL) | D-Mannose | 2.1 mM | Not specified |
| LecB (Pseudomonas aeruginosa) | D-Mannose | 1.1 µM | Not specified |
| BC2L-A (Burkholderia cenocepacia) | D-Mannose | 0.9 µM | Not specified |
| FimH LD (Escherichia coli) | D-Mannose | 0.2 µM | Not specified |
| Concanavalin A (ConA) | α-D-Mannose | 0.1 mM | Not specified |
| Concanavalin A (ConA) | methyl α-D-mannopyranoside | 0.2 mM | Not specified |
(Data sourced from BenchChem's comparative guide)[4]
Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA) [5]
Principle: ELLA is a competitive binding assay where free β-D-mannopyranose in solution competes with an immobilized mannosylated glycoprotein for binding to a labeled lectin. The amount of bound labeled lectin is inversely proportional to the concentration of free mannose.[5]
Materials:
-
Microtiter plate
-
Mannose-containing glycoprotein (e.g., mannan (B1593421) from Saccharomyces cerevisiae)
-
Lectin of interest conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
β-D-Mannopyranose solutions of varying concentrations
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the mannose-containing glycoprotein and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound glycoprotein.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate as described in step 2.
-
Competitive Binding: Add varying concentrations of β-D-mannopyranose solution to the wells, followed by the enzyme-conjugated lectin. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound lectin and inhibitor.
-
Detection: Add the enzyme substrate to each well and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the concentration of β-D-mannopyranose to determine the IC₅₀ value (the concentration that inhibits 50% of lectin binding).
Experimental Workflow: Enzyme-Linked Lectin Assay (ELLA)
Caption: General workflow for an Enzyme-Linked Lectin Assay (ELLA).
Development of Enzyme Inhibitors and Therapeutics
Derivatives of β-D-mannopyranose are potent inhibitors of mannosidases, enzymes that process mannose-containing glycans. These inhibitors are crucial tools for studying the function of these enzymes and hold therapeutic potential for various diseases, including lysosomal storage disorders and cancer.
Quantitative Data Summary: Mannosidase Inhibition
| Inhibitor | Enzyme | Ki Value |
| 5-amino-5-deoxy-D-mannopyranose | α-D-mannosidase (Jack bean) | 1.2 µM |
| 5-amino-5-deoxy-D-mannopyranose | α-D-mannosidase (Almonds) | 20 µM |
| 5-amino-5-deoxy-D-mannopyranose | α-D-mannosidase (Calf liver) | 2.5 µM |
| 5-amino-5-deoxy-D-mannopyranose | β-D-mannosidase (Aspergillus wentii) | 15 µM |
| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-mannosidase (Jack bean) | 70 µM |
| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-mannosidase (Almonds) | 400 µM |
| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-mannosidase (Calf liver) | 100 µM |
| 1,5-dideoxy-1,5-imino-D-mannitol | β-D-mannosidase (Aspergillus wentii) | 300 µM |
| N-phenyl-carbamate of D-mannonohydroxymolactone | β-mannosidase | 25 nM |
(Data sourced from multiple publications)[6][7]
Experimental Protocol: β-Mannosidase Inhibition Assay [4][5]
Principle: This assay measures the activity of β-mannosidase by monitoring the hydrolysis of the chromogenic substrate p-nitrophenyl-β-D-mannopyranoside (pNP-Man). The release of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically. The inhibitory effect of a compound is determined by measuring the decrease in enzyme activity.
Materials:
-
β-Mannosidase
-
p-Nitrophenyl-β-D-mannopyranoside (pNP-Man) solution
-
Assay buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)
-
Inhibitor solutions of varying concentrations
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution (or buffer for control), and enzyme solution. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Add the pNP-Man substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add the stop solution to all wells to terminate the reaction and develop the color.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor. Determine the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Role in Signaling Pathways: Protein O-Mannosylation
Protein O-mannosylation is a vital post-translational modification initiated in the endoplasmic reticulum. This pathway is crucial for the proper function of many proteins, particularly α-dystroglycan, which is essential for muscle and brain development. Defects in this pathway lead to a group of congenital muscular dystrophies.[2][8][9]
Signaling Pathway: Protein O-Mannosylation
Caption: Simplified pathway of protein O-mannosylation.
Synthesis of Glycoconjugates
β-D-Mannopyranose serves as a crucial building block for the chemical synthesis of complex oligosaccharides and glycoconjugates. These synthetic molecules are essential tools for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and for drug delivery applications.
Experimental Protocol: Synthesis of Mannosylated Liposomes [6][8]
Principle: Mannosylated liposomes are prepared by incorporating a mannose derivative into the lipid bilayer. These liposomes can be used for targeted drug delivery to cells expressing mannose receptors, such as macrophages.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
A mannose derivative with a lipid anchor (e.g., p-aminophenyl-α-D-mannopyranoside coupled to a lipid)
-
Drug to be encapsulated (e.g., acyclovir)[6]
-
Chloroform (B151607) and Methanol
-
Phosphate (B84403) buffer (pH 7.0)
-
Rotary evaporator
-
Sonicator
-
Ultracentrifuge
Procedure:
-
Lipid Film Formation:
-
Dissolve PC and cholesterol in chloroform in a round-bottom flask.
-
Dissolve the drug and the mannosylated lipid in methanol and add to the lipid solution.
-
Evaporate the solvents using a rotary evaporator at 41°C to form a thin lipid film on the wall of the flask.[6]
-
-
Hydration:
-
Hydrate the lipid film with phosphate buffer at 60°C for 1 minute, followed by complete hydration at 54°C for 2 hours.[6] This forms a liposomal dispersion.
-
-
Sonication:
-
Sonicate the liposomal dispersion at room temperature for 15 minutes to reduce the size of the liposomes.[6]
-
-
Purification:
-
Purify the mannosylated liposomes by ultracentrifugation (e.g., at 93,000 x g for 1 hour at 4°C) to remove the unencapsulated drug.[6]
-
Wash the pellet to ensure complete removal of the free drug.
-
Conclusion
β-D-Mannopyranose is a versatile and indispensable tool in glycobiology research. Its applications range from fundamental studies of metabolic pathways and molecular recognition to the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to harness the potential of this important monosaccharide in their scientific endeavors. Further exploration into the diverse roles of β-D-mannopyranose will undoubtedly continue to advance our understanding of the complex world of glycobiology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. takara.co.kr [takara.co.kr]
- 4. Measurement of caprine plasma beta-mannosidase with a p-nitrophenyl substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Mannosylated Liposomes Using Synthesized N-Octadecyl-d-Mannopyranosylamine to Enhance Gastrointestinal Permeability for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02723K [pubs.rsc.org]
Application Notes and Protocols for β-D-Mannosylation of Amino Acids and Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical and enzymatic methodologies for the β-D-mannosylation of amino acids and peptides. Detailed protocols, quantitative data, and applications in research and drug development are presented to guide the design and execution of experiments involving mannosylated biomolecules.
Introduction
Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that significantly influences protein folding, stability, and function. O-linked β-D-mannosylation is a specific type of glycosylation where a mannose sugar is attached to the hydroxyl group of serine or threonine residues. This modification plays a vital role in various biological processes, including cell-cell recognition and protein-protein interactions. The synthesis of well-defined mannosylated peptides is crucial for studying these processes and for the development of novel therapeutics, such as vaccines and targeted drug delivery systems.[1][2]
Chemical Synthesis of β-D-Mannosylated Peptides
The chemical synthesis of β-D-mannosylated peptides can be achieved through two primary strategies: the "building block" approach and the "direct glycosylation" approach. The building block approach, which involves the synthesis of a glycosylated amino acid monomer followed by its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS), is the more common method.[3]
Synthesis of Fmoc-Ser/Thr(β-D-Man)-OH Building Blocks
The preparation of Fmoc-protected, mannosylated serine or threonine building blocks is a key step. A general approach involves the glycosylation of a suitably protected Fmoc-amino acid with a mannosyl donor. Microwave-assisted synthesis has been shown to accelerate this reaction.[4]
Quantitative Data for Microwave-Assisted Glycosylation of Fmoc-Ser-OH [4]
| Lewis Acid | Solvent | Reaction Time (min) | Temperature (°C) | Conversion (%) |
| SnCl₄ | CH₂Cl₂ | 5 | 100 | >95 |
| BF₃·Et₂O | CH₂Cl₂ | 5 | 100 | >95 |
| FeCl₃ | CH₂ClCH₂Cl | 5 | - | <10 |
Protocol 1: Microwave-Assisted Synthesis of Glycosylated Fmoc-Ser-OH[4]
Materials:
-
Fmoc-Ser-OH
-
β-D-galactose pentaacetate (as a model sugar; substitute with a suitable mannose donor)
-
Dichloromethane (CH₂Cl₂)
-
Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·Et₂O)
-
5-mL microwave vial
-
Microwave reactor
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
To a 5-mL round-bottom microwave vial, add Fmoc-Ser-OH (0.2 mmol) and the peracetylated mannose donor (0.26 mmol).
-
Add 3 mL of CH₂Cl₂ to the vial.
-
Add SnCl₄ or BF₃·Et₂O (0.4 mmol) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to 100 °C for 5 minutes. The temperature should ramp from room temperature to 100 °C in approximately 90 seconds.
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction conversion by analytical HPLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by preparative HPLC.
-
Characterize the purified glycosylated Fmoc-Ser-OH building block by ESI-MS and ¹H NMR spectroscopy to confirm its structure and the β-configuration of the glycosidic linkage.
Solid-Phase Peptide Synthesis (SPPS) of Mannosylated Peptides
Once the mannosylated amino acid building block is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3][5]
Protocol 2: Manual Fmoc SPPS of a Mannosylated Peptide[6]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Ser/Thr(β-D-Man)-OH building block
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
SPPS reaction vessel
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution to pre-activate the amino acid for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
To couple the Fmoc-Ser/Thr(β-D-Man)-OH building block, use the same procedure.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times) and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative HPLC.
-
Characterization: Confirm the identity and purity of the mannosylated peptide by analytical HPLC and mass spectrometry.
Workflow for Chemical Synthesis of a Mannosylated Peptide
Caption: Workflow for the chemical synthesis of β-D-mannosylated peptides.
Enzymatic β-D-Mannosylation
Enzymatic synthesis offers a highly specific alternative to chemical methods for producing mannosylated peptides. The key enzymes responsible for initiating O-mannosylation in mammals are the protein O-mannosyltransferases 1 and 2 (POMT1 and POMT2). These enzymes are located in the endoplasmic reticulum and catalyze the transfer of mannose from a dolichol-phosphate-mannose (Dol-P-Man) donor to serine or threonine residues of a target peptide.[6] For enzymatic activity, co-expression of both POMT1 and POMT2 is required.[7][8]
Quantitative Data for Anomeric Selectivity in Mannosylation Reactions [9]
| Donor Protecting Groups | Acceptor | Catalyst/Promoter | α:β Ratio | Yield (%) |
| Perbenzyl (2a) | 3a | Bis-thiourea 1 | 1:1 | - |
| Permethyl (2b) | 3a | Bis-thiourea 1 | 1:2 | - |
| Bis-acetonide (2f) | 3a | Bis-thiourea 1 | 1:32 | 93 (β-product) |
| Bis-acetonide (2f) | 3a | TMSOTf | >20:1 | 86 |
| Bis-acetonide (2f) | 3b | Bis-thiourea 1 | 1:24 | 92 (β-product) |
| Bis-acetonide (2f) | 3b | TMSOTf | >20:1 | 79 |
Protocol 3: In Vitro Enzymatic Mannosylation using POMT1/POMT2[8]
Materials:
-
Microsomal membrane fraction from cells co-expressing POMT1 and POMT2
-
Acceptor peptide (e.g., a fusion protein like GST-α-DG)
-
Dolichol-phosphate-[³H]mannose (Dol-P-[³H]Man)
-
Reaction buffer: 20 mM Tris·HCl (pH 8.0), 2 mM 2-mercaptoethanol, 10 mM EDTA
-
Detergent: 0.5% n-octyl-β-D-thioglucoside
-
Glutathione-Sepharose beads (for GST-tagged peptides)
-
Phosphate-buffered saline (PBS) with 1% Triton X-100
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a total volume of 20 µL.
-
Combine the following components:
-
80 µg of microsomal membrane fraction
-
10 µg of GST-α-DG acceptor peptide
-
Reaction buffer
-
0.5% n-octyl-β-D-thioglucoside
-
-
Initiate the reaction by adding 100 nM Dol-P-[³H]Man (125,000 dpm/pmol).
-
Incubate the reaction mixture for 1 hour at 28°C.
-
Stop the reaction by adding 200 µL of PBS containing 1% Triton X-100.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
To isolate the mannosylated GST-fusion peptide, add glutathione-Sepharose beads to the supernatant and incubate to allow binding.
-
Wash the beads to remove unincorporated Dol-P-[³H]Man.
-
Measure the incorporated [³H]Man using a liquid scintillation counter to determine the POMT activity.
Mammalian O-Mannosylation Pathway
Caption: The initial step of mammalian O-mannosylation in the ER.
Analysis of Mannosylated Peptides
The characterization of mannosylated peptides is essential to confirm the success of the synthesis and to determine the site of glycosylation. Mass spectrometry is a powerful tool for this purpose.
Protocol 4: Mass Spectrometry Analysis of Mannosylated Peptides[11][12]
Materials:
-
Purified mannosylated peptide
-
Enzymes for digestion (e.g., Trypsin)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., TripleTOF or Orbitrap)
-
C18 column for reverse-phase chromatography
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
Data analysis software (e.g., SCIEX OS, BYOS)
Procedure:
-
Protein Digestion (for larger glycopeptides/proteins):
-
Denature the sample in a buffer containing urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using an enzyme like trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a C18 column.
-
Elute the peptides using a gradient of solvent B. A typical gradient might be from 5% to 40% B over 60 minutes.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
-
Data Analysis:
-
Process the raw data using specialized software.
-
Search the MS/MS spectra against a database containing the expected peptide sequence.
-
Include mannose as a variable modification on serine and threonine residues in the search parameters.
-
The presence of oxonium ions (e.g., m/z 204.0867 for HexNAc, m/z 163.0601 for mannose) in the MS/MS spectra can confirm the presence of a glycan.
-
The fragmentation pattern of the peptide backbone will reveal the site of mannosylation.
-
Workflow for Mass Spectrometry Analysis of Mannosylated Peptides
References
- 1. O-Mannosylation and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstration of mammalian protein O-mannosyltransferase activity: Coexpression of POMT1 and POMT2 required for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Selective β-D-Mannosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of β-D-mannosides represents a formidable challenge in carbohydrate chemistry. The inherent thermodynamic preference for the α-anomer, driven by the anomeric effect, coupled with steric hindrance from the axial C2 substituent, necessitates sophisticated protecting group strategies to achieve the desired 1,2-cis-β-glycosidic linkage. These linkages are integral components of numerous biologically significant glycoconjugates, including N-linked glycans and bacterial polysaccharides, making their efficient synthesis a critical endeavor in drug discovery and development.
This document provides detailed application notes and experimental protocols for key protecting group strategies that enable selective β-D-mannosylation.
Key Protecting Group Strategies and Their Influence on Stereoselectivity
The choice of protecting groups on the mannosyl donor is paramount in directing the stereochemical outcome of the glycosylation reaction. The following sections detail the most successful strategies, with quantitative data on their efficacy summarized in Table 1.
The Crich β-Mannosylation: The Role of the 4,6-O-Benzylidene Acetal (B89532)
A breakthrough in the field was the development of the Crich β-mannosylation, which employs a rigid 4,6-O-benzylidene acetal protecting group on the mannosyl donor. This strategy is based on the in situ generation of a highly reactive α-mannosyl triflate intermediate from a sulfoxide (B87167) or thioglycoside donor at low temperatures.[1][2] The conformational constraint imposed by the benzylidene acetal disfavors the formation of an oxocarbenium ion, which would lead to a mixture of anomers, and instead promotes a direct SN2-like attack on the α-triflate, resulting in the formation of the β-mannoside.[1][2]
The presence of non-participating ether protecting groups at the C2 and C3 positions, such as benzyl (B1604629) ethers, is also crucial for high β-selectivity.[2]
Acetonide Protecting Groups at C2 and C3
Bridging the C2 and C3 hydroxyl groups with an acetonide protecting group has emerged as a powerful strategy for achieving high β-selectivity, particularly in catalytic glycosylation reactions.[3] This approach offers a distinct advantage over the 4,6-O-benzylidene strategy in certain catalytic systems where the latter proves unselective.[3] The 2,3-acetonide group is thought to influence the conformation of the mannosyl donor and any reactive intermediates to favor nucleophilic attack from the β-face.
Sterically Minimal Protecting Groups: The Propargyl Ether Advantage
In instances where bulky protecting groups at the C3 position diminish the selectivity of the 4,6-O-benzylidene directed β-mannosylation, the use of a sterically minimal 2-O-propargyl ether has been shown to significantly enhance the β-selectivity.[4] The small size of the propargyl group is believed to reduce steric hindrance on the β-face of the donor, thereby facilitating the approach of the glycosyl acceptor.[4] Conversely, placing a propargyl group at the C3 position can have a detrimental effect on selectivity.[4]
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes the quantitative data on the yield and stereoselectivity of various protecting group strategies for β-D-mannosylation.
| Donor Protecting Groups | Glycosyl Donor Type | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 4,6-O-Benzylidene, 2,3-di-O-Benzyl | Thioglycoside | Primary Alcohol | BSP/Tf₂O | CH₂Cl₂ | -78 to RT | 85 | <1:19 | [5] |
| 4,6-O-Benzylidene, 2,3-di-O-Benzyl | Sulfoxide | Secondary Alcohol | Tf₂O/DTBMP | CH₂Cl₂ | -78 | 92 | 1:9 | [1] |
| 2,3-O-Acetonide, 4,6-di-O-Benzyl | Diphenylphosphate | Primary Alcohol | Bis-thiourea catalyst | Toluene (B28343) | 25 | 95 | 1:32 | [3] |
| 2,3-O-Acetonide, 4,6-di-O-Benzyl | Secondary Alcohol | Bis-thiourea catalyst | Toluene | 25 | 88 | 1:24 | [3] | |
| 4,6-O-Benzylidene, 2-O-Propargyl, 3-O-PMB | Thioglycoside | Disaccharide | BSP/Tf₂O | CH₂Cl₂ | -78 to -60 | 80 | 1:5 | [4] |
| Per-O-Benzyl | Hemiacetal | Primary Alcohol | (COCl)₂/Ph₃PO, LiI | CHCl₃ | RT | 85 | 1:15 | [6] |
| 4,6-O-Benzylidene, 2,3-di-O-Benzyl | Thioglycoside | Phenol | NIS/TfOH | CH₂Cl₂ | -35 | 92 | >1:20 | [7] |
Experimental Protocols
The following are detailed protocols for key β-D-mannosylation reactions.
Protocol 1: Crich β-Mannosylation using a 4,6-O-Benzylidene Protected Thioglycoside Donor
This protocol is based on the work of Crich and coworkers and is a representative example of the 4,6-O-benzylidene directed strategy.[5]
Materials:
-
Phenyl 4,6-O-benzylidene-2,3-di-O-benzyl-1-thio-α-D-mannopyranoside (Donor)
-
Glycosyl acceptor (e.g., a primary alcohol)
-
1-Benzenesulfinyl piperidine (B6355638) (BSP)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried, argon-purged flask containing a stirred suspension of the mannosyl donor (1.0 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and activated 4 Å molecular sieves in CH₂Cl₂ (0.1 M) at -78 °C, add Tf₂O (1.1 equiv.) dropwise.
-
Stir the mixture at -60 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C.
-
Add a solution of the glycosyl acceptor (1.2 equiv.) in CH₂Cl₂ dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature over 1 hour.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-mannoside.
Protocol 2: Catalytic β-Mannosylation using a 2,3-Acetonide Protected Donor
This protocol is adapted from the work of Jacobsen and coworkers, demonstrating a catalytic approach with a 2,3-acetonide protected donor.[3]
Materials:
-
4,6-di-O-Benzyl-2,3-O-isopropylidene-α-D-mannopyranosyl-1-diphenylphosphate (Donor)
-
Glycosyl acceptor
-
Bis-thiourea catalyst
-
Toluene, anhydrous
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried, argon-purged vial, add the bis-thiourea catalyst (0.1 equiv.) and activated 4 Å molecular sieves.
-
Add a solution of the mannosyl donor (1.0 equiv.) and the glycosyl acceptor (1.5 equiv.) in anhydrous toluene (0.1 M).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the β-mannoside.
Protocol 3: β-Mannosylation with a 2-O-Propargyl Ether Protected Donor
This protocol is based on the strategy to enhance selectivity with sterically demanding substrates.[4]
Materials:
-
Phenyl 4,6-O-benzylidene-2-O-(prop-2-ynyl)-3-O-(p-methoxybenzyl)-1-thio-α-D-mannopyranoside (Donor)
-
Glycosyl acceptor
-
1-Benzenesulfinyl piperidine (BSP)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂), freshly distilled
-
Activated 4 Å molecular sieves
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the respective donor.
-
To a stirred solution of the donor (1.0 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and 4 Å molecular sieves in CH₂Cl₂ at -60 °C under an argon atmosphere, add Tf₂O (1.3 equiv.).
-
After 30 minutes, cool the mixture to -78 °C.
-
Slowly add a solution of the acceptor (1.2 equiv.) in CH₂Cl₂.
-
Stir the reaction mixture for 2 hours at -78 °C.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Overview of protecting group strategies for β-mannosylation.
References
- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 7. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
Application Notes and Protocols for the One-Pot Synthesis of β-D-Mannopyranose Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology and is crucial for the development of carbohydrate-based therapeutics, vaccines, and diagnostics.[1] Among the various glycosidic linkages, the β-D-mannopyranosyl linkage presents a significant synthetic challenge due to the steric hindrance at the C2 position and the disfavored axial orientation of the anomeric substituent. Traditional stepwise methods for oligosaccharide synthesis are often laborious and time-consuming, involving multiple protection, deprotection, and purification steps.[2][3] One-pot synthesis strategies have emerged as a powerful approach to streamline the construction of complex glycans by performing sequential glycosylation reactions in a single reaction vessel, thereby minimizing intermediate handling and improving overall efficiency.[1][2][4] This document provides detailed application notes and protocols for the one-pot synthesis of oligosaccharides containing the challenging β-D-mannopyranose linkage, aimed at researchers, scientists, and professionals in drug development.
Core Concepts in One-Pot β-Mannosylation
The successful one-pot synthesis of β-D-mannopyranose containing oligosaccharides relies on several key chemical principles:
-
Donor Reactivity Tuning: The sequential activation of different glycosyl donors in the same pot is achieved by modulating their reactivity. This is often accomplished through the use of different protecting groups or anomeric leaving groups. For instance, the "armed-disarmed" strategy employs electron-donating protecting groups on the "armed" donor for initial activation, while the subsequent "disarmed" donor has electron-withdrawing groups.[4]
-
Stereoselective Glycosylation: Achieving high β-selectivity in mannosylation is critical. Various methods have been developed, including the use of participating protecting groups at the C2 position, specific promoter systems, and the influence of reaction temperature and solvent.[5][6] A notable strategy involves the in-situ formation of an α-glycosyl triflate or iodide intermediate, which then undergoes an SN2-like reaction with the acceptor to yield the β-mannoside.[5][7]
-
Orthogonal Protecting Groups: The use of protecting groups that can be selectively removed under different conditions is essential for regioselective glycosylation in a one-pot sequence, allowing for the construction of branched oligosaccharides.[2]
Experimental Protocols
This section details a representative protocol for the one-pot synthesis of a β-(1→4)-linked mannotriose, a core structure found in various biologically important glycans. The protocol is adapted from methodologies described in the literature that employ a sequential activation strategy.
Materials and Reagents
-
Mannosyl Donor 1 (Armed): Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside
-
Mannosyl Donor 2 (Disarmed): Phenyl 2,3-O-di-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside
-
Glycosyl Acceptor: Benzyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside
-
Activator/Promoter System: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quenching solution: Saturated aqueous sodium thiosulfate (B1220275)
-
Molecular sieves (4 Å), activated
One-Pot Synthesis Workflow
The following diagram illustrates the logical workflow for the one-pot synthesis of the target trisaccharide.
Caption: Workflow for the one-pot synthesis of a trisaccharide.
Step-by-Step Protocol
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 equiv.) and the first mannosyl donor (Donor 1, 1.2 equiv.) to a flame-dried round-bottom flask containing activated 4 Å molecular sieves. Dissolve the solids in anhydrous dichloromethane.
-
First Glycosylation: Cool the reaction mixture to -40 °C. In a separate flask, prepare a solution of N-Iodosuccinimide (NIS, 1.3 equiv.) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 equiv.) in anhydrous DCM. Add this activator solution dropwise to the reaction mixture. Stir the reaction at -40 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Second Glycosylation: Once the first glycosylation is complete, add the second mannosyl donor (Donor 2, 1.5 equiv.) to the reaction mixture at -40 °C. After 15 minutes, add a second portion of the activator solution (NIS, 1.6 equiv., and TfOH, 0.2 equiv.). Allow the reaction to slowly warm to -20 °C over 2 hours.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Filter the mixture through celite and wash the filter cake with DCM. The combined filtrate is then washed sequentially with saturated aqueous sodium thiosulfate and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the protected trisaccharide. The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Reaction Pathway
The following diagram illustrates the chemical transformations occurring during the one-pot synthesis.
Caption: Chemical transformations in the one-pot synthesis.
Quantitative Data
The following table summarizes representative quantitative data for the one-pot synthesis of β-mannopyranose containing oligosaccharides, compiled from various literature sources. The yields and stereoselectivities are highly dependent on the specific donors, acceptors, and reaction conditions used.
| Entry | Glycosyl Donor(s) | Glycosyl Acceptor | Product | Linkage | Yield (%) | α:β Ratio | Reference |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | β-(1→4) | 85 | 1:10 | [5] |
| 2 | 4,6-O-Benzylidene protected thiomannoside | Primary Alcohol | Disaccharide | β-(1→O) | 92 | >1:20 | [8] |
| 3 | Mannosyl hemiacetal (one-pot chlorination/iodination) | Secondary Alcohol | Disaccharide | β-(1→O) | 88 | 3:97 | [9] |
| 4 | One-pot sequential addition of two mannosyl donors | Glucosyl diol | Trisaccharide | β-(1→3), β-(1→6) | 65 | >1:15 for both linkages | [10] |
| 5 | Glycal-derived vinyl epoxide assembly | Benzyl glycoside | α-1,4-D-Manno oligosaccharides | α-(1→4) | 70-80 (for di- to hexasaccharides) | exclusively α | [11] |
Note: The data presented are illustrative and may not be directly reproducible without consulting the specific experimental details in the cited literature.
Applications in Drug Development
Oligosaccharides containing β-D-mannopyranose are integral components of many biologically significant molecules, including bacterial cell wall polysaccharides and high-mannose type N-glycans.[8][12] The ability to efficiently synthesize these structures is critical for:
-
Vaccine Development: Synthetic oligosaccharides corresponding to bacterial capsular polysaccharides can be used as antigens to develop conjugate vaccines.[1]
-
Drug Discovery: Access to pure, well-defined oligosaccharides allows for the detailed study of carbohydrate-protein interactions, which can inform the design of novel therapeutics that target these interactions.
-
Diagnostic Tools: Synthetic glycans can be used in glycan arrays to probe for specific antibodies or carbohydrate-binding proteins, aiding in disease diagnosis and biomarker discovery.[3]
-
Neuroprotective Agents: Short-chain β-(1,4)-D-mannans have shown potential as neuroprotective agents against Aβ peptide toxicity, relevant to Alzheimer's disease research.[13]
Conclusion
The one-pot synthesis of β-D-mannopyranose containing oligosaccharides represents a significant advancement in carbohydrate chemistry, offering a more efficient and streamlined approach compared to traditional stepwise methods. By carefully selecting glycosyl donors, tuning their reactivity, and employing stereodirecting strategies, complex glycans can be assembled in a single reaction vessel. The protocols and data presented here provide a valuable resource for researchers and professionals engaged in glycobiology and drug development, facilitating the synthesis of these challenging but biologically important molecules.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of a β-(1→3)-d-Rhamnotetraose by a One-Pot, Multiple Radical Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis of branched oligosaccharides by use of galacto- and mannopyranosyl thioglycoside diols as key glycosylating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and bioassay of β-(1,4)-D-mannans as potential agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in stereoselective beta-mannosylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in stereoselective β-mannosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Yield of the Desired β-Mannoside
Q1: My β-mannosylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in β-mannosylation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step guide to troubleshoot this problem:
-
Reagent Quality and Stoichiometry:
-
Donor and Acceptor Purity: Ensure the glycosyl donor and acceptor are pure and free of moisture. Impurities can interfere with the reaction.
-
Activating Reagent: If using a chemical method like the Crich β-mannosylation, verify the quality and activity of the activating agent (e.g., Triflic anhydride (B1165640), Tf₂O).[1] Ensure it is fresh or has been stored properly.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of either the donor or acceptor might be necessary depending on their reactivity.
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Many β-mannosylation protocols, such as the Crich method, require very low temperatures (e.g., -78°C) for the activation step to favor the formation of the kinetic α-glycosyl triflate, which then undergoes SN2 inversion to the β-mannoside.[1][2] Ensure your cooling bath is maintaining the target temperature.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Nonpolar solvents are often preferred as they can favor the desired reaction pathway.[2] Ensure the solvent is anhydrous.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Premature quenching can lead to low yields, while extended reaction times might lead to product degradation or anomerization to the thermodynamically more stable α-anomer.[2]
-
-
Protecting Groups:
-
Donor Protecting Groups: The nature of the protecting groups on the mannosyl donor is crucial. For instance, a 4,6-O-benzylidene acetal (B89532) is known to favor β-selectivity.[2][3][4] Conversely, participating groups at the C2 position, such as acyl groups, will lead to the formation of 1,2-trans-glycosides (α-mannosides).
-
Issue 2: Poor β-Stereoselectivity (Predominance of the α-Anomer)
Q2: My reaction is producing the mannoside, but I am getting a mixture of anomers with the α-anomer being the major product. How can I improve the β-selectivity?
A2: Achieving high β-selectivity is a central challenge in mannosylation due to the anomeric effect and steric hindrance, which favor the formation of the α-anomer.[5] Here are key strategies to enhance β-stereoselectivity:
-
Choice of Glycosyl Donor and Protecting Groups:
-
4,6-O-Benzylidene Acetal: The use of a 4,6-O-benzylidene protecting group on the mannosyl donor is a well-established strategy to promote β-selectivity. This group restricts the conformation of the pyranose ring, facilitating nucleophilic attack from the β-face.[2][3][4]
-
2,3-Acetonide Protection: Bridging the C2 and C3 hydroxyls with an acetonide protecting group has been shown to dramatically increase β-selectivity in certain catalytic systems.[3]
-
2,6-Lactones: The introduction of a 2,6-lactone bridge in the mannosyl donor can circumvent the competing SN1 reaction, favoring an SN2-like mechanism to yield the β-glycoside.
-
-
Reaction Methodology:
-
The Crich β-Mannosylation: This method involves the pre-activation of an α-mannosyl sulfoxide (B87167) with triflic anhydride at low temperatures to form an α-glycosyl triflate. The subsequent nucleophilic attack by the acceptor proceeds with inversion of configuration (SN2), leading to the β-mannoside.[1] It is crucial that the acceptor is added after the pre-activation step.[2]
-
Catalyst-Controlled Reactions: Certain catalysts, like bis-thiourea catalysts, can promote a stereospecific SN2-type pathway, leading to high β-selectivity.[3]
-
Enzymatic Synthesis: The use of specific enzymes, such as β-mannosidases or mannosyl transferases, can provide excellent β-selectivity under mild reaction conditions.[5]
-
-
Reaction Conditions:
-
Pre-activation: As highlighted in the Crich method, pre-activating the donor at low temperature before adding the acceptor is critical for achieving β-selectivity. Adding the acceptor before the activator often leads to the α-anomer.[2]
-
Solvent and Temperature: The interplay of solvent and temperature can influence the reaction mechanism. Nonpolar solvents and low temperatures generally favor the SN2 pathway required for β-mannoside formation.
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different protecting groups and reaction conditions on the yield and stereoselectivity of β-mannosylation reactions.
Table 1: Effect of Mannosyl Donor Protecting Groups on β-Selectivity
| Donor Protecting Group | Acceptor | Promoter/Catalyst | α:β Ratio | Combined Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzoyl | Primary Alcohol | TMSOTf | 8:1 | N/A | [3] |
| 2,3,4,6-Tetra-O-benzyl | Primary Alcohol | TMSOTf | 3:1 | N/A | [3] |
| 4,6-O-Benzylidene | Primary Alcohol | TMSOTf | 1:1 | N/A | [3] |
| 2,3-O-Acetonide | Primary Alcohol | Bis-thiourea catalyst | 1:16-32 | >95 | [3] |
Table 2: Comparison of Different Promoters with a 2,3-Acetonide Protected Donor
| Promoter | Acceptor | α:β Ratio | Conversion (%) | Reference |
| Bis-thiourea catalyst | Primary Alcohol | 1:16 | 39 | [3] |
| TMSOTf | Primary Alcohol | 3:1 | N/A | [3] |
Experimental Protocols
Protocol 1: The Crich β-Mannosylation
This protocol is a general procedure based on the method developed by Crich and coworkers for the stereoselective synthesis of β-mannosides.[1]
Materials:
-
α-Mannosyl sulfoxide donor with a 4,6-O-benzylidene protecting group
-
Glycosyl acceptor (alcohol)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Triflic anhydride (Tf₂O)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the α-mannosyl sulfoxide donor, the glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Add DTBMP to the reaction mixture.
-
Slowly add a solution of triflic anhydride in anhydrous DCM to the reaction mixture.
-
Stir the reaction at -78°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Allow the reaction mixture to warm to room temperature.
-
Filter the mixture to remove the molecular sieves, and wash the sieves with DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired β-mannoside.
Protocol 2: Enzymatic β-Mannosylation using a β-Mannosidase
This protocol describes a general method for the enzymatic synthesis of β-mannosides via transglycosylation.[5][6]
Materials:
-
β-Mannosyl donor (e.g., mannobiose)
-
Aglycone acceptor (e.g., an alcohol)
-
β-mannosidase (e.g., from Aspergillus niger)
-
Acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Methanol
Procedure:
-
Dissolve the β-mannosyl donor and the aglycone acceptor in the acetate buffer.
-
Add the β-mannosidase enzyme to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with shaking (e.g., 500 rpm).
-
Monitor the reaction progress by taking aliquots at predefined time intervals. To do this, withdraw a small volume of the reaction mixture and quench the reaction by adding a multiple volume of methanol.
-
Analyze the quenched aliquots by HPLC to determine the conversion to the β-mannoside.
-
Once the optimal reaction time is reached (before significant product hydrolysis occurs), stop the reaction by denaturing the enzyme (e.g., by boiling or adding a larger volume of organic solvent).
-
Filter the reaction mixture to remove the denatured enzyme.
-
Purify the product from the reaction mixture using appropriate chromatographic techniques (e.g., preparative HPLC).
Visualizations
Caption: Troubleshooting workflow for low β-mannosylation yield.
Caption: Key factors determining α vs. β stereoselectivity.
References
- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 2. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-cis-beta-Manno-sidic Linkages
Welcome to the technical support center for the synthesis of 1,2-cis-beta-mannosidic linkages. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the challenging synthesis of this critical glycosidic bond.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2-cis-beta-mannosidic linkages, providing potential causes and recommended solutions.
Issue 1: Low to No Yield of the Desired Beta-Mannoside
| Potential Cause | Recommended Solution |
| Incomplete activation of the glycosyl donor. | Ensure all reagents are of high purity and anhydrous. Triflic anhydride (B1165640) (Tf₂O) is particularly moisture-sensitive. Use freshly distilled or newly purchased Tf₂O. For Crich conditions, confirm the complete consumption of the mannosyl sulfoxide (B87167) donor by TLC or LC-MS before adding the acceptor. |
| Decomposition of the glycosyl donor or intermediate. | Maintain stringent low-temperature conditions (e.g., -78 °C) throughout the activation and coupling steps, especially when forming the highly reactive α-mannosyl triflate intermediate in the Crich method.[1] |
| Low nucleophilicity of the glycosyl acceptor. | For sterically hindered or electronically deactivated acceptors, consider increasing the reaction time or using a more reactive donor system. Alternatively, methods like intramolecular aglycone delivery (IAD) may be more suitable as they circumvent the challenges of intermolecular reactions with difficult acceptors. |
| Suboptimal promoter or catalyst concentration. | Titrate the concentration of the promoter (e.g., Tf₂O) or catalyst (e.g., bis-thiourea) to find the optimal loading for your specific substrate combination. |
| Presence of quenching agents. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of reactive intermediates by oxygen or moisture. |
Issue 2: Poor Stereoselectivity (High Proportion of Alpha-Anomer)
| Potential Cause | Recommended Solution |
| Anomerization of the desired beta-product. | The beta-mannoside is the kinetically favored product in some methods, but it can anomerize to the thermodynamically more stable alpha-anomer, especially under acidic conditions.[2] Quench the reaction at low temperature and consider adding an acid scavenger like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) before warming to room temperature.[2] |
| Lack of conformational rigidity in the donor. | The presence of a 4,6-O-benzylidene acetal (B89532) or a similar rigidifying protecting group on the mannosyl donor is crucial for high beta-selectivity in the Crich method.[1] This group helps to destabilize the formation of an oxocarbenium ion, favoring an Sₙ2-like displacement of the anomeric triflate.[2][3] |
| Incorrect order of reagent addition. | In the Crich protocol, pre-activation of the mannosyl sulfoxide with Tf₂O before the addition of the glycosyl acceptor is critical for beta-selectivity. Adding the acceptor before the activator will lead predominantly to the alpha-anomer.[2] |
| Reaction mechanism favoring the alpha-anomer. | If using methods that proceed through an oxocarbenium-like intermediate without strong facial bias, the anomeric effect will favor the formation of the alpha-glycoside. Consider switching to a method that promotes an Sₙ2-type inversion, such as the Crich method or bis-thiourea catalysis. |
Issue 3: Formation of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of the glycosyl donor. | Use rigorously dried solvents and reagents. The presence of trace amounts of water can lead to the hydrolysis of the activated donor. |
| Elimination to form a glycal. | This can occur with highly reactive donors or under strongly basic or acidic conditions. Optimize the reaction conditions, particularly the choice and amount of base or acid promoter. |
| Intermolecular aglycon transfer (for thioglycosides). | This side reaction can be prevalent with thioglycoside donors. Careful control of the activator and reaction conditions is necessary to minimize this pathway. |
| Orthoester formation. | If participating protecting groups (e.g., acyl groups) are present at the C2 position, orthoester formation can be a significant side reaction. Ensure that non-participating groups (e.g., benzyl (B1604629) ethers) are used at C2 for 1,2-cis glycosylation. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 1,2-cis-beta-mannosidic linkages so challenging?
The difficulty arises from a combination of steric and electronic factors. The axial substituent at the C2 position of mannose hinders the approach of the nucleophile (the glycosyl acceptor) to the beta-face of the anomeric carbon. Furthermore, the anomeric effect thermodynamically favors the formation of the alpha-anomer.
Q2: What is the role of the 4,6-O-benzylidene acetal in the Crich beta-mannosylation?
The 4,6-O-benzylidene acetal provides conformational rigidity to the pyranose ring.[1] This rigidity disfavors the formation of a flattened oxocarbenium ion intermediate, which would readily lead to the alpha-anomer. Instead, it promotes a pathway involving an alpha-mannosyl triflate intermediate that undergoes an Sₙ2-like displacement by the acceptor, resulting in the desired beta-mannoside.[2][3]
Q3: When should I consider using an Intramolecular Aglycone Delivery (IAD) strategy?
IAD is particularly useful for the synthesis of beta-mannosides with sterically hindered or poorly nucleophilic acceptors, or when very high stereoselectivity is required. By tethering the acceptor to the donor, the glycosylation becomes an intramolecular process, which is kinetically more favorable and ensures the delivery of the acceptor to the beta-face of the anomeric center.
Q4: What are the advantages of using a bis-thiourea catalyst for beta-mannosylation?
Bis-thiourea catalysis offers a milder and more neutral approach to beta-mannosylation compared to methods requiring strong acids or low temperatures.[3][4] This method can be advantageous when working with sensitive substrates that are incompatible with harsh reaction conditions. The catalyst is thought to activate both the glycosyl donor and acceptor through hydrogen bonding, facilitating a stereospecific Sₙ2-type reaction.[5]
Q5: Can I use a participating protecting group at the C2 position of the mannosyl donor?
No, for the synthesis of a 1,2-cis-beta-mannosidic linkage, a non-participating protecting group (e.g., benzyl ether, azido) must be used at the C2 position. A participating group (e.g., acetate, benzoate) will lead to the formation of the 1,2-trans-alpha-mannoside through neighboring group participation.
Data Presentation: Comparison of Key Methodologies
The following table summarizes typical yields and stereoselectivities for different beta-mannosylation methods. Note that results can vary significantly based on the specific donor, acceptor, and reaction conditions.
| Methodology | Glycosyl Donor | Glycosyl Acceptor | Typical Yield (%) | Typical β:α Ratio | Reference |
| Crich β-Mannosylation | Mannosyl sulfoxide with 4,6-O-benzylidene | Primary Alcohol | 70-90 | >20:1 | [1] |
| Mannosyl sulfoxide with 4,6-O-benzylidene | Secondary Alcohol | 60-80 | >10:1 | [1] | |
| Mannosyl sulfoxide with 4,6-O-benzylidene | Tertiary Alcohol | 50-70 | >10:1 | [1] | |
| Intramolecular Aglycone Delivery (IAD) | Silicon-tethered donor | Various | 60-85 | Exclusively β | [6] |
| p-Methoxybenzyl (PMB) ether tether | Various | 65-90 | Exclusively β | [6] | |
| Bis-thiourea Catalysis | Acetonide-protected mannosyl phosphate (B84403) | Primary Alcohol | 80-95 | >15:1 | [3] |
| Acetonide-protected mannosyl phosphate | Secondary Alcohol | 70-90 | >10:1 | [3] | |
| Acetonide-protected mannosyl phosphate | Phenols | 75-95 | >15:1 | [3] |
Experimental Protocols
Protocol 1: Crich Beta-Mannosylation using a Mannosyl Sulfoxide Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried flask under an argon atmosphere, add the mannosyl sulfoxide donor (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP, 1.5 equiv). Dissolve the solids in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1 M.
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add triflic anhydride (1.2 equiv) dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Glycosylation: In a separate flame-dried flask, prepare a solution of the glycosyl acceptor (1.5 equiv) in anhydrous DCM. Add the acceptor solution dropwise to the activated donor solution at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Quench the reaction at -78 °C by adding a few drops of pyridine (B92270) or triethylamine.
-
Workup: Allow the reaction mixture to warm to room temperature. Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Intramolecular Aglycone Delivery (IAD) via Silicon Tethering
This protocol outlines the general steps for an IAD reaction using a silicon tether.
-
Tethering: To a solution of the glycosyl donor (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a solution of n-butyllithium (1.1 equiv) dropwise. After stirring for 15 minutes, add dimethyldichlorosilane (1.2 equiv). Stir for an additional 30 minutes at -78 °C. In a separate flask, deprotonate the glycosyl acceptor (1.5 equiv) with n-butyllithium at -78 °C. Transfer the acceptor solution to the reaction mixture containing the silylated donor. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Glycosylation: Cool the solution containing the tethered donor-acceptor to -78 °C. Add a promoter such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid.
-
Reaction Progression and Workup: Monitor the reaction by TLC. Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the desired beta-mannoside by flash column chromatography.
Protocol 3: Bis-thiourea Catalyzed Beta-Mannosylation
This protocol provides a general procedure for beta-mannosylation using a bis-thiourea catalyst.
-
Preparation: In a vial, combine the mannosyl phosphate donor (1.0 equiv), the glycosyl acceptor (1.2 equiv), and the bis-thiourea catalyst (0.1 equiv).
-
Reaction: Add anhydrous solvent (e.g., toluene (B28343) or o-dichlorobenzene) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction mixture can often be directly purified by flash column chromatography without an aqueous workup.
Visualizations
Caption: Troubleshooting workflow for low yield in beta-mannosylation.
Caption: Decision tree for addressing poor stereoselectivity.
Caption: Experimental workflow for the Crich beta-mannosylation.
References
- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 2. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing β-Mannosylation Reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their β-mannosylation experiments.
Troubleshooting Guide
Problem 1: Low or No β-Selectivity (Predominantly α-Anomer Formation)
Low β-selectivity is a common challenge in mannosylation due to the thermodynamic preference for the α-anomer, driven by the anomeric effect, and steric hindrance at the β-face.[1][2]
Possible Causes and Solutions:
-
Inappropriate Protecting Group Strategy: The choice of protecting groups on the mannosyl donor is critical for directing the stereochemical outcome.
-
Solution: Employ a 4,6-O-benzylidene acetal (B89532) protecting group on the mannosyl donor. This group rigidifies the pyranoside ring, which is essential for achieving high β-selectivity in methods like the Crich β-mannosylation.[3] In catalyst-controlled reactions, a C2 and C3 bridged acetonide protecting group has been shown to dramatically increase β-selectivity.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the order of reagent addition can significantly influence the stereoselectivity.
-
Solution (Crich Method): A crucial aspect of the Crich protocol is the pre-activation of the mannosyl donor (e.g., a sulfoxide) with triflic anhydride (B1165640) at a low temperature (-78 °C) before the addition of the glycosyl acceptor. Adding the acceptor before the activator can lead to the formation of the α-anomer.[4]
-
Solution (General): Conduct reactions in nonpolar solvents and consider quenching the reaction at low temperatures to prevent the anomerization of the kinetic β-product to the more stable α-anomer.[4] The use of an acid scavenger can also help preserve the β-anomer.[4]
-
-
Incorrect Promoter or Catalyst System: The choice of activator or catalyst is key to controlling the reaction pathway.
Problem 2: Low Reaction Yield
Low yields can result from various factors including poor reactivity of the donor or acceptor, side reactions, or product degradation.
Possible Causes and Solutions:
-
Poor Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated alcohols can be poor nucleophiles.
-
Side Reactions: Undesired reactions can consume starting materials or lead to complex product mixtures.
-
Solution: In reactions promoted by Lewis acids, electron-rich phenol (B47542) acceptors can be prone to Fries-type rearrangement to form C-glycosides. Using a bis-thiourea catalyst under neutral conditions can avoid this side reaction.[1] When using sulfoxide (B87167) donors without pre-activation, triflation of the acceptor alcohol can occur, leading to lower yields.
-
-
Anomerization and Degradation: The desired β-mannoside, being the kinetic product, can anomerize to the α-anomer or degrade under the reaction conditions.
-
Solution: As mentioned previously, quenching the reaction at low temperature and using an acid scavenger can help preserve the β-product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the Crich β-mannosylation and why is it effective?
The Crich β-mannosylation is a highly stereoselective method for synthesizing 1,2-cis-β-glycosides.[3] It typically involves the activation of an α-mannosyl sulfoxide donor with triflic anhydride at low temperature in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP).[3] A key feature is the use of a 4,6-O-benzylidene protecting group on the donor, which rigidifies the ring system. This setup leads to the formation of a transient α-mannosyl triflate intermediate, which then undergoes an SN2-like displacement by the acceptor alcohol from the β-face, resulting in high β-selectivity.[8]
Q2: Can I perform a β-mannosylation without pre-activating the donor?
Yes, studies have shown that β-mannosylation with 4,6-benzylidene protected mannosyl donors can be β-selective even without a pre-activation step.[4][9] However, omitting pre-activation when using sulfoxide donors might lead to lower yields due to side reactions like the triflation of the acceptor alcohol.
Q3: Are there enzymatic methods for β-mannosylation?
Yes, enzymatic methods offer a greener alternative to chemical synthesis.[10] β-mannosidases can catalyze the formation of β-mannosides via transglycosylation. For example, the industrial enzyme preparation Novozym 188, which contains β-mannosidase activity, has been used to synthesize tyrosol and hydroxytyrosol (B1673988) β-D-mannopyranosides using mannobiose as the mannosyl donor.[2][11] These reactions are often highly stereoselective, producing only the β-anomer.[2]
Q4: How can I improve the β-selectivity when using a catalyst?
In catalyst-controlled reactions, the combination of the catalyst and the donor's protecting groups is crucial. For instance, using a bis-thiourea catalyst with a mannosyl donor protected with a 2,3-acetonide group leads to a dramatic increase in β-selectivity compared to other protecting groups like benzyl (B1604629) ethers or even the 4,6-benzylidene acetal under these specific catalytic conditions.[1]
Q5: What should I do if my β-mannoside product anomerizes to the α-anomer during workup?
Anomerization of the kinetic β-product to the thermodynamically favored α-anomer can occur under acidic conditions.[4] To prevent this, it is important to quench the reaction with a non-nucleophilic base (e.g., triethylamine (B128534) or a hindered pyridine (B92270) derivative) while the reaction mixture is still cold. During aqueous workup, ensure that the solutions are not acidic. The addition of an acid scavenger like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) to the reaction mixture can also prevent anomerization.[4]
Data Presentation
Table 1: Comparison of Chemical β-Mannosylation Methods
| Method | Donor Protecting Group | Activator/Catalyst | Temperature (°C) | Typical β:α Ratio | Reference |
| Crich β-Mannosylation | 4,6-O-Benzylidene | Triflic Anhydride/DTBMP | -78 to 0 | >9:1 | [3],[4] |
| Bis-Thiourea Catalysis | 2,3-O-Acetonide | Bis-thiourea catalyst | Room Temperature | 16:1 to 32:1 | [1] |
| NIS/TfOH Promotion | 4,6-O-Benzylidene | NIS/TfOH | -78 to 0 | >9:1 | [12] |
| Direct Activation (TCA) | 4,6-O-Benzylidene | TMSOTf (catalytic) | -78 to 0 | High β-selectivity |
Table 2: Enzymatic β-Mannosylation of Tyrosol
| Parameter | Condition | Result | Reference |
| Enzyme | Novozym 188 (contains β-mannosidase) | Effective transglycosylation | [2] |
| Glycosyl Donor | Mannobiose | Successful donor | [2] |
| pH | 5.0 (Acetate buffer) | Optimal for β-mannosidase activity | [2],[11] |
| Temperature | 37 °C | Optimized reaction temperature | [2] |
| Yield | 12% | Preparative scale yield | [2],[11] |
Experimental Protocols
Protocol 1: General Procedure for Crich β-Mannosylation
This protocol is based on the activation of a mannosyl sulfoxide donor.
-
To a solution of the 4,6-O-benzylidene protected mannosyl sulfoxide donor (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 equiv) in anhydrous dichloromethane (B109758) (DCM), add freshly activated 3Å molecular sieves.
-
Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for 1 hour.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise. A color change is typically observed.
-
Stir the reaction at -78 °C for 30-60 minutes for pre-activation.
-
Add a solution of the glycosyl acceptor (1.2-1.5 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to slowly warm to the desired temperature (e.g., 0 °C or room temperature) over several hours while monitoring by TLC.
-
Upon completion, quench the reaction at low temperature by adding triethylamine (Et₃N) or pyridine.
-
Filter off the molecular sieves and wash with DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the β-mannoside.
Protocol 2: Bis-Thiourea Catalyzed β-Mannosylation
This protocol utilizes an acetonide-protected mannosyl phosphate (B84403) donor.
-
To a vial containing the bis-thiourea catalyst (0.05-0.1 equiv), add a solution of the 2,3-acetonide protected mannosyl phosphate donor (1.0 equiv) and the alcohol acceptor (1.5-2.0 equiv) in an anhydrous, non-polar solvent (e.g., toluene (B28343) or diethyl ether).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or NMR analysis of an aliquot.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography on silica gel to isolate the β-mannoside.
Protocol 3: Enzymatic β-Mannosylation
This protocol describes a typical transglycosylation reaction.
-
Prepare a solution of the aglycone acceptor (e.g., tyrosol, 20 g/L) and the mannosyl donor (e.g., mannobiose, 120 g/L) in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).[2]
-
Add the β-mannosidase containing enzyme preparation (e.g., lyophilized Novozym 188). The amount of enzyme depends on its activity.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37 °C) with shaking (e.g., 500 rpm).[2]
-
Monitor the formation of the product over time by taking aliquots. Quench the reaction in the aliquot (e.g., with methanol) and analyze by HPLC.[2]
-
Once the product concentration reaches its maximum (before significant secondary hydrolysis occurs), stop the entire reaction by heating or adding a quenching agent.
-
Purify the product from the reaction mixture using appropriate chromatographic techniques.
Visualizations
Caption: Workflow for the Crich β-Mannosylation Protocol.
Caption: Troubleshooting Logic for Low β-Selectivity.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 4. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by Bis-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Preventing side reactions during beta-D-mannoside synthesis
Welcome to the technical support center for the synthesis of β-D-mannosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of these complex glycosidic linkages.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of β-D-mannosides so challenging?
A1: The synthesis of β-D-mannosides is notoriously difficult due to several inherent factors. The primary challenges include the steric hindrance at the C2-axial position, which disfavors the approach of a nucleophile from the β-face, and the anomeric effect, which thermodynamically favors the formation of the α-anomer.[1][2] These factors often lead to low yields and poor stereoselectivity, with the undesired α-anomer being the major product.
Q2: What are the most common side reactions observed during β-D-mannoside synthesis?
A2: Besides the predominant formation of the α-anomer, other common side reactions include:
-
Orthoester formation: This is a frequent side reaction, particularly when using participating neighboring groups at C2.[3][4] Orthoesters are generally stable under neutral and basic conditions but can sometimes be rearranged to the desired glycoside under acidic conditions.[3]
-
Elimination: Elimination reactions can occur, especially with highly reactive glycosyl donors and hindered acceptors, leading to the formation of glycals.
-
Hydrolysis: If the reaction conditions are not strictly anhydrous, hydrolysis of the glycosyl donor or the activated intermediate can occur, reducing the overall yield.[1]
-
Rearrangement products: In some cases, rearrangement of the glycosyl donor can lead to undesired products. For instance, an α-keto rearrangement has been observed.[5]
Q3: How can I improve the β-selectivity of my mannosylation reaction?
A3: Improving β-selectivity is a key challenge. Several strategies have been developed, broadly categorized as:
-
Protecting Group Control: The choice of protecting groups on the mannosyl donor is critical. The use of a 4,6-O-benzylidene acetal (B89532) is a well-established strategy that restricts the conformation of the pyranose ring, favoring β-attack.[1][6][7] More recently, 2,3-acetonide protected donors have also shown high β-selectivity.[1]
-
Intramolecular Aglycone Delivery (IAD): This approach involves tethering the acceptor to the glycosyl donor, forcing the glycosylation to occur on the β-face.
-
Catalyst-Controlled Glycosylation: The use of specific catalysts, such as bis-thiourea catalysts, can promote β-selectivity with donors that would otherwise favor α-glycosylation.[1]
-
SN2-type Reactions: Methods that proceed through an SN2-type mechanism on an α-glycosyl halide or triflate intermediate can lead to high β-selectivity.[7][8]
-
Reaction Condition Optimization: Factors like low temperature, solvent choice, and the rate of addition of reagents can significantly influence the stereochemical outcome.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or no β-mannoside product, mainly α-anomer | Inherently favored α-anomeric product due to steric and electronic effects. | - Employ a 4,6-O-benzylidene acetal protecting group on the mannosyl donor.[6][7] - Consider using a 2,3-acetonide protected donor with a suitable catalyst.[1] - Explore methods that proceed via an SN2 pathway, such as using glycosyl iodides.[8] - Lower the reaction temperature significantly (e.g., -60 °C to -78 °C).[2][10] |
| Significant formation of orthoester byproduct | Neighboring group participation from an acyl group at C2. | - Use a non-participating protecting group at C2, such as a benzyl (B1604629) ether. - If an acyl group is necessary, attempt to rearrange the orthoester to the desired β-glycoside using a catalytic amount of a strong Lewis acid like TMSOTf.[4] |
| Low overall yield, presence of hydrolyzed donor | Presence of water in the reaction mixture. | - Ensure all glassware is rigorously dried. - Use freshly distilled, anhydrous solvents. - Add molecular sieves to the reaction mixture to sequester any trace amounts of water.[1] |
| Reaction is slow or does not go to completion | Poor reactivity of the glycosyl donor or acceptor. | - Use a more reactive glycosyl donor (e.g., trichloroacetimidate, sulfoxide). - Increase the temperature, but be aware that this may decrease β-selectivity. - Use a stronger promoter/activator. |
| Formation of elimination byproducts (glycals) | Highly reactive donor and/or sterically hindered acceptor. | - Use a less reactive glycosyl donor. - Employ milder activation conditions. - Run the reaction at a lower temperature. |
Experimental Protocols
Key Experiment: Crich β-Mannosylation using a 4,6-O-Benzylidene Protected Thioglycoside Donor
This protocol is a general representation based on the principles established by Crich and coworkers.[7]
Materials:
-
4,6-O-benzylidene protected mannosyl thioglycoside donor
-
Glycosyl acceptor
-
1-Benzenesulfinyl piperidine (B6355638) (BSP)
-
2,4,6-tri-tert-butylpyrimidine (TTBP)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dry all glassware thoroughly under vacuum with heating.
-
Dissolve the 4,6-O-benzylidene protected mannosyl thioglycoside donor, glycosyl acceptor, and TTBP in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of BSP in anhydrous DCM, followed by the dropwise addition of Tf₂O.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (B128534) or a saturated solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the β-mannoside.
Data Presentation
Table 1: Effect of Protecting Groups on β-Selectivity in Mannosylation Reactions
| Donor Protecting Groups | Acceptor | Promoter/Conditions | α:β Ratio | Yield (%) | Reference |
| 4,6-O-Benzylidene, 2,3-di-O-benzyl | Primary Alcohol | BSP, Tf₂O, -78 °C | Highly β-selective | High | [7] |
| 2,3-Acetonide | Primary Alcohol | Bis-thiourea catalyst | 1:16 to 1:32 | High | [1] |
| 2,3-Acetonide | Secondary Alcohol | Bis-thiourea catalyst | 1:10 to 1:24 | High | [1] |
| 3-O-Picoloyl | Primary Alcohol | NIS/TfOH | 1:12 | 91 | [11] |
| 3-O-Picoloyl | Secondary Alcohol | NIS/TfOH | 1:20 | 96 | [11] |
Visualizations
Caption: A troubleshooting workflow for common issues in β-D-mannoside synthesis.
Caption: Simplified pathway for Crich β-mannosylation via an α-triflate intermediate.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A convenient synthesis of short-chain α-(1 → 2) mannopyranosyl oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 8. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 9. Rate-dependent inverse-addition beta-selective mannosylation and contiguous sequential glycosylation involving beta-mannosidic bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Stability issues of beta-D-Mannopyranose in acidic or basic conditions
Welcome to the technical support center for β-D-Mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of β-D-Mannopyranose under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for β-D-Mannopyranose in solution?
A1: The primary stability concerns for β-D-Mannopyranose in aqueous solutions are its susceptibility to degradation under both acidic and basic conditions. In acidic solutions, the main degradation pathway involves dehydration to form furan (B31954) derivatives. In basic solutions, it can undergo isomerization, epimerization, and retro-aldol condensation, leading to a complex mixture of products.
Q2: How does pH affect the stability of β-D-Mannopyranose?
A2: The stability of β-D-Mannopyranose is highly pH-dependent. It is most stable in neutral or slightly acidic conditions (pH 4-6). As the pH becomes more acidic (below 4) or more basic (above 7), the rate of degradation increases significantly.
Q3: What products are formed from the degradation of β-D-Mannopyranose in acidic conditions?
A3: Under acidic conditions, particularly with heating, β-D-Mannopyranose undergoes dehydration to form 5-hydroxymethylfurfural (B1680220) (5-HMF) and other furan derivatives. The reaction proceeds through the formation of a 1,2-enediol intermediate.[1][2][3]
Q4: What happens to β-D-Mannopyranose in basic solutions?
A4: In basic solutions, β-D-Mannopyranose can undergo several reactions, collectively known as the Lobry de Bruyn-Alberda van Ekenstein transformation. These include:
-
Isomerization: Conversion to D-fructose.
-
Epimerization: Conversion to D-glucose.
-
Retro-aldol condensation: Cleavage of carbon-carbon bonds, leading to smaller molecules.
-
Saccharinic acid formation: Rearrangement to form various saccharinic acids.
These reactions proceed via a 1,2-enediol intermediate.
Q5: At what rate does β-D-Mannopyranose degrade in alkaline conditions?
A5: The rate of degradation in alkaline solutions is dependent on the hydroxide (B78521) ion concentration and temperature. In 1 M NaOH at 22°C, D-mannose undergoes isomerization to D-fructose and epimerization to D-glucose with specific rate constants.[4] The degradation to other products also occurs at a measurable rate.
Troubleshooting Guides
Issue 1: Unexpected loss of β-D-Mannopyranose in an acidic formulation.
-
Possible Cause: Acid-catalyzed degradation.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is within the optimal stability range (pH 4-6).
-
Temperature Control: Avoid high temperatures during processing and storage, as heat accelerates acid-catalyzed degradation.
-
Buffer Selection: Use a suitable buffer to maintain the pH in the desired range.
-
Analysis: Use HPLC-RID to quantify the remaining β-D-Mannopyranose and identify potential degradation products like 5-HMF.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a basic solution of β-D-Mannopyranose.
-
Possible Cause: Isomerization and epimerization products (D-fructose, D-glucose) or other degradation products.
-
Troubleshooting Steps:
-
Analyze for Isomers: Use an HPLC method capable of separating mannose, glucose, and fructose.
-
Control Reaction Time: In basic solutions, the formation of these products is time-dependent. Minimize exposure time to basic conditions if these products are undesirable.
-
Lower pH: If permissible for your application, lowering the pH towards neutral will slow down these transformations.
-
Characterize Unknowns: If the peaks do not correspond to glucose or fructose, consider GC-MS analysis of alditol acetate (B1210297) derivatives to identify other degradation products like saccharinic acids.
-
Quantitative Data Summary
Table 1: Rate Constants for the Transformation of D-Mannose in 1 M NaOH at 22°C
| Reaction Pathway | Rate Constant (k, h⁻¹) |
| D-Mannose → D-Glucose | 0.0005 |
| D-Mannose → D-Fructose | 0.011 |
| D-Mannose → Degradation Products | 0.002 |
Data sourced from reference[4].
Table 2: Products of β-D-Mannopyranose Degradation
| Condition | Primary Reaction(s) | Major Degradation Products |
| Acidic (pH < 4), Heat | Dehydration | 5-Hydroxymethylfurfural (5-HMF), other furan derivatives |
| Basic (pH > 7) | Isomerization, Epimerization, Retro-aldol condensation, Rearrangement | D-Fructose, D-Glucose, Saccharinic acids, smaller aldehydes and ketones |
Experimental Protocols
Protocol 1: HPLC-RID Analysis of β-D-Mannopyranose and its Isomers
This method is suitable for quantifying β-D-Mannopyranose, D-Glucose, and D-Fructose.
-
Instrumentation: HPLC system with a Refractive Index Detector (RID).
-
Column: Aminex HPX-87H Ion Exclusion Column (or equivalent).
-
Mobile Phase: 0.005 M Sulfuric Acid.[5]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.[5]
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare individual standards of D-Mannose, D-Glucose, and D-Fructose in the mobile phase at known concentrations to create a calibration curve.
-
Injection Volume: 20 µL.[5]
-
Analysis: Identify and quantify peaks based on the retention times and calibration curves of the standards.
Protocol 2: GC-MS Analysis of Alditol Acetate Derivatives
This method is used for the identification and quantification of various monosaccharides, including degradation products.
-
Reduction: Reduce the monosaccharides in the sample to their corresponding alditols using sodium borohydride.
-
Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride.
-
Extraction: Extract the resulting alditol acetates into an organic solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A column suitable for sugar derivative analysis (e.g., VF-23MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 0.5 min, then ramp to 220°C at 30°C/min and hold for 15 min.[6]
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min.[6]
-
MS Detection: Use electron impact (EI) ionization and scan a mass range appropriate for the expected derivatives.
-
Identification: Identify the compounds based on their retention times and mass spectra by comparing them to known standards and library data.
-
Visualizations
Caption: Acid-catalyzed degradation of β-D-Mannopyranose.
Caption: Base-catalyzed transformations of β-D-Mannopyranose.
Caption: Analytical workflow for stability testing.
References
- 1. Efficient synthesis of 5-hydroxymethylfurfural from mannose with a reusable MCM-41-supported tin catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient analysis of monosaccharides and oligosaccharides from hydrolyzed hemicellulose of Spartina anglica :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
Technical Support Center: Purification of β-D-Mannopyranose Anomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of β-D-mannopyranose anomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying β-D-mannopyranose anomers?
The main difficulty arises from the phenomenon of mutarotation. In solution, the α and β anomers of D-mannose exist in a dynamic equilibrium. This interconversion during chromatographic separation can lead to peak broadening or splitting, making it challenging to isolate a pure anomer.
Q2: How can I prevent anomer separation during routine analysis where total mannose quantification is the goal?
To analyze total D-mannose without separating the anomers, you can accelerate the mutarotation so that the two anomers elute as a single, sharp peak. This can be achieved by:
-
Elevating the column temperature: Typically, temperatures between 70-80°C are effective.[1]
-
Using a high pH mobile phase: A pH above 9 can increase the rate of anomer interconversion.
Q3: What analytical techniques are best suited for characterizing the anomeric ratio of D-mannose in a sample?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous characterization and quantification of mannose anomers in solution. ¹H and ¹³C NMR can distinguish between the α and β anomers based on the chemical shifts and coupling constants of the anomeric proton (H-1) and carbon (C-1).
Q4: Is it possible to separate the α and β anomers of D-mannopyranose using HPLC?
Yes, it is possible to separate the anomers using HPLC. This is typically achieved by slowing down the rate of mutarotation relative to the chromatographic separation time. Operating the HPLC system at sub-ambient or low ambient temperatures can often resolve the anomeric peaks.
Q5: What type of HPLC column is recommended for separating mannose anomers?
Several types of columns can be used, including:
-
Amino-based columns: These are commonly used for carbohydrate analysis.
-
Polymer-based ion-exchange columns: These are effective, particularly with aqueous mobile phases.
-
Chiral columns: These can also be employed to resolve anomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Splitting or Broadening in HPLC | Mutarotation is occurring on the column. | To resolve anomers: Lower the column temperature. Optimize the mobile phase composition and flow rate. To elute as a single peak: Increase the column temperature (e.g., to 60-80°C) or use a high pH mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Contamination of the column or guard column. | Flush the column with a strong solvent. Replace the guard column. | |
| Poor Resolution Between Anomers | Inappropriate mobile phase. | Adjust the mobile phase composition. For reversed-phase, modify the organic solvent-to-water ratio. For anion-exchange, adjust the eluent concentration.[2] |
| Suboptimal temperature. | For anomer separation, experiment with lower temperatures. For co-elution, increase the temperature.[3][4] | |
| Incorrect flow rate. | Optimize the flow rate to improve separation efficiency. | |
| Irreproducible Retention Times | Inconsistent temperature control. | Use a column oven to maintain a stable temperature. |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. | |
| Low Yield of Purified β-D-Mannopyranose | Degradation of the anomer during purification. | Avoid harsh pH conditions and excessively high temperatures if the anomer is unstable. |
| Inefficient fraction collection. | Optimize the fraction collection parameters to ensure the entire peak is collected without contamination from the other anomer. |
Data Presentation
Table 1: Effect of Temperature on the HPLC Separation of D-Mannose and D-Glucose
(Data adapted from a study on the separation of glucose and mannose using a cation exchanger in Na+ form)[3][4][5]
| Temperature (°C) | Separation Efficiency (Qualitative) |
| 35.5 | Moderate |
| 44.8 | Improved |
| 54.5 | Good |
| 62.5 | Highest |
Note: This table illustrates the general trend of improved separation of mannose from glucose with increasing temperature under the specific conditions of the study. For anomer separation, the opposite trend (lower temperatures) is generally preferred.
Table 2: Effect of NaOH Eluent Concentration on D-Mannose Retention in Anion-Exchange Chromatography [2]
| NaOH Concentration (mM) | Relative Retention of D-Mannose |
| 100 | Lower |
| 60 | Intermediate |
| 30 | Higher |
| 10 | Highest |
Note: This table demonstrates that lower concentrations of a high pH eluent can lead to stronger retention of mannose on an anion-exchange column.
Experimental Protocols
Protocol 1: Analytical Characterization of D-Mannopyranose Anomers by NMR Spectroscopy
This protocol provides a general procedure for the identification and quantification of α- and β-D-mannopyranose in a sample.
-
Sample Preparation: Dissolve 5-10 mg of the D-mannose sample in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O). Ensure the sample is fully dissolved.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical acquisition parameters on a 500 MHz spectrometer include a spectral width of 12 ppm, a relaxation delay of 5 seconds, and 16 scans.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Acquire 2D NMR spectra such as COSY and HSQC to aid in unambiguous peak assignments.
-
-
Data Analysis:
-
Identify the anomeric proton (H-1) signals in the ¹H spectrum, typically between δ 4.8 and 5.2 ppm. The downfield signal generally corresponds to the α-anomer.
-
Identify the anomeric carbon (C-1) signals in the ¹³C spectrum, typically around δ 94-96 ppm.
-
Integrate the anomeric proton signals to determine the relative ratio of the α and β anomers.
-
Protocol 2: Preparative HPLC for the Isolation of β-D-Mannopyranose
This protocol outlines a method for separating and isolating the β-anomer of D-mannopyranose.
-
System Preparation:
-
Equip a preparative HPLC system with a suitable column (e.g., a preparative amino or C18 column).
-
Prepare a mobile phase of acetonitrile (B52724) and water. The optimal ratio will need to be determined empirically but can start at around 80:20 (acetonitrile:water).
-
Set the column temperature to a low ambient temperature (e.g., 20-25°C) to favor anomer separation.
-
-
Method Development (Analytical Scale):
-
Using an analytical column of the same stationary phase, inject a small amount of the D-mannose mixture.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the α and β anomers. The β-anomer is typically the first to elute.
-
-
Scale-Up to Preparative HPLC:
-
Scale the injection volume and flow rate for the preparative column.
-
Dissolve the D-mannose mixture in the mobile phase at a high concentration.
-
Inject the sample onto the preparative column.
-
-
Fraction Collection:
-
Monitor the elution profile using a suitable detector (e.g., refractive index detector).
-
Collect the fraction corresponding to the β-D-mannopyranose peak.
-
-
Purity Analysis:
-
Analyze the collected fraction by analytical HPLC and/or NMR to confirm its purity.
-
Protocol 3: Crystallization of β-D-Mannopyranose
This protocol describes a method for obtaining crystalline β-D-mannopyranose from a purified, concentrated solution.
-
Concentration: Concentrate the aqueous solution of purified β-D-mannopyranose by evaporation under reduced pressure to form a thick syrup.
-
Solvent Addition: Add absolute ethanol (B145695) to the syrup and stir. The ethanol will act as an anti-solvent, inducing crystallization.[6]
-
Crystallization: Allow the mixture to stand, preferably at a cool temperature (e.g., 4°C), to promote the formation of crystals. Seeding with a small crystal of β-D-mannopyranose can facilitate this process.
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for the characterization and purification of β-D-mannopyranose.
Caption: Troubleshooting logic for HPLC peak shape issues with D-mannose.
References
- 1. shodex.com [shodex.com]
- 2. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Glucose and Mannose Separation by HPLC Method | Alavi Talab | European Online Journal of Natural and Social Sciences [european-science.com]
- 4. researchgate.net [researchgate.net]
- 5. european-science.com [european-science.com]
- 6. CN103497221A - Preparation method for D-mannose crystals - Google Patents [patents.google.com]
Technical Support Center: Scaling Up β-D-Mannopyranoside Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of β-D-Mannopyranoside synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of β-D-Mannopyranoside synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired β-Anomer
-
Question: We are experiencing a significant drop in the yield of the β-D-Mannopyranoside upon scaling up our synthesis from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
-
Answer: A decrease in yield during scale-up is a common challenge in carbohydrate synthesis.[1][2] Several factors could be contributing to this issue:
-
Inefficient Mixing and Heat Transfer: In larger reactors, achieving homogeneous mixing and consistent temperature control is more difficult.[3][4] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of sensitive intermediates.
-
Solution: Optimize the agitation speed and reactor design to ensure efficient mixing. Employ a jacketed reactor with precise temperature control and consider using multiple temperature probes to monitor for thermal gradients.
-
-
Moisture Sensitivity: Glycosylation reactions are often highly sensitive to moisture. The larger surface area and longer reaction times associated with scale-up increase the risk of water contamination, which can hydrolyze activated glycosyl donors or promoters.
-
Solution: Ensure all solvents and reagents are rigorously dried. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Consider using in-line drying columns for solvent addition on a larger scale.
-
-
Sub-optimal Stoichiometry of Reagents: The optimal ratio of glycosyl donor, acceptor, and promoter may differ at a larger scale due to changes in concentration and reaction kinetics.
-
Solution: Perform a Design of Experiments (DoE) at the pilot scale to re-optimize the stoichiometry of your reactants and promoter.
-
-
Instability of Intermediates: The reactive intermediates in glycosylation reactions, such as oxocarbenium ions or glycosyl triflates, can be unstable.[5] Longer reaction or work-up times at scale can lead to their decomposition.
-
Solution: Investigate methods to shorten reaction times, such as by carefully increasing the reaction temperature after initial coupling at low temperatures.[2] Streamline the work-up procedure to minimize the time the product is exposed to harsh conditions.
-
-
Issue 2: Poor α/β Anomeric Selectivity
-
Question: Our scaled-up synthesis is producing a higher proportion of the undesired α-anomer. How can we improve the stereoselectivity for the β-D-Mannopyranoside?
-
Answer: Achieving high β-selectivity in mannosylation is a well-known challenge due to the axial substituent at the C-2 position, which sterically hinders the β-face, and the anomeric effect favoring the α-anomer.[6][7] The following strategies can be employed to enhance β-selectivity at scale:
-
Choice of Protecting Groups: The protecting group at the C-2 position of the mannosyl donor plays a crucial role in directing the stereochemical outcome.[8]
-
Solution: Employing a "participating" protecting group, such as an acetyl or benzoyl group, at the C-2 position can promote the formation of a 1,2-trans glycoside (the α-anomer in the case of mannose). To favor the β-anomer (a 1,2-cis linkage), a "non-participating" protecting group, like a benzyl (B1604629) ether, is typically used.[8] However, for β-mannosylation, specific strategies are often required. The use of a 4,6-O-benzylidene acetal (B89532) on the mannosyl donor can lock the pyranose ring in a conformation that favors β-attack.[8]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereoselectivity of the glycosylation reaction.
-
Solution: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can sometimes favor the formation of β-mannosides. A systematic screening of solvents at a small scale before scaling up is recommended.
-
-
Promoter System: The choice of promoter is critical for controlling the anomeric selectivity.
-
Solution: For the synthesis of β-mannosides, specific promoter systems have been developed. The Crich β-mannosylation, for example, utilizes a sulfoxide-based glycosyl donor activated with triflic anhydride (B1165640).[9] Investigating different promoter systems that are known to favor β-mannosylation is advisable.
-
-
Issue 3: Difficulties in Purification
-
Question: We are facing challenges in purifying the β-D-Mannopyranoside at a larger scale. The product co-elutes with byproducts, and the process is not cost-effective. What are our options?
-
Answer: Purification is a major bottleneck in the large-scale production of carbohydrates due to their high polarity and the presence of structurally similar impurities.[2][10]
-
Crystallization: This is often the most cost-effective purification method for large-scale production.[10]
-
Solution: Develop a robust crystallization protocol by screening various solvent systems. Seeding with pure crystals of β-D-Mannopyranoside can aid in inducing crystallization. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the crude product, can also be effective.
-
-
Chromatography: While often necessary, traditional silica (B1680970) gel chromatography can be expensive and generate significant solvent waste at an industrial scale.
-
Solution:
-
Optimize Flash Chromatography: If chromatography is unavoidable, optimize the mobile phase and stationary phase to maximize separation efficiency and throughput.[2]
-
Alternative Chromatographic Techniques: For industrial-scale purification, consider more advanced and scalable techniques such as:
-
Reverse-Phase Chromatography (C18): Can be effective for separating less polar impurities.
-
Ion-Exchange Chromatography: Useful if the target molecule or impurities have charged groups.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and can be useful for removing oligomeric impurities.
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatography technique that can be more efficient and cost-effective for large-scale separations.[11]
-
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety considerations when scaling up β-D-Mannopyranoside synthesis?
-
A1: Many reagents used in glycosylation chemistry are hazardous. For example, triflic anhydride is highly corrosive, and heavy metal salts used as promoters can be toxic. A thorough safety review should be conducted before any scale-up. This includes understanding the thermal stability of the reaction mixture to prevent runaway reactions, ensuring adequate ventilation, and using appropriate personal protective equipment (PPE). The use of less hazardous reagents should be considered where possible.
-
-
Q2: How can we monitor the progress of the reaction at a large scale?
-
A2: Real-time reaction monitoring is crucial for process control. While Thin Layer Chromatography (TLC) is common in the lab, it may not be practical for large-scale production. Consider implementing in-situ monitoring techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Samples can be periodically withdrawn from the reactor (if safe to do so) and analyzed by HPLC to determine the consumption of starting materials and the formation of the product.
-
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) or Near-Infrared (NIR) spectroscopy, coupled with fiber optic probes, can sometimes be used for real-time monitoring of key reaction species directly in the reactor.
-
-
-
Q3: What are the challenges associated with protecting group removal at scale?
-
A3: The removal of protecting groups, such as benzyl ethers or acetals, can be challenging at a large scale. For example, catalytic hydrogenolysis for debenzylation may require specialized high-pressure reactors and careful handling of flammable hydrogen gas and pyrophoric catalysts (e.g., Palladium on carbon). The removal of acidic or basic labile protecting groups may require large quantities of acid or base, leading to challenges in neutralization and waste disposal. The choice of protecting groups should be made with the final deprotection step in mind, favoring those with robust and scalable removal protocols.[12]
-
Data Presentation
Table 1: Comparison of Typical Parameters for Lab-Scale vs. Production-Scale Synthesis
| Parameter | Lab-Scale (1-10 g) | Pilot/Production-Scale (1-100 kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Material compatibility, heat transfer, and mixing efficiency. |
| Temperature Control | Oil bath, cryo-cool | Internal coils, reactor jacket with thermal fluid | Precise and uniform temperature control is critical to avoid side reactions. |
| Mixing | Magnetic stirrer, overhead stirrer | Impeller, baffle system | Ensuring homogeneity in a larger volume is crucial for consistent results. |
| Solvent/Reagent Addition | Syringe, dropping funnel | Metering pumps, addition vessels | Controlled addition rates are important to manage reaction exotherms. |
| Work-up | Separatory funnel, rotary evaporator | Centrifuge, filter press, wiped-film evaporator | Efficient and scalable methods for extraction, filtration, and concentration are needed. |
| Purification | Flash column chromatography | Crystallization, preparative HPLC, SMB chromatography | Cost-effectiveness, solvent consumption, and throughput are major factors. |
| Typical Yield | 60-80% | 40-60% (can vary significantly) | Yield optimization at scale is a key development goal. |
| Typical Purity | >98% | >95% (often requires multiple purification steps) | Meeting regulatory requirements for purity is essential for pharmaceutical applications. |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Koenigs-Knorr Glycosylation for β-D-Mannopyranoside Synthesis (Illustrative Example)
This is a generalized protocol and must be adapted and optimized for a specific process.
-
Reactor Preparation: A 100 L glass-lined reactor is thoroughly cleaned, dried, and rendered inert by purging with dry nitrogen.
-
Reagent Preparation:
-
The glycosyl acceptor (e.g., a partially protected monosaccharide, 1.0 kg) and a silver salt promoter (e.g., silver triflate, 1.2 eq) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758), 20 L) in a separate, inerted vessel.
-
The mannosyl donor (e.g., a per-benzylated mannosyl bromide, 1.5 eq) is dissolved in anhydrous dichloromethane (10 L) in another inerted vessel.
-
-
Glycosylation Reaction:
-
The acceptor/promoter solution is charged to the main reactor and cooled to -40°C using the reactor jacket.
-
The mannosyl donor solution is added slowly to the reactor over 2-3 hours, maintaining the internal temperature below -35°C.
-
The reaction mixture is stirred at -40°C for an additional 4-6 hours. The progress of the reaction is monitored by HPLC analysis of quenched aliquots.
-
-
Work-up:
-
Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., triethylamine).
-
The reaction mixture is allowed to warm to room temperature.
-
The silver salts are removed by filtration through a bed of celite in an enclosed filter system.
-
The filtrate is washed sequentially with aqueous sodium bicarbonate solution and brine.
-
The organic layer is concentrated under reduced pressure to yield the crude protected β-D-Mannopyranoside.
-
-
Purification:
-
The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol).
-
An anti-solvent (e.g., hexane) is slowly added until turbidity is observed.
-
The mixture is cooled slowly to induce crystallization.
-
The crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum to yield the purified protected product.
-
-
Deprotection:
-
The protected product is dissolved in a suitable solvent in the reactor.
-
For debenzylation, a palladium on carbon catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is monitored until completion.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the final deprotected β-D-Mannopyranoside.
-
Mandatory Visualization
Caption: A typical experimental workflow for the scaled-up synthesis of β-D-Mannopyranoside.
Caption: A decision-making diagram for troubleshooting poor β-selectivity in mannosylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. idbs.com [idbs.com]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Glycosylation Analysis | Ludger Ltd [ludger.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 12. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with steric hindrance in beta-mannosylation of complex aglycones
Technical Support Center: β-Mannosylation of Complex Aglycones
Welcome to the technical support center for β-mannosylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions (FAQs) regarding the synthesis of β-mannosides, particularly when dealing with sterically hindered and complex aglycones.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Troubleshooting Poor Yield and Selectivity
Q1: My β-mannosylation reaction has a very low yield with a hindered aglycone. What are the primary factors to investigate?
A1: Low yields in β-mannosylation of sterically demanding aglycones are common. The issue often stems from a combination of reduced nucleophilicity of the acceptor and steric clash. Here is a systematic approach to troubleshooting:
-
Assess Donor Reactivity: Ensure your mannosyl donor is sufficiently reactive. Donors with electron-withdrawing groups can be sluggish. Conversely, a donor that is too reactive might decompose before glycosylation occurs.
-
Verify Promoter Activation: The choice and stoichiometry of the promoter are critical. For hindered systems, a "pre-activation" strategy is often necessary, where the donor is activated with the promoter before the aglycone is introduced.[1][2] This prevents the promoter from being consumed by side reactions with the acceptor.[3]
-
Check Reaction Conditions: Low temperatures (e.g., -78 °C) are standard for stabilizing reactive intermediates like glycosyl triflates.[3][4] Ensure your reaction is strictly anhydrous, as trace water will quench the activated donor.
-
Consider the Aglycone: The protecting groups on your complex aglycone may be sterically blocking the reactive hydroxyl group. A temporary change in the protecting group strategy might be necessary.
Q2: I am observing a significant amount of the α-anomer. How can I improve β-selectivity?
A2: Achieving high β-selectivity is the central challenge of mannosylation due to the stability of the α-anomer.[5][6] Several advanced strategies can be employed:
-
Utilize a 4,6-O-Benzylidene Acetal: This is the most well-established strategy. The rigid benzylidene ring locks the conformation of the pyranose, which favors the formation of a transient α-glycosyl triflate intermediate. Subsequent SN2-like attack by the alcohol acceptor leads to the desired β-mannoside.[4][7][8]
-
Employ a Pre-Activation Protocol: Pre-activating the donor (e.g., a thioglycoside or sulfoxide) with a powerful promoter system like Triflic Anhydride (B1165640) (Tf₂O) and a non-nucleophilic base (like DTBMP) at low temperature generates the key α-triflate intermediate. Adding the acceptor only after this intermediate is formed is crucial for β-selectivity.[2][3][4] Mixing all components at once typically leads to the α-product.[2][3]
-
Hydrogen-Bond-Mediated Aglycone Delivery (HAD): This technique uses a directing group on the mannosyl donor, such as an O-picoloyl group. The directing group forms a hydrogen bond with the incoming alcohol, delivering it to the β-face of the anomeric center.[9][10][11]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Dichloromethane (B109758) is a common choice, but in some cases, nitrile solvents have been shown to favor β-glycoside formation.[12]
Q3: My starting materials, particularly the mannosyl donor, appear to be decomposing under the reaction conditions. What could be the cause?
A3: Donor decomposition suggests that the activation conditions are too harsh or that the activated intermediate is unstable.
-
Over-activation: Using an excessive amount of a strong promoter (like TMSOTf or Tf₂O) can lead to uncontrolled side reactions and charring. Titrate the promoter carefully.
-
Temperature Control: The key intermediates in β-mannosylation, such as α-mannosyl triflates, are highly unstable at temperatures above -60 °C.[3] Ensure rigorous temperature control throughout the pre-activation and coupling steps.
-
Purity of Reagents: Ensure promoters (e.g., Tf₂O) are fresh and solvents are scrupulously dried. Old or impure reagents can initiate decomposition pathways.
-
Donor Stability: Some mannosyl donors are inherently less stable. If decomposition persists, consider switching to a more robust donor type, such as a thioglycoside, which often provides a good balance of reactivity and stability.
Section 2: Optimizing Reaction Components
Q4: Which mannosyl donor is best suited for a sterically demanding aglycone?
A4: The choice of donor is critical. For sterically hindered systems, you need a donor that can be activated under conditions that favor β-selectivity.
-
4,6-O-Benzylidene Protected Donors: As mentioned, these are the gold standard for directing β-selectivity.[7] They are available as thioglycosides, sulfoxides, and trichloroacetimidates.[4][13]
-
Donors with Minimal Steric Bulk at O-2/O-3: Bulky protecting groups on the donor, especially at the O-3 position, can diminish β-selectivity.[7] Using smaller protecting groups like a propargyl ether at O-2 has been shown to significantly increase diastereoselectivity.[7]
-
Tethered and Bridged Donors: Donors with 3,6-lactone bridges or 2,3-acetonide protecting groups have also been developed to enforce conformations that lead to high β-selectivity.[5][9]
Q5: What promoter system should I use for a challenging mannosylation reaction?
A5: The promoter must be powerful enough to activate the donor at low temperatures but not so reactive that it causes decomposition. The combination of diphenyl sulfoxide (B87167) (Ph₂SO) and triflic anhydride (Tf₂O), or related sulfoxide/Tf₂O systems, is highly effective for activating thioglycosides in a pre-activation protocol.[13][14][15] This system, used with a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), is central to the Crich β-mannosylation method.[4]
Q6: How do solvent and temperature influence the reaction outcome?
A6: Solvent and temperature are key parameters for controlling the stability and reactivity of the glycosylation intermediates.
-
Temperature: Low temperatures (-78 °C to -60 °C) are essential for the Crich-type pre-activation method to ensure the formation and stability of the α-glycosyl triflate.[4] Warmer temperatures can lead to anomerization (loss of stereocontrol) or decomposition.
-
Solvent: Dichloromethane (CH₂Cl₂) is the most common solvent. However, ether-based solvents can sometimes favor α-linkages, while dichloromethane can favor β-isomers.[16] For particularly difficult cases, nitrile solvents (e.g., propionitrile (B127096) or butyronitrile) have been used to modulate the reactivity of the glycosyl cation and improve β-selectivity.
Quantitative Data Summary
Table 1: Effect of Mannosyl Donor Protecting Groups on β-Selectivity
This table illustrates how the choice of protecting group at the O-2 and O-3 positions of a 4,6-O-benzylidene protected mannosyl donor can impact stereoselectivity when coupled with a model alcohol.
| Donor O-2 Group | Donor O-3 Group | Promoter System | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Benzyl (Bn) | TBDMS | Tf₂O, DTBMP | -78 | 77 | 1.8 : 1 | [7] |
| TBDMS | Benzyl (Bn) | Tf₂O, DTBMP | -78 | 72 | 1 : 3 | [7] |
| Propargyl | Benzyl (Bn) | Tf₂O, DTBMP | -78 | 85 | 1 : 15 | [7] |
| Benzyl (Bn) | Benzyl (Bn) | Tf₂O, DTBMP | -78 | ~80 | > 1 : 10 | [4] |
TBDMS: tert-Butyldimethylsilyl
Table 2: Comparison of Pre-activation vs. Direct Promotion
This table compares the stereochemical outcome of a mannosylation reaction using a pre-activation protocol versus a conventional "pre-mixed" or direct promotion approach.
| Glycosylation Method | Donor | Acceptor | Promoter System | Yield (%) | α:β Ratio | Reference |
| Pre-activation | 4,6-O-Bn₂ Mannosyl Sulfoxide | Secondary Alcohol | Tf₂O, DTBMP | High | 1 : 5 | [1] |
| Pre-mixed (Direct) | 4,6-O-Bn₂ Mannosyl Sulfoxide | Secondary Alcohol | Tf₂O, DTBMP | 80 | 8 : 1 | [1][2] |
Key Experimental Protocols
Protocol 1: General Procedure for Pre-Activation-Based β-Mannosylation (Crich Method)
This protocol describes a general method for the β-mannosylation of a sterically hindered alcohol using a thiomannoside donor.
Materials:
-
4,6-O-benzylidene protected thiomannoside donor
-
Sterically hindered alcohol acceptor
-
Diphenyl sulfoxide (Ph₂SO) or DAST
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
Procedure:
-
Preparation: To a flame-dried, three-neck flask under a nitrogen or argon atmosphere, add the mannosyl donor (1.0 equiv), DTBMP (1.5 equiv), and activated 4 Å molecular sieves.
-
Dissolution: Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Pre-activation: Add a solution of the sulfoxide (e.g., Ph₂SO, 1.2 equiv) in anhydrous CH₂Cl₂. After 5 minutes, add triflic anhydride (Tf₂O, 1.1 equiv) dropwise. The solution may change color (e.g., to yellow or orange). Stir the mixture at -78 °C for 60 minutes to ensure complete formation of the α-mannosyl triflate.
-
Coupling: Dissolve the alcohol acceptor (1.2-1.5 equiv) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to several hours depending on the reactivity of the acceptor.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂, filter through celite to remove molecular sieves, and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the β-mannoside.
-
Characterization: Confirm the stereochemistry of the anomeric linkage using NMR spectroscopy. For β-mannosides, the anomeric proton (H-1) typically appears as a broad singlet or a doublet with a small coupling constant (J < 2 Hz), and the ¹JC1,H1 coupling constant is approximately 160 Hz.[9]
Visual Guides and Workflows
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 4. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Hydrogen-bond-mediated aglycone delivery: focus on β-mannosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Stereocontrolled Mannosylation by Hydrogen-bond-mediated Aglycone Deli" by Catherine Alex [irl.umsl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Influence of the O3 protecting group on stereoselectivity in the preparation of C-mannopyranosides with 4,6-O-benzylidene protected donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of enzymatic beta-mannosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their enzymatic beta-mannosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider for optimizing enzymatic beta-mannosylation?
A1: Key parameters for successful beta-mannosylation include enzyme selection (beta-mannosyltransferase or beta-mannosidase), substrate quality (donor and acceptor), reaction buffer conditions (pH and temperature), and reaction time. The choice between a transferase or a hydrolase (mannosidase) operating in a transglycosylation mode is fundamental, as it dictates the required donor substrate and reaction setup.[1] For instance, beta-mannosyltransferases typically use nucleotide-activated sugars like GDP-mannose, while beta-mannosidases can utilize more accessible donors like mannobiose for transglycosylation.[1][2]
Q2: My beta-mannosyltransferase shows low or no activity. What are the possible causes?
A2: Low or no enzyme activity can be due to several factors:
-
Suboptimal pH and Temperature: Beta-mannosyltransferases are sensitive to pH and temperature. For example, some beta-1,2-mannosyltransferases from Candida albicans show reduced activity at higher temperatures (37°C) and low pH (2.0).[3][4] The optimal pH is often around 7.0.[2]
-
Enzyme Instability: The enzyme may have degraded due to improper storage or handling. It is recommended to store enzymes in appropriate buffers, sometimes with stabilizing agents like glycerol (B35011) and dithiothreitol (B142953) (DTT).[2]
-
Presence of Inhibitors: The reaction mixture may contain inhibitors. Common inhibitors for glycosidases include compounds that mimic the substrate, such as deoxynojirimycin and swainsonine.[5] Guanosine (B1672433) nucleotides like GDP and GTP can act as competitive inhibitors for some beta-mannosyltransferases.[2]
-
Incorrect Cofactors: Many mannosyltransferases require divalent cations like Mg2+ or Mn2+ for activity.[2][6] Ensure the correct cofactor is present at an optimal concentration.
Q3: The yield of my beta-mannosylated product is very low. How can I improve it?
A3: Low product yield is a common issue. Consider the following strategies to improve your yield:
-
Optimize Substrate Concentrations: The ratio of donor to acceptor substrate is critical. In transglycosylation reactions using beta-mannosidases, a high concentration of the donor can favor the synthesis of the desired product over hydrolysis.[1]
-
Control Reaction Time: Monitor the reaction over time. Product hydrolysis can occur, especially in transglycosylation reactions, leading to a decrease in yield after an initial peak.[1] Long-term experiments can help determine the optimal reaction time before significant product degradation.[1]
-
Enzyme Concentration: Increasing the enzyme concentration can improve the reaction rate and final yield, but this needs to be balanced with the cost of the enzyme.
-
Product Inhibition: The product itself might be inhibiting the enzyme. If this is the case, consider strategies for in-situ product removal.
Q4: How can I control the stereoselectivity of the reaction to favor the beta-anomer?
A4: Achieving high beta-selectivity is a primary challenge in mannosylation.
-
Enzyme Choice: The most straightforward way to ensure beta-selectivity is to use a beta-mannosyltransferase, which is inherently specific for creating the beta-glycosidic linkage.[7]
-
Chemical-Enzymatic Strategies: For more challenging substrates, chemical methods like the Crich beta-mannosylation can offer high stereoselectivity and can be used in combination with enzymatic steps.[8] Protecting groups on the donor substrate, such as a 4,6-O-benzylidene acetal, have been shown to favor the formation of the beta-anomer in chemical glycosylations.[9]
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Possible Cause | Suggested Solution |
| Incorrect pH or Temperature | Determine the optimal pH and temperature for your specific enzyme from the literature or manufacturer's data sheet. Beta-1,2-mannosyltransferases from C. albicans can be sensitive to temperatures above 27°C and acidic pH.[3][4] A typical pH optimum for beta-mannosyltransferases is around 7.0.[2] |
| Enzyme Denaturation/Degradation | Ensure proper storage conditions (temperature, buffer). Avoid repeated freeze-thaw cycles. The addition of stabilizing agents like 20% glycerol and 0.5 mM DTT can help maintain enzyme stability.[2] |
| Presence of Inhibitors in Substrates or Buffer | Purify substrates to remove potential inhibitors. Be aware that some beta-mannosidase inhibitors include miglustat, swainsonine, and deoxynojirimycin.[5] For beta-mannosyltransferases, guanosine nucleotides (GDP, GTP) can be competitive inhibitors.[2] |
| Missing or Incorrect Cofactors | Check if your enzyme requires a divalent cation. Beta-mannosyltransferases often have an absolute requirement for Mg2+ (optimal around 5 mM) or Mn2+.[2][6] |
Problem 2: Low Product Yield
| Possible Cause | Suggested Solution |
| Suboptimal Substrate Concentrations | Systematically vary the concentrations of the donor and acceptor substrates to find the optimal ratio. For transglycosylation reactions, increasing the donor concentration can shift the equilibrium towards synthesis.[1] |
| Non-optimal Reaction Time | Perform a time-course experiment, taking aliquots at different time points to determine when the maximum product concentration is reached. Secondary hydrolysis of the product can decrease the yield over longer reaction times.[1] |
| Enzyme Concentration Too Low | Increase the amount of enzyme in the reaction. This should be done systematically to balance yield improvement with cost. |
| Product Inhibition | If product inhibition is suspected, investigate methods for continuous product removal from the reaction mixture. |
Experimental Protocols
General Protocol for Enzymatic Beta-Mannosylation using a Beta-Mannosidase (Transglycosylation)
This protocol is adapted from a study on the beta-mannosylation of phenylethanoid alcohols.[1]
-
Prepare the Reaction Mixture:
-
Dissolve the acceptor substrate (e.g., tyrosol) in a 0.1 M acetate (B1210297) buffer (pH 5.0). A typical concentration is 20 g/L.[1]
-
Add the donor substrate (e.g., mannobiose) to the mixture. A concentration of 120 g/L has been used effectively.[1]
-
Add the beta-mannosidase enzyme preparation (e.g., Novozym 188 lyophilisate) to achieve a final activity of approximately 90.4 U/L.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with shaking (e.g., 500 rpm).[1]
-
-
Monitoring the Reaction:
-
At predefined time intervals, withdraw an aliquot (e.g., 100 µL).
-
Quench the reaction by adding 3 volumes of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the product formation by HPLC.[1]
-
-
Product Purification (Preparative Scale):
-
After the optimal reaction time (e.g., 48 hours), stop the reaction.[1]
-
The product can be purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Influence of Donor (Mannobiose) Concentration on Product Formation
| Mannobiose Concentration (g/L) | Maximum Conversion (%) | Time to Maximum Conversion (h) |
| 30 | ~5 | 24 |
| 60 | ~8 | 48 |
| 90 | ~10 | 72 |
| 120 | ~12 | 72 |
Data adapted from the beta-mannosylation of tyrosol using Novozym 188.[1]
Table 2: Common Inhibitors of Beta-Mannosidases
| Inhibitor | Mechanism of Action |
| Miglustat | Binds to the active site.[5] |
| Swainsonine | Occupies the active site, preventing hydrolysis.[5] |
| Deoxynojirimycin | Competitive inhibitor, mimics the structure of mannose.[5] |
| Mannostatin A | Irreversibly binds to the enzyme.[5] |
| Castanospermine | Occupies the active site.[5] |
Visualizations
Experimental Workflow for Enzymatic Beta-Mannosylation
Caption: A general workflow for enzymatic beta-mannosylation experiments.
Troubleshooting Logic for Low Product Yield
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and properties of beta-mannosyltransferase that synthesizes Man-beta-GlcNAc-GlcNAc-pyrophosphoryl-dolichol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and stability of alpha- and beta-mannosyltransferases in Candida albicans cells cultured at high temperature and at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. scbt.com [scbt.com]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 9. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Anomeric O-alkylation side reactions and how to avoid them
Welcome to the technical support center for anomeric O-alkylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during anomeric O-alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is anomeric O-alkylation?
Anomeric O-alkylation is a method for forming a glycosidic bond by reacting the anomeric hydroxyl group of a carbohydrate (a hemiacetal) with an alkylating agent under basic conditions.[1][2] This process involves the deprotonation of the anomeric hydroxyl group to form a more nucleophilic alkoxide, which then attacks an electrophile in a nucleophilic substitution reaction.[1]
Q2: What are the common side reactions in anomeric O-alkylation?
The primary side reactions in anomeric O-alkylation include:
-
Formation of the undesired anomer: The reaction can produce a mixture of α and β anomers, and achieving high stereoselectivity for the desired anomer is a common challenge.[3][4]
-
Elimination reactions: The alkylating agent, particularly if it is a good leaving group like a triflate, can undergo elimination as a competing reaction, reducing the yield of the desired glycoside.[5]
-
Reactions at other hydroxyl groups: If other hydroxyl groups on the carbohydrate are not properly protected, they can also be alkylated, leading to a mixture of products.
-
Detriflation: In cases where triflates are used as electrophiles, the alkoxide can attack the sulfur atom, leading to the removal of the triflate group from the electrophile without glycosylation.[6]
Q3: How can I control the stereoselectivity of the reaction?
Controlling the stereoselectivity (the ratio of α to β anomers) is a critical aspect of anomeric O-alkylation. Several factors can be manipulated:
-
Choice of Base: Milder bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can promote high β-selectivity, particularly with primary electrophiles.[1][2][7] Stronger bases like sodium hydride (NaH) can also be used, but the conditions need to be carefully optimized.[3][8]
-
Solvent: The polarity of the solvent can influence the α/β ratio. Polar solvents have been shown to favor the formation of the α-anomer in some cases.[9] Dioxane has been found to be effective in promoting β-selectivity in certain reactions.[3][6]
-
Protecting Groups: The nature and steric bulk of protecting groups on the carbohydrate can impact stereoselectivity.[9][10] For instance, a participating group at the C2 position can direct the stereochemical outcome.
-
Temperature: Reaction temperature can significantly affect the anomeric ratio.[8]
-
Kinetic Anomeric Effect: This effect, which describes the preference for certain conformations of the anomeric alkoxide intermediate, plays a crucial role in determining the stereochemical outcome.[3][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Glycoside | 1. Inefficient deprotonation of the anomeric hydroxyl group.2. Elimination of the alkylating agent is the major pathway.3. The alkylating agent is not reactive enough.4. The reaction has not gone to completion. | 1. Consider using a stronger base or optimizing the reaction time and temperature for deprotonation.2. Use a less hindered base. Lowering the reaction temperature may also favor substitution over elimination.3. Switch to a more reactive electrophile (e.g., a triflate instead of a bromide).[1]4. Monitor the reaction by TLC and allow for a longer reaction time if necessary. |
| Poor Stereoselectivity (Mixture of α and β anomers) | 1. The reaction conditions are not optimized for stereocontrol.2. The chosen base is not providing sufficient selectivity.3. The solvent is influencing the anomeric ratio unfavorably. | 1. Systematically vary the reaction temperature. Lower temperatures often lead to higher selectivity.2. Screen different bases. For β-selectivity, consider using Cs₂CO₃ or K₂CO₃.[2][7]3. Experiment with solvents of different polarities.[9] For example, switching from DMF to dioxane has been shown to dramatically increase β-selectivity in some cases.[3] |
| Alkylation at Other Positions | 1. Incomplete protection of other hydroxyl groups on the carbohydrate. | 1. Ensure all other hydroxyl groups are protected with stable protecting groups that are orthogonal to the conditions used for anomeric O-alkylation. |
| Formation of Elimination Byproduct from Electrophile | 1. The base is too strong or sterically hindered.2. The reaction temperature is too high. | 1. Use a milder, less hindered base.2. Perform the reaction at a lower temperature. |
Quantitative Data Summary
Table 1: Effect of Base on the Yield of β-D-mannoside [2]
| Entry | Electrophile | Base | Product | Yield (%) (α/β ratio) |
| 1 | 5 | Cs₂CO₃ | 6 | 93 (β only) |
| 2 | 5 | K₂CO₃ | 6 | 83 (β only) |
| 3 | 5 | Na₂CO₃ | 6 | Not detected |
| 4 | 5 | KOH (powdered) | 6 | 80 (β only) |
| 5 | 5 | NaOH (powdered) | 6 | 71 (β only) |
| 10 | Benzyl bromide | Cs₂CO₃ | 7 | 85 (β only) |
| 11 | Benzyl bromide | K₂CO₃ | 7 | 81 (β only) |
Table 2: Optimization of Reaction Conditions for 2-Deoxy-β-glycoside Synthesis [3][6]
| Entry | Conditions | α:β ratio |
| 1 | KHMDS, THF, -78 °C, allyl bromide | 95:5 |
| 2 | NaH, DMF, allyl bromide, 0 °C | 1:1 |
| 3 | NaH, DMF, LiBr, allyl bromide, 0 °C | 1:1.5 |
| 4 | NaH, dioxane, allyl bromide, 23 °C | 5:95 |
Key Experimental Protocols
Protocol 1: General Procedure for K₂CO₃-mediated β-selective Anomeric O-alkylation [2]
-
To a solution of the sugar lactol (1.0 equivalent) in 1,2-dichloroethane, add the primary triflate electrophile (1.5-2.0 equivalents) and potassium carbonate (2.0-2.5 equivalents).
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
Protocol 2: Optimized Procedure for the Synthesis of 2-Deoxy-β-glycosides [3][6]
-
To a solution of the 2-deoxy lactol in dioxane (0.1 M), add sodium hydride (NaH).
-
Stir the mixture at room temperature.
-
Add the electrophile (e.g., allyl bromide).
-
Continue stirring at 23 °C and monitor the reaction by TLC.
-
After the reaction is complete, perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways and Logic
Below are diagrams illustrating key concepts and workflows related to anomeric O-alkylation.
Caption: General pathway of anomeric O-alkylation.
Caption: Troubleshooting logic for anomeric O-alkylation.
References
- 1. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions [mdpi.com]
- 2. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 11. Stereoselective Construction of β-Mannopyranosides by Anomeric O-Alkylation: Synthesis of the Trisaccharide Core of N-linked Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Anomeric Configuration of Mannosides by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of the anomeric configuration (α or β) of mannosides is of paramount importance. This stereochemical detail at the anomeric center (C-1) governs the molecule's three-dimensional structure and, consequently, its biological activity and role in molecular recognition events. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and non-destructive technique for the unambiguous assignment of anomeric configurations in solution.
This guide provides a comprehensive comparison of NMR-based methods for determining the anomeric configuration of mannosides, complete with experimental data and detailed protocols.
Key NMR Parameters for Anomeric Configuration Assignment
The determination of the anomeric configuration of mannosides relies on the analysis of several key NMR parameters. These include the chemical shifts of the anomeric proton (H-1) and carbon (C-1), as well as various scalar (J-couplings) and dipolar (Nuclear Overhauser Effect) couplings involving the anomeric center.
¹H NMR Spectroscopy: Chemical Shifts and Coupling Constants
One-dimensional ¹H NMR spectroscopy is often the first step in the analysis. The chemical shift of the anomeric proton (H-1) is a primary indicator. Generally, the anomeric proton of an α-mannoside resonates at a lower field (higher ppm) compared to its β-counterpart.[1][2]
The three-bond coupling constant between the anomeric proton and the proton at C-2 (³J(H1,H2)) is also a critical parameter. In the case of mannose, where the H-2 proton is in an equatorial position, the H-1 proton is axial in the α-anomer and equatorial in the β-anomer. This stereochemical arrangement results in small and often similar ³J(H1,H2) values for both anomers, typically less than 2 Hz.[1] While this similarity can sometimes make unambiguous assignment challenging based solely on this coupling, it remains a valuable piece of the puzzle.[3]
¹³C NMR Spectroscopy: A Tale of Two Carbons
The chemical shift of the anomeric carbon (C-1) in ¹³C NMR spectra is highly sensitive to the stereochemistry at this center.[1] The ¹³C chemical shifts for the anomeric carbons of α- and β-mannosides are typically well-resolved.[4]
Furthermore, the one-bond coupling constant between the anomeric carbon and its attached proton (¹J(C1,H1)) provides a more definitive measure. For pyranoses, the ¹J(C1,H1) value is generally larger for the anomer with an equatorial anomeric proton (β-mannosides, ~160 Hz) than for the anomer with an axial anomeric proton (α-mannosides, ~170 Hz). This difference is a reliable indicator of the anomeric configuration.
Comparative Data for Anomeric Configuration of Mannosides
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the anomeric center of D-mannopyranosides. Note that the exact values may vary slightly depending on the solvent, temperature, concentration, and the nature of the aglycone.
Table 1: Typical ¹H NMR Parameters for Anomeric Configuration of D-Mannopyranosides in D₂O
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ, ppm) | ³J(H1,H2) Coupling Constant (Hz) |
| α-Mannoside | ~4.8 - 5.4 | < 2[3] |
| β-Mannoside | ~4.5 - 4.8 | < 2[3] |
Table 2: Typical ¹³C NMR Parameters for Anomeric Configuration of D-Mannopyranosides in D₂O
| Anomer | Anomeric Carbon (C-1) Chemical Shift (δ, ppm) | ¹J(C1,H1) Coupling Constant (Hz) |
| α-Mannoside | ~100 - 104[5] | ~170[6] |
| β-Mannoside | ~98 - 102[5] | ~160[6] |
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides valuable initial clues, 2D NMR experiments are indispensable for a definitive assignment, especially for complex mannosides or when dealing with overlapping signals.
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. A cross-peak between H-1 and H-2 in the COSY spectrum confirms their connectivity.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons.[7] This experiment is crucial for unambiguously assigning the ¹H and ¹³C signals of the anomeric center.[1][8] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds).[9] This is particularly useful for identifying the linkage position in oligosaccharides by observing correlations from the anomeric proton to the carbon of the adjacent sugar residue.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity.[10] For mannosides, a key NOE is observed between H-1 and H-2 in the α-anomer (axial-equatorial relationship), which is typically stronger than in the β-anomer (equatorial-equatorial relationship). Furthermore, NOEs between the anomeric proton and protons on the aglycone can help to determine the conformation around the glycosidic linkage.
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the anomeric configuration of a mannoside using NMR spectroscopy.
Caption: Workflow for determining the anomeric configuration of mannosides using NMR.
Experimental Protocols
Sample Preparation
-
Dissolve the Mannoside Sample: Dissolve 2-10 mg of the purified mannoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆). D₂O is commonly used for carbohydrates.
-
Lyophilization (for D₂O): To remove exchangeable protons (e.g., from hydroxyl groups), lyophilize the sample from D₂O two to three times.
-
Transfer to NMR Tube: Transfer the final solution to a standard 5 mm NMR tube.
1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12 ppm, centered around 4.7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.[1]
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200 ppm, centered around 100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)
-
General Parameters:
-
¹H Spectral Width (F2): ~10-12 ppm.
-
¹³C Spectral Width (F1 for HSQC/HMBC): ~160-200 ppm.
-
Data Points: Typically 2048 in F2 and 256-512 in F1.
-
-
COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmf').
-
-
HSQC:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.2').
-
¹J(CH) Coupling: Set to ~145 Hz.
-
-
HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling Delay: Optimized for a coupling of 4-8 Hz.
-
-
NOESY:
-
Pulse Program: Standard gradient-selected NOESY (e.g., 'noesygpph').
-
Mixing Time (d8): Varies depending on the molecular size. For small molecules, a mixing time of 500-800 ms (B15284909) is a good starting point. A series of experiments with different mixing times may be necessary.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.[1]
By systematically applying these 1D and 2D NMR techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the anomeric configuration of mannosides, a critical step in understanding their structure-function relationships in biological systems and in the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Anomeric Proton and Carbon (H1-C1) NMR Chemical Shifts of Antigenic Mannans Obtained from Pathogenic Yeast Candida tropicalis [scirp.org]
- 9. emerypharma.com [emerypharma.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Beta-D-Mannopyranose and Alpha-D-Mannopyranose Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the alpha and beta anomers of D-Mannopyranose. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the conformational preferences and energetic properties of this biologically significant monosaccharide.
Executive Summary
In aqueous solution at equilibrium, D-mannose predominantly exists in its alpha-pyranose form. This preference for the α-anomer is a notable exception to the trend observed in many other aldohexoses, such as glucose, where the β-anomer is more stable. The greater stability of α-D-Mannopyranose is attributed to the anomeric effect, a stereoelectronic phenomenon that favors the axial orientation of the anomeric hydroxyl group, overriding the steric hindrance that would typically destabilize this conformation. This guide will delve into the quantitative data supporting this observation, outline the experimental methods used for its determination, and illustrate the key biological pathway in which mannose plays a pivotal role.
Data Presentation: Quantitative Analysis of Anomeric Stability
The relative stability of the D-mannopyranose anomers in aqueous solution has been determined through various experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Raman spectroscopy. The data consistently shows a higher population of the alpha anomer at equilibrium.
| Parameter | α-D-Mannopyranose | β-D-Mannopyranose | Reference |
| Equilibrium Abundance in D₂O | ~65.5% | ~34.5% | [1] |
| Equilibrium Constant (K = [β]/[α]) | \multicolumn{2}{c | }{~0.527} | Calculated |
| Standard Gibbs Free Energy Difference (ΔG°) | \multicolumn{2}{c | }{~1.59 kJ/mol (α-anomer is more stable)} | Calculated |
Note: The Gibbs free energy difference was calculated using the formula ΔG° = -RTlnK, with T = 298 K (25 °C) and R = 8.314 J/(mol·K).
Experimental Protocols
The determination of the anomeric ratio of D-mannose in solution is crucial for understanding its stability. The following are detailed methodologies for the key experimental techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Ratio Determination
NMR spectroscopy is a powerful non-destructive technique for the identification and quantification of carbohydrate anomers in solution.
a. Sample Preparation:
-
Weigh 5-10 mg of D-Mannose sample and place it in a clean, dry vial.
-
Add 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%) to the vial.
-
Gently vortex or swirl the vial to completely dissolve the sample.
-
If particulates are present, filter the solution using a pipette with a cotton plug.
-
Transfer the clear solution into a high-quality 5 mm NMR tube.
b. 1D ¹H NMR Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., zg30).
-
Solvent: D₂O.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3-4 seconds.
c. Data Analysis and Interpretation:
-
Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Identify the anomeric proton signals in the region of δ 4.8-5.2 ppm. The downfield signal corresponds to the α-anomer (axial proton), and the upfield signal corresponds to the β-anomer (equatorial proton).
-
Integrate the signals corresponding to the anomeric protons of both the α and β forms.
-
Calculate the relative ratio of the two anomers from the integral values.
Raman Spectroscopy for Anomeric Ratio Determination
Raman spectroscopy provides a vibrational fingerprint of molecules and can be used to quantify the anomeric forms of D-mannose in aqueous solutions.
a. Sample Preparation:
-
Prepare an aqueous solution of D-mannose at the desired concentration (e.g., 30% dry matter).
-
Ensure the solution is clear and free of any suspended particles.
b. Raman Spectroscopy Acquisition Parameters:
-
Laser Wavelength: 785 nm.
-
Spectrometer: A portable or benchtop Raman spectrometer.
-
Acquisition Mode: Auto acquisition with automatically determined integration times.
-
Technique: Orbital-Raster-Scan (ORS) can be used to improve reproducibility by sampling a larger area.
c. Data Analysis and Interpretation:
-
Acquire the Raman spectrum of the D-mannose solution.
-
Focus on the spectral region between 940 cm⁻¹ and 990 cm⁻¹.
-
Identify the Raman shifts corresponding to the anomers: the peak at approximately 960 cm⁻¹ is assigned to the β-anomer, and the peak at around 974 cm⁻¹ is assigned to the α-anomer.[1][2]
-
Perform deconvolution of the overlapping peaks in this region to determine the intensity (area) of each peak.
-
Calculate the anomeric ratio from the relative intensities of the assigned peaks.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the anomeric equilibrium of D-mannopyranose and its central role in the N-linked glycosylation pathway.
Caption: Anomeric equilibrium of D-Mannopyranose in aqueous solution.
Caption: D-Mannose in the N-linked glycosylation pathway.
References
A Researcher's Guide to Validating the Purity of Synthetic β-D-Mannopyranosides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic β-D-mannopyranosides is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for purity validation, complete with experimental protocols and supporting data to aid in method selection and implementation.
The synthesis of β-D-mannopyranosides, complex carbohydrates with significant roles in various biological processes, can often result in a mixture of products, including anomers, positional isomers, and intermediates with residual protecting groups. Therefore, rigorous analytical validation is paramount. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Thin-Layer Chromatography (TLC) for the purity assessment of these valuable compounds.
Comparative Analysis of Purity Validation Methods
The choice of analytical method for validating the purity of synthetic β-D-mannopyranosides depends on several factors, including the nature of the impurities, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Typical Impurities Detected | Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Anomers (α/β), diastereomers, positional isomers, unreacted starting materials. | Analyte and system dependent. Generally in the low µg/mL to ng/mL range.[1] | High resolution and sensitivity, quantitative accuracy, suitable for a wide range of polar compounds. | May require derivatization for some detectors, can be complex to develop methods. |
| HPLC (Anion-Exchange) | Electrostatic interactions between negatively charged carbohydrates (at high pH) and a positively charged stationary phase. | Anomers, epimers, and other charged impurities. | Analyte and system dependent. Can be very sensitive, reaching pmol levels with pulsed amperometric detection (PAD).[1] | Excellent selectivity for charged or ionizable carbohydrates, no derivatization needed for PAD. | Requires high pH mobile phases which may not be compatible with all columns or detectors, sensitive to mobile phase composition. |
| qNMR Spectroscopy | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Residual solvents, starting materials, and any impurity with unique proton signals. | Dependent on the analyte, impurity, and instrument field strength. Generally in the range of 0.1-1% for minor components. | Provides structural information, highly accurate and precise for purity determination without the need for a specific reference standard for the impurity, non-destructive.[2][3][4] | Lower sensitivity compared to HPLC for trace impurities, requires specialized equipment and expertise, signal overlap can be a challenge. |
| TLC | Differential migration of components on a stationary phase under the influence of a mobile phase. | Gross impurities, reaction progress monitoring. | Highly dependent on the compound and visualization method. Generally in the µg range. | Simple, rapid, and inexpensive, useful for rapid screening and reaction monitoring. | Primarily qualitative, lower resolution and sensitivity compared to HPLC, not suitable for accurate quantification. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific β-D-mannopyranoside derivatives.
High-Performance Liquid Chromatography (HPLC)
1. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of polar compounds like mannopyranosides.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Column: Ascentis® Express HILIC (15 cm x 4.6 mm, 2.7 µm) or equivalent HILIC column.[2]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 25:75 (A:B) is a good starting point.[2] Gradient elution may be necessary for complex mixtures.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Detector:
-
ELSD: Nebulizer temperature 55 °C, nitrogen gas pressure 3.5 bar.[2]
-
MS: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the synthetic β-D-mannopyranoside in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
2. High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD)
HPAEC-PAD is highly selective for carbohydrates and does not require derivatization.
-
Instrumentation: Ion chromatography system equipped with a biocompatible pump, autosampler, and a PAD detector with a gold working electrode.
-
Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
-
Mobile Phase: High-purity water, sodium hydroxide (B78521) (NaOH), and sodium acetate (B1210297) (NaOAc) solutions. A typical gradient might involve increasing the NaOAc concentration in a constant NaOH background (e.g., 100 mM NaOH).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Pulsed Amperometric Detector (PAD) with a waveform optimized for carbohydrate detection.
-
Sample Preparation: Dissolve the sample in high-purity water to a concentration of 10-100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity without the need for identical reference standards for each impurity.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthetic β-D-mannopyranoside and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte or impurity signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a high-precision NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Cover all signals of interest.
-
Acquisition Time: At least 3-4 seconds.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from the β-D-mannopyranoside and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative analysis and reaction monitoring.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System): A mixture of ethyl acetate, pyridine, acetic acid, and water (EPAW) or butanol, acetic acid, and water (BAW) can be effective for separating monosaccharides.[5] A good starting point for mannopyranosides could be a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v), with the polarity adjusted as needed.
-
Sample Application: Dissolve the sample in a volatile solvent (e.g., methanol, dichloromethane) and spot a small amount onto the TLC plate baseline using a capillary tube.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
UV Light: View the plate under short-wave (254 nm) UV light. Compounds with a UV chromophore will appear as dark spots on a fluorescent background.
-
Staining: After UV visualization, the plate can be stained for colorless compounds. Common stains for carbohydrates include:
-
Potassium Permanganate (KMnO₄) stain: Stains compounds that can be oxidized, appearing as yellow-brown spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that produces blue-green spots upon heating.
-
Anisaldehyde-sulfuric acid stain: Gives a range of colors with different carbohydrates upon heating.
-
-
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in purity validation, the following diagrams have been generated using Graphviz.
References
Alpha- vs. Beta-Mannosides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of alpha- and beta-mannosides, supported by experimental data. Mannosides, carbohydrate molecules distinguished by the stereochemistry of their anomeric carbon, exhibit distinct biological functions. The orientation of the glycosidic bond—axial in alpha-mannosides and equatorial in beta-mannosides—profoundly influences their interaction with biological macromolecules, leading to divergent cellular responses. This guide summarizes key differences in their lectin binding affinities, enzyme inhibition profiles, and antimicrobial activities, providing detailed experimental protocols and illustrating relevant signaling pathways.
Lectin Binding Affinity: A Tale of Two Anomers
The recognition of mannosides by lectins, a class of carbohydrate-binding proteins, is fundamental to numerous biological processes, including immune responses and pathogen recognition. C-type lectins, a major family of lectins, predominantly recognize terminal α-linked mannose residues on glycans. This specificity is crucial for the innate immune system to identify and respond to a wide range of pathogens.
While alpha-mannosides are well-established ligands for many C-type lectins, such as the Mannose Receptor (CD206) and DC-SIGN (CD209), the binding of beta-mannosides is significantly less characterized. The structural basis for this preference lies in the specific arrangement of hydroxyl groups in the alpha-anomer, which allows for optimal coordination with the calcium ion and amino acid residues in the lectin's carbohydrate recognition domain (CRD).
Comparative Lectin Binding Affinity Data
| Ligand | Lectin | Binding Affinity (IC50/Kd) | Anomeric Preference |
| α-D-Mannopyranosides | |||
| Methyl-α-D-mannopyranoside | Concanavalin A | 1.1 mM (IC50) | Alpha |
| β-D-Mannopyranosides | |||
| Methyl-β-D-mannopyranoside | Concanavalin A | Weak to no binding reported | Alpha |
This table will be populated with more comparative data as it becomes available.
Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA)
This protocol describes a competitive ELLA to determine the inhibitory concentration (IC50) of a mannoside for the binding of a lectin to a mannosylated surface.
Materials:
-
96-well microtiter plates
-
Mannan (B1593421) from Saccharomyces cerevisiae (for coating)
-
Biotinylated lectin (e.g., Biotinylated Concanavalin A)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-Buffered Saline (PBS)
-
PBS with 0.05% Tween 20 (PBST)
-
Bovine Serum Albumin (BSA)
-
Alpha- and beta-mannoside inhibitors
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dissolve mannan in PBS to a final concentration of 10 µg/mL.
-
Add 100 µL of the mannan solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with PBST.
-
-
Blocking:
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of the alpha- and beta-mannoside inhibitors in PBS.
-
In a separate plate, mix 50 µL of each inhibitor dilution with 50 µL of a fixed concentration of biotinylated lectin (e.g., 1 µg/mL in PBS).
-
Incubate for 30 minutes at room temperature.
-
Transfer 100 µL of the inhibitor/lectin mixture to the corresponding wells of the mannan-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
-
Detection:
-
Add 100 µL of Streptavidin-HRP diluted in PBS to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature in the dark, or until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximum absorbance.
-
Enzyme Inhibition: Targeting Glycosidases
Alpha- and beta-mannosidases are glycosyl hydrolases that cleave terminal alpha- and beta-mannosidic linkages, respectively. The deficiency of these enzymes leads to the lysosomal storage diseases alpha- and beta-mannosidosis. Consequently, inhibitors of these enzymes are of significant interest for research and therapeutic purposes. The anomeric configuration of a mannoside inhibitor plays a crucial role in its specificity and potency towards a particular mannosidase.
Comparative Enzyme Inhibition Data
| Inhibitor | Enzyme | Inhibition Constant (Ki/IC50) | Anomeric Specificity of Enzyme |
| α-Mannosides & Analogs | |||
| Swainsonine | Golgi α-Mannosidase II | 0.1-0.5 µM (IC50) | Alpha |
| Mannostatin A | Lysosomal α-Mannosidase | 0.4 µM (Ki)[1] | Alpha |
| β-Mannosides & Analogs | |||
| 1,5-Dideoxy-1,5-imino-D-mannitol | Nonlysosomal β-Mannosidase B | 0.3 mM (Ki)[2] | Beta |
This table will be populated with more direct comparative data as it becomes available.
Experimental Protocol: Glycosidase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of alpha- and beta-mannosides against a specific glycosidase using a chromogenic substrate.
Materials:
-
Purified glycosidase (e.g., α-mannosidase from jack beans or β-mannosidase)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside or p-nitrophenyl-β-D-mannopyranoside)
-
Assay buffer (specific to the enzyme's optimal pH)
-
Alpha- and beta-mannoside inhibitors
-
Stop solution (e.g., 1 M Na₂CO₃)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the glycosidase to a working concentration in the assay buffer.
-
Dissolve the chromogenic substrate in the assay buffer to a concentration typically at or below its Km value.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the alpha- and beta-mannoside inhibitors in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 20 µL of the diluted enzyme to each well.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of the stop solution. The stop solution will also develop the color of the p-nitrophenol product.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Antimicrobial Activity: A Differential Effect
Recent studies have begun to explore the antimicrobial properties of mannosides. The anomeric configuration appears to influence their efficacy against different microorganisms. For instance, certain synthetic alpha-mannosides have demonstrated notable activity against Gram-positive bacteria, while their beta-anomers were less active.
Comparative Antimicrobial Activity (MIC)
| Compound | Anomer | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) |
| Dodecyl D-mannopyranoside | Alpha | 78[3] | >1000[3] |
| Dodecyl D-thiomannopyranoside | Alpha | 625[3] | >1000[3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of mannosides against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Alpha- and beta-mannoside compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of each mannoside compound in a suitable solvent (e.g., water or DMSO).
-
Perform a serial two-fold dilution of each compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the compound, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways: The Alpha-Anomer Dominance
The binding of alpha-mannosides to C-type lectins on the surface of immune cells, such as dendritic cells and macrophages, can trigger intracellular signaling cascades that lead to pathogen uptake, antigen presentation, and the orchestration of an adaptive immune response. A well-characterized example is the pathway initiated by the Mannose Receptor.
Conversely, there is a significant lack of information regarding specific signaling pathways initiated by the recognition of beta-mannosides. This knowledge gap highlights an area ripe for future investigation, as understanding such pathways could unveil novel biological roles for beta-mannosides.
Mannose Receptor-Mediated Phagocytosis
Conclusion
The biological activities of alpha- and beta-mannosides are distinctly governed by their anomeric configuration. Alpha-mannosides are preferentially recognized by a host of C-type lectins, leading to the activation of downstream immune signaling pathways. In contrast, the biological recognition and signaling cascades initiated by beta-mannosides remain largely enigmatic. While some alpha-mannosides exhibit promising antimicrobial activity, further comparative studies are needed to fully elucidate the therapeutic potential of both anomers. The data and protocols presented in this guide serve as a foundational resource for researchers in glycoscience and drug development, highlighting the critical importance of stereochemistry in the biological function of carbohydrates and underscoring the need for further investigation into the roles of beta-mannosides in cellular processes.
References
- 1. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Goat liver beta-mannosidases: molecular properties, inhibition and inactivation of the lysosomal and nonlysosomal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Online Monitoring of Mannose Anomers: Raman Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the real-time monitoring of mannose anomers is critical for process understanding and control in various biopharmaceutical applications. This guide provides an objective comparison of Raman spectroscopy with other established analytical techniques for the online monitoring of mannose anomers, supported by experimental data and detailed protocols.
The ability to distinguish and quantify α- and β-anomers of mannose in real-time is crucial for controlling glycosylation patterns in protein therapeutics and other biotechnological processes. While several analytical techniques can be employed for this purpose, they differ significantly in their applicability to online monitoring, performance, and ease of implementation. This guide focuses on a comparative analysis of Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Performance Comparison
The following table summarizes the key performance indicators for Raman spectroscopy, NMR spectroscopy, and HPLC for the online monitoring of mannose anomers.
| Feature | Raman Spectroscopy | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Vibrational spectroscopy based on inelastic scattering of monochromatic light. | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Separation based on differential partitioning between a mobile and stationary phase. |
| Online Capability | Excellent, non-invasive, and can be implemented using fiber-optic probes.[1][2] | Feasible with flow-through cells, but requires more complex setup.[3][4][5] | Possible with online autosamplers and flow diversion, but is quasi-continuous.[5][6] |
| Response Time | Fast (seconds to minutes).[7] | Relatively slow (minutes to hours for complex mixtures or low concentrations).[3][5] | Slow (minutes per sample, representing a discrete time point).[8][9][10] |
| Specificity for Anomers | Good; specific Raman shifts can be used to quantify α- and β-anomers of D-mannose.[1][2][11] | Excellent; provides detailed structural information for unambiguous anomer identification.[12] | Good; with appropriate columns and mobile phases, anomers can be separated and quantified. |
| Limit of Detection (LOD) | Generally in the mg/mL range. | Typically in the µM to mM range. | Low µg/mL to ng/mL range.[8] |
| Limit of Quantification (LOQ) | Typically in the mg/mL range.[13] | Generally in the µM to mM range.[14] | Low µg/mL range.[8] |
| Sample Preparation | Minimal to none for in-situ measurements.[1] | Minimal for clear solutions; may require filtration. | Often requires derivatization and filtration.[8][15] |
| Water Interference | Low, as water is a weak Raman scatterer.[11] | Requires deuterated solvents for optimal performance, which can be costly for large-scale online monitoring. | Can be a component of the mobile phase. |
| Cost & Complexity | Moderate initial cost for the spectrometer, but probes are robust. | High initial cost and maintenance; requires specialized personnel. | Moderate initial cost, with ongoing costs for columns and solvents. |
Experimental Protocols
Raman Spectroscopy for Online Monitoring of Mannose Anomers
This protocol is based on the methodology for real-time monitoring of D-mannose and D-glucose mixtures in aqueous solutions.[1][2][11]
Instrumentation:
-
Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Fiber-optic probe for in-situ measurements.
-
Computer with software for spectral acquisition and analysis.
Procedure:
-
Calibration:
-
Prepare a series of standard solutions with known concentrations of α-D-mannose and β-D-mannose in the relevant process matrix.
-
Acquire Raman spectra for each standard solution. The spectral regions around 960 cm⁻¹ and 974 cm⁻¹ are particularly relevant for the quantification of mannose anomers.[1][2][11]
-
Develop a multivariate calibration model (e.g., Partial Least Squares - PLS) to correlate the Raman spectral data with the concentrations of the mannose anomers.
-
-
Online Monitoring:
-
Insert the sterilized fiber-optic probe into the bioreactor or process stream.
-
Continuously acquire Raman spectra at predetermined time intervals.
-
Apply the pre-developed calibration model to the real-time spectral data to predict the concentrations of the α- and β-mannose anomers.
-
-
Data Analysis:
NMR Spectroscopy for Anomeric Characterization of Mannose
This protocol provides a general procedure for the characterization of mannose anomers using NMR spectroscopy.[12] For online monitoring, a flow-through NMR tube or a continuous flow setup would be required.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
-
5 mm NMR tubes (or a flow-through cell for online measurements).
-
Data processing software.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the mannose-containing sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum. The anomeric protons (H-1) of the α- and β-anomers will appear as distinct signals.
-
Acquire a 1D ¹³C NMR spectrum to observe the anomeric carbon (C-1) signals.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish correlations between protons and carbons.
-
-
Data Analysis:
-
Integrate the signals of the anomeric protons in the ¹H NMR spectrum to determine the relative ratio of the α- and β-anomers.
-
The chemical shifts of the anomeric protons and carbons, as well as the ³J(H1, H2) coupling constants, provide definitive information about the anomeric configuration.
-
HPLC for Quantification of Mannose
The following is a protocol for the quantification of mannose using HPLC, which can be adapted for online analysis by integrating an autosampler with the process stream.[8][15]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector after derivatization).
-
A suitable chromatography column (e.g., a C18 column for derivatized sugars or a specific carbohydrate analysis column).
-
Data acquisition and processing software.
Procedure:
-
Sample Preparation and Derivatization (if required):
-
Collect a sample from the process stream.
-
If necessary, derivatize the mannose to enhance detection. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[8][15]
-
The derivatization reaction is typically carried out under alkaline conditions at an elevated temperature.[8][15]
-
Neutralize the reaction and extract the derivatized monosaccharides.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Separate the mannose anomers using an appropriate mobile phase and column. For example, a gradient elution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) on a C18 column can be used for PMP-derivatized sugars.[8][15]
-
-
Detection and Quantification:
-
Detect the eluted mannose anomers using the selected detector.
-
Quantify the concentration of each anomer by comparing the peak areas to a calibration curve prepared with known standards.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for online monitoring of mannose anomers using Raman and NMR spectroscopy.
Caption: Experimental workflow for online monitoring of mannose anomers using Raman spectroscopy.
Caption: Experimental workflow for online monitoring of mannose anomers using NMR spectroscopy.
References
- 1. Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. jasco-global.com [jasco-global.com]
- 14. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 15. Frontiers | HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer [frontiersin.org]
A Comparative Guide to the Synthesis of Beta-D-Mannosides: Chemical vs. Enzymatic Approaches
The synthesis of β-D-mannosides, a critical linkage in many biologically significant glycoconjugates, presents a formidable challenge in carbohydrate chemistry. The inherent steric hindrance and unfavorable anomeric effect make the stereoselective formation of the 1,2-cis-β-mannosidic bond a complex task. Researchers in glycobiology and drug development are often faced with the choice between traditional chemical methods and increasingly sophisticated enzymatic strategies. This guide provides an objective comparison of these two approaches, supported by quantitative data and detailed experimental protocols, to aid scientists in selecting the optimal strategy for their research needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Variable; often requires complex protecting group strategies and careful optimization to achieve high β-selectivity. α-anomers are common byproducts. | Generally absolute β-selectivity due to enzyme specificity. |
| Reaction Conditions | Often requires harsh conditions, including very low temperatures (-78 °C), strong acids or bases, and inert atmospheres. | Typically conducted under mild, aqueous conditions (neutral pH, room or physiological temperature). |
| Protecting Groups | Extensive use of protecting groups is necessary to achieve regioselectivity, adding multiple steps to the synthesis. | Generally does not require protecting groups, leading to shorter synthetic routes. |
| Substrate Scope | Broad substrate scope for acceptors is possible, though optimization may be required for each new substrate. | Substrate scope can be limited by the specific enzyme's acceptor tolerance. |
| Yield | Can be high for optimized reactions, but multistep syntheses with protecting groups can lead to lower overall yields. | Yields can be high, particularly with glycoside phosphorylases and glycosynthases, and are often limited by substrate inhibition or product hydrolysis (with hydrolases). |
| Scalability | Can be scaled up, but may require large quantities of reagents and solvents. | Scalability can be limited by the availability and cost of the enzyme, though recombinant expression can mitigate this. |
| Environmental Impact | Often involves the use of toxic reagents, heavy metals, and organic solvents. | Generally considered more environmentally friendly ("greener") due to the use of water as a solvent and biodegradable catalysts. |
Visualizing the Synthetic Pathways
The fundamental workflows for chemical and enzymatic synthesis of β-D-mannosides differ significantly in their complexity and approach.
Caption: Chemical synthesis workflow for β-D-mannosides.
Caption: Enzymatic synthesis workflow for β-D-mannosides.
Quantitative Performance Data
The following tables summarize key performance indicators for representative chemical and enzymatic methods for the synthesis of β-D-mannosides.
Chemical Synthesis Methods
| Method | Glycosyl Donor | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| Crich β-Mannosylation | 4,6-O-Benzylidene-protected mannosyl sulfoxide (B87167) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Tf₂O, DTBMP, -78 °C | 85 | 1:9 | [1] |
| Intramolecular Aglycone Delivery (IAD) | 2-O-Tethered mannosyl thioglycoside | Tethered GlcNAc derivative | NIS, TfOH | 75 | Exclusively β | [2] |
| Lithium Iodide Mediated | Per-O-benzylated mannosyl hemiacetal | 1-Octanol | Oxalyl chloride, PPh₃, LiI | 82 | 1:15 | [3] |
| Bis-thiourea Catalysis | 2,3-Acetonide-protected mannosyl phosphate | Methanol | Bis-thiourea catalyst | 95 | 1:32 | [4] |
Enzymatic Synthesis Methods
| Enzyme Type | Enzyme | Glycosyl Donor | Acceptor | Yield (%) | Notes | Reference |
| Glycoside Phosphorylase | Bacteroides thetaiotaomicron β-1,4-mannosyl-N-acetylglucosamine phosphorylase | α-D-Mannose-1-phosphate | N-Acetylglucosamine | >90 | High yield and stereoselectivity. | [5] |
| Glycoside Hydrolase (Transglycosylation) | Aspergillus oryzae β-galactosidase | p-Nitrophenyl β-D-mannopyranoside | Methyl β-D-glucopyranoside | ~30 | Yields are often moderate due to competing hydrolysis. | [6] |
| Glycosynthase | Cellulomonas fimi Man2A (E519S mutant) | α-Mannosyl fluoride | p-Nitrophenyl β-D-mannopyranoside | 70-99 | High yields due to the inability of the enzyme to hydrolyze the product. | [7] |
| Endo-β-mannosidase | Lilium longiflorum endo-β-mannosidase | Manβ1-4GlcNAcβ1-4GlcNAc-peptide | p-Nitrophenyl β-N-acetylglucosaminide | Not specified, but effective | Transfers mannose regio- and stereo-specifically. | [8] |
Experimental Protocols
Representative Chemical Synthesis: Crich β-Mannosylation[1]
Objective: To synthesize a β-mannoside using a 4,6-O-benzylidene-protected mannosyl sulfoxide donor.
Materials:
-
4,6-O-Benzylidene-protected mannosyl sulfoxide (1.0 eq)
-
Glycosyl acceptor (e.g., a protected monosaccharide) (1.2 eq)
-
Dichloromethane (B109758) (anhydrous)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 eq)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.1 eq)
-
Molecular sieves (4 Å)
Procedure:
-
A solution of the mannosyl sulfoxide donor and DTBMP in anhydrous dichloromethane is stirred over activated 4 Å molecular sieves under an argon atmosphere at -78 °C.
-
Triflic anhydride is added dropwise, and the reaction mixture is stirred for 5 minutes.
-
A solution of the glycosyl acceptor in anhydrous dichloromethane is then added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the desired β-mannoside.
Representative Enzymatic Synthesis: Glycoside Phosphorylase-Catalyzed Synthesis[5]
Objective: To synthesize a β-mannoside using a recombinant glycoside phosphorylase.
Materials:
-
Recombinant β-mannoside phosphorylase
-
α-D-Mannose-1-phosphate (donor substrate)
-
Acceptor alcohol (e.g., N-acetylglucosamine)
-
HEPES buffer (pH 7.0)
-
Inorganic phosphate
Procedure:
-
A reaction mixture is prepared containing α-D-mannose-1-phosphate, the acceptor alcohol, and the glycoside phosphorylase in HEPES buffer.
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The progress of the reaction is monitored by high-performance liquid chromatography (HPLC) or TLC.
-
Upon reaching equilibrium or desired conversion, the reaction is terminated by heating to denature the enzyme.
-
The denatured enzyme is removed by centrifugation.
-
The supernatant containing the product is collected and purified by size-exclusion or ion-exchange chromatography to yield the pure β-mannoside.
Conclusion
The choice between chemical and enzymatic synthesis of β-D-mannosides is highly dependent on the specific goals of the project. Chemical synthesis offers broad substrate flexibility and is well-established for a variety of transformations. However, it often requires extensive optimization, multi-step procedures involving protecting groups, and the use of harsh reagents. In contrast, enzymatic synthesis provides a powerful alternative, offering exceptional stereoselectivity and mild reaction conditions, which can significantly shorten synthetic routes. While enzyme availability and substrate specificity can be limitations, the ongoing discovery and engineering of new enzymes are continuously expanding the toolkit for enzymatic glycosylation. For the synthesis of complex glycans where stereochemical purity is paramount, enzymatic methods, particularly those employing glycoside phosphorylases and glycosynthases, present a highly attractive and increasingly viable strategy.
References
- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Glycosides by Glycosynthases [mdpi.com]
- 8. Synthesis of beta-mannosides using the transglycosylation activity of endo-beta-mannosidase from Lilium longiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Sugar Code: A Comparative Guide to the Characterization of β-D-Mannopyranosyl-Containing Glycans
For researchers, scientists, and drug development professionals, the precise characterization of glycoproteins is paramount. Among these, β-D-mannopyranosyl-containing glycans play critical roles in a myriad of biological processes, including protein folding, cellular signaling, and immune responses. Their structural elucidation, however, presents a significant analytical challenge. This guide provides a comparative overview of the key methodologies employed for their characterization, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The intricate branching and isomeric possibilities of glycans necessitate a multi-pronged analytical approach. The primary methods for the detailed structural analysis of β-D-mannopyranosyl-containing glycans and other oligosaccharides include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, enzymatic degradation, and various chromatographic techniques. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of structural information it can provide.
Comparative Analysis of Characterization Techniques
The selection of an analytical technique for glycan characterization is often a trade-off between throughput, sensitivity, and the level of structural detail required. Mass spectrometry is a cornerstone for glycomic and glycoproteomic studies due to its high sensitivity and speed.[1] In contrast, NMR spectroscopy, while less sensitive, provides unparalleled detail regarding the stereochemistry and linkage of monosaccharide units.[2] Enzymatic methods offer specificity in cleaving particular glycan linkages, aiding in structural determination. Chromatographic techniques are essential for the separation of complex glycan mixtures prior to analysis.
| Technique | Principle | Advantages | Disadvantages | Throughput |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized glycans. Techniques like MALDI-TOF and ESI are common.[1] | High sensitivity, high throughput, suitable for complex mixtures, can determine composition and branching. | Does not directly provide linkage or anomeric configuration, requires derivatization for some applications. | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides definitive structural information, including linkage positions and anomeric (α/β) configurations.[2] | Lower sensitivity, requires larger sample amounts, lower throughput, complex spectra for heterogeneous samples. | Low |
| Enzymatic Degradation | Utilizes specific exoglycosidases and endoglycosidases to cleave specific glycan linkages.[3][4] | Highly specific for linkage analysis, can be used to sequence glycans. | Requires a library of well-characterized enzymes, can be time-consuming. | Medium |
| High-Performance Liquid Chromatography (HPLC)/Ultra-High-Performance Liquid Chromatography (UHPLC) | Separates glycans based on their physicochemical properties. Often coupled with fluorescence detection or MS. | Excellent separation of isomers, quantitative, high reproducibility. | Can be time-consuming, may require derivatization for detection. | Medium to High |
| Capillary Electrophoresis (CE) | Separates charged glycans in a capillary based on their electrophoretic mobility. | High resolution, requires very small sample volumes. | Less robust than HPLC, sensitive to sample matrix. | High |
In-Depth Experimental Protocols
Mass Spectrometry-Based N-Glycan Profiling
This protocol outlines a general workflow for the analysis of N-glycans, which commonly contain β-D-mannopyranosyl residues in their core structure, using mass spectrometry.
-
Glycan Release: N-glycans are enzymatically released from the glycoprotein (B1211001) using Peptide-N-Glycosidase F (PNGase F). The protein is denatured and incubated with PNGase F overnight.
-
Purification: The released glycans are separated from the protein and other contaminants using solid-phase extraction (SPE) with a graphitized carbon cartridge.
-
Labeling (Optional but Recommended for LC-MS): For improved ionization efficiency and quantitative analysis, the reducing end of the released glycans is labeled with a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB) via reductive amination.
-
LC-MS/MS Analysis: The labeled glycans are separated by UHPLC, typically using a hydrophilic interaction chromatography (HILIC) column. The separated glycans are then introduced into an electrospray ionization (ESI) mass spectrometer for analysis. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation data, which aids in structural elucidation.
2D NMR Spectroscopy for Linkage Analysis
This protocol describes the use of two-dimensional NMR experiments to determine the connectivity of monosaccharides in a purified glycan.
-
Sample Preparation: The purified glycan sample is lyophilized and dissolved in deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: A suite of 2D NMR experiments is performed, including:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide spin system.
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the identification of all protons belonging to a single monosaccharide.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying linkages between monosaccharide units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which can help to confirm inter-residue linkages and determine the 3D structure.
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon chemical shifts and to piece together the sequence and linkage of the monosaccharides.
Visualizing Key Biological and Experimental Pathways
To better understand the context and analysis of β-D-mannopyranosyl-containing glycans, the following diagrams illustrate a critical signaling pathway and a typical experimental workflow.
Caption: ER Protein Quality Control Pathway.
Caption: Experimental Workflow for Glycan Characterization.
The Significance of Mannose in ER Protein Quality Control
The endoplasmic reticulum (ER) possesses a sophisticated quality control system to ensure that only correctly folded proteins are trafficked to the Golgi apparatus. N-linked glycans, with their core mannose structures, are central to this process.[5] As depicted in the signaling pathway diagram, the trimming of mannose residues by ER mannosidases acts as a "timer".[5] If a glycoprotein fails to fold correctly within a certain timeframe, the removal of specific mannose residues signals it for degradation via the ER-associated degradation (ERAD) pathway.[1] This highlights the crucial role of β-D-mannopyranosyl residues not just as structural components, but as key signaling molecules in cellular homeostasis. Understanding the precise structure of these glycans is therefore essential for research in protein folding, trafficking, and diseases associated with ER stress.
References
- 1. Mannose trimming is the dominant signal for the release of misfolded glycoproteins from ER quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 5. Flagging and docking: dual roles for N-glycans in protein quality control and cellular proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing D- and L-Enantiomers of Mannopyranose by NMR: A Comparative Guide
For researchers in glycobiology, drug development, and natural product chemistry, the unambiguous determination of the absolute configuration of monosaccharides is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to differentiate between enantiomers like D- and L-mannopyranose. This guide compares the primary NMR techniques for this purpose, providing experimental data and detailed protocols.
Comparison of NMR Methods for Enantiomeric Distinction
Enantiomers are indistinguishable in an achiral solvent by standard NMR spectroscopy as they possess identical physical and chemical properties. To differentiate them, a chiral environment must be introduced. The three main approaches to achieve this are:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent to form a mixture of diastereomers.[1][2] Diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for their identification and quantification.[3]
-
Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to form transient, non-covalent diastereomeric complexes with the enantiomers.[4][5] This results in small, but often measurable, differences in the chemical shifts of the enantiomers.[6]
-
Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic complexes that act as Lewis acids and reversibly bind to the analyte.[7][8] The chiral ligands on the lanthanide induce large chemical shift differences between the enantiomers.[9]
For carbohydrates like mannopyranose, derivatization is a particularly effective and widely reported method, as it forms stable diastereomers with significant and easily distinguishable chemical shift differences.
Featured Method: Derivatization with L-Cysteine Methyl Ester
A straightforward and reliable method involves the derivatization of D- and L-mannose with L-cysteine methyl ester hydrochloride to form diastereomeric thiazolidine (B150603) derivatives.[10][11] The subsequent ¹H NMR analysis focuses on the distinct chemical shifts of the anomeric (H-1) or H-2 protons of these derivatives.
Experimental Data
The key diagnostic signals in the ¹H NMR spectra for the thiazolidine derivatives of D- and L-mannose are summarized below. The data clearly shows distinguishable chemical shifts for the H-2 proton of the two diastereomers.
| Enantiomer | Derivative | Proton | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| D-Mannose | Thiazolidine derivative with L-cysteine methyl ester | H-2S | 5.94 | d, J = 2.2 |
| H-2 | 5.71 | d, J = 2.8 | ||
| L-Mannose | Thiazolidine derivative with L-cysteine methyl ester | H-2S | 5.86 | dd, J = 2.6, 0.8 |
| H-2 | 5.73 | d, J = 1.4 |
Table 1: ¹H NMR data for the thiazolidine derivatives of D- and L-mannose in deuterated pyridine (B92270). Data sourced from literature.[10]
The significant difference in the chemical shifts and coupling patterns of the H-2 protons allows for unambiguous identification of the D- and L-enantiomers.
Experimental Protocol: Derivatization for NMR Analysis
This protocol is adapted from the method described by Mohyeldin et al.[10]
Materials:
-
Mannose sample (D-, L-, or a mixture)
-
L-cysteine methyl ester hydrochloride
-
Deuterated pyridine (Pyridine-d₅)
-
NMR tubes
Procedure:
-
Place approximately 0.5-1.0 mg of the mannose sample into an NMR tube.
-
Add an excess (approximately 2-3 mg) of L-cysteine methyl ester hydrochloride to the same NMR tube.
-
Add approximately 0.5 mL of deuterated pyridine to the NMR tube to act as the solvent.
-
Seal the NMR tube and heat the mixture at 60 °C for 10 minutes.
-
Allow the tube to cool to room temperature.
-
Acquire the ¹H NMR spectrum of the reaction mixture directly.
-
Analyze the chemical shifts and coupling constants of the signals around δ 5.7-6.0 ppm to identify the characteristic signals for the D- and L-mannose derivatives as detailed in Table 1.
Workflow for Enantiomeric Differentiation
The overall process, from sample preparation to data analysis, is illustrated in the following workflow diagram.
Caption: Workflow for distinguishing D- and L-mannose via derivatization and ¹H NMR.
Alternative Methods: A Brief Comparison
While derivatization is highly effective, it's valuable to understand the context of other NMR methods.
-
Chiral Solvating Agents (CSAs):
-
Advantage: Simple sample preparation, as the CSA is merely added to the NMR tube with the analyte.[5] The analysis is non-destructive.
-
Disadvantage: The induced chemical shift differences (ΔΔδ) are often small, potentially requiring higher field NMR spectrometers for resolution. The interactions are sensitive to temperature and concentration.
-
-
Chiral Lanthanide Shift Reagents (CLSRs):
-
Advantage: Can produce large separations between enantiomeric signals, which was particularly useful with lower-field NMR instruments.[7][12]
-
Disadvantage: Often cause significant line broadening in the NMR spectrum, which can reduce resolution and hinder accurate quantification. These reagents are also highly sensitive to moisture.[8]
-
For the specific case of mannopyranose, the derivatization method with L-cysteine methyl ester provides a robust and reproducible approach with large, easily interpretable differences in the ¹H NMR spectra, making it a superior choice for unambiguous assignment.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
Unveiling Anomeric Purity: A Comparative Guide to Diffusion-Ordered NMR Spectroscopy (DOSY) for Mannose Anomer Separation
For researchers, scientists, and drug development professionals, the precise characterization of carbohydrate anomers is critical. The spatial orientation of the anomeric hydroxyl group in monosaccharides like mannose dictates their biological activity and physicochemical properties. Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a powerful, non-destructive technique for the separation and analysis of these isomers in solution. This guide provides an objective comparison of DOSY with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical approach.
Diffusion-Ordered NMR Spectroscopy (DOSY) distinguishes molecules based on their translational diffusion coefficients, which are influenced by their size and shape. In the context of mannose anomers, the subtle differences in the hydrodynamic radii of the α and β forms can be exploited by DOSY to achieve separation in the NMR dimension.
Comparative Analysis of Anomer Separation Techniques
While DOSY offers a unique solution-state perspective, other chromatographic techniques are also employed for anomer separation. The following table summarizes the quantitative performance of DOSY and highlights key differentiators of alternative methods.
| Technique | Analyte | Diffusion Coefficient (D) of α-anomer (m²/s) | Diffusion Coefficient (D) of β-anomer (m²/s) | Resolution | Key Advantages | Limitations |
| DOSY NMR | D-Mannopyranose | 6.9 x 10⁻¹⁰[1] | 6.3 x 10⁻¹⁰[1] | Sufficient to resolve signals in the diffusion dimension. | Non-destructive; provides structural information simultaneously; suitable for in-situ analysis of equilibrium mixtures. | Requires significant differences in diffusion coefficients, which can be challenging for isomers of similar size; signal overlap can complicate analysis.[2][3] |
| HPLC (Ion-Exchange) | Monosaccharides (including mannose) | Not Applicable | Not Applicable | Baseline separation achievable under optimized conditions.[4] | High resolution and sensitivity; well-established and widely available. | Can be destructive depending on detection method; separation can be influenced by temperature and pH, potentially altering the anomeric equilibrium.[5][6] |
| Other NMR Methods (e.g., sel-TOCSY, SRI-FESTA) | Reducing deoxyfluorinated sugars | Not Applicable | Not Applicable | Provides pure 1H NMR spectra of individual anomers.[2][7] | Excellent for resolving heavily overlapped signals.[2][7] | Requires selective excitation of well-resolved signals, which may not always be possible. |
Experimental Protocols
DOSY NMR Spectroscopy for Mannose Anomer Separation
This protocol is based on a successful application of DOSY for carbohydrate anomer separation.[1]
1. Sample Preparation:
-
Prepare a 20 mM solution of D-mannose in deuterium (B1214612) oxide (D₂O).
2. NMR Data Acquisition:
-
Instrument: 600 MHz NMR spectrometer.
-
Temperature: 30 °C.
-
Experiment: 2D DOSY using a bipolar pulse pair and longitudinal eddy current delay (BPP-LED) sequence.
-
Gradient amplitudes: Linearly incremented from 2% to 95% in 16-32 steps.
-
Diffusion time (Δ): 50 - 200 ms.
-
Gradient pulse duration (δ): 1 - 2 ms.
-
Gradient recovery delay: 0.1 ms.
-
Relaxation delay: 7.0 s.
-
Number of scans: 256.
-
Dummy scans: 16.
3. Data Processing:
-
Process the 2D data using appropriate software (e.g., Bruker TopSpin). The resulting DOSY spectrum will display the ¹H NMR spectrum on one axis and the diffusion coefficient on the other, allowing for the separation of signals from the α and β anomers.
High-Performance Liquid Chromatography (HPLC) for Anomer Separation
This is a generalized protocol based on common practices for sugar analysis on ion-exchange columns.[4][6]
1. Sample Preparation:
-
Dissolve the mannose sample in the mobile phase to a suitable concentration (e.g., 0.5%).
2. HPLC Conditions:
-
Column: A calcium- or lead-form ion-exchange column (e.g., Bio-Rad HPX-87C).[4]
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Low temperatures (e.g., 1.5 °C) can enhance anomer separation, while higher temperatures (70-80 °C) can be used to prevent it if only total sugar content is of interest.[4][5][6]
-
Detector: Refractive Index (RI) detector.
3. Data Analysis:
-
Identify and quantify the peaks corresponding to the α and β anomers based on their retention times.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships, the following diagrams have been generated.
Caption: Experimental workflow for separating mannose anomers using DOSY NMR.
Caption: Conceptual relationship illustrating the principle of DOSY-based anomer separation.
References
- 1. mdpi.com [mdpi.com]
- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. shodex.com [shodex.com]
- 6. shodex.com [shodex.com]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Three-Dimensional Architecture of Beta-D-Mannopyranose: A Comparative Guide to Structural Validation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive cross-validation of the crystal structure of beta-D-Mannopyranose, a biologically significant monosaccharide, using X-ray crystallography as the primary determinant, and juxtaposing it with spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
This document delves into the experimental methodologies employed to elucidate the structure of this compound, presenting a detailed comparison of the data obtained from these complementary analytical techniques. The aim is to offer an objective evaluation of the molecule's solid-state conformation and the interplay of intramolecular and intermolecular forces that govern its crystalline arrangement.
At a Glance: Structural Data Comparison
The following table summarizes the key structural and spectroscopic parameters obtained for this compound, providing a clear and concise comparison between the data derived from X-ray crystallography and spectroscopy.
| Parameter | X-ray Crystallography (Patyk et al., 2016)[1][2] | Solid-State ¹³C NMR Spectroscopy | FT-IR Spectroscopy (cm⁻¹) |
| Crystal System | Orthorhombic | Not Applicable | Not Applicable |
| Space Group | P2₁2₁2₁ | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 5.577 Å, b = 7.5481 Å, c = 18.060 Å | Not Applicable | Not Applicable |
| ¹³C Chemical Shifts (ppm) | Not Applicable | C1: ~94-96, C2-C5: ~67-78, C6: ~61-63 | Not Applicable |
| Key Vibrational Modes | Not Applicable | Not Applicable | O-H stretch: ~3300-3500, C-H stretch: ~2900, C-O stretch: ~1000-1100 |
In-Depth Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the critical evaluation of structural data. Below are the detailed methodologies for the key techniques discussed in this guide.
X-ray Crystallography
The single-crystal X-ray diffraction data for this compound was obtained from the study by Patyk, Jenczak, and Katrusiak (2016).[1][2]
-
Crystal Growth: Single crystals of this compound were grown from an aqueous solution.
-
Data Collection: A suitable crystal was mounted on a diffractometer. High-pressure studies were conducted using a diamond-anvil cell (DAC).[1] X-ray diffraction data was collected at various pressures.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier maps and refined isotropically.
Solid-State ¹³C NMR Spectroscopy
Solid-state ¹³C NMR spectra provide information about the local chemical environment of each carbon atom in the crystal lattice.
-
Sample Preparation: A powdered crystalline sample of this compound was packed into a zirconia rotor.
-
Data Acquisition: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra were acquired on a solid-state NMR spectrometer. The magic angle was precisely adjusted to minimize spinning sidebands.
-
Data Processing: The free induction decay (FID) was processed with an exponential line broadening function and Fourier transformed to obtain the final spectrum. Chemical shifts were referenced to a standard, such as adamantane.
FT-IR Spectroscopy
FT-IR spectroscopy probes the vibrational modes of the molecule, offering insights into the functional groups and hydrogen bonding network.
-
Sample Preparation: A small amount of finely ground this compound was mixed with dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum was recorded using a Fourier-Transform Infrared spectrometer. A background spectrum of a pure KBr pellet was first collected and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotted as absorbance or transmittance versus wavenumber (cm⁻¹), was analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the this compound structure, starting from sample preparation to the final integrated structural analysis.
Figure 1. Workflow for the cross-validation of this compound structure.
Signaling Pathways and Logical Relationships
The interplay between the different analytical techniques in confirming the molecular structure can be visualized as a logical relationship diagram.
Figure 2. Logical relationship of analytical techniques in structural validation.
Conclusion
The convergence of data from X-ray crystallography, solid-state NMR, and FT-IR spectroscopy provides a high degree of confidence in the determined structure of this compound. X-ray crystallography reveals the precise spatial arrangement of atoms in the crystal lattice, while NMR and FT-IR spectroscopy corroborate this structure by probing the local chemical environments and vibrational modes of the molecule, respectively. This integrated approach of cross-validation is indispensable for the unambiguous structural elucidation of complex organic molecules, a critical step in modern chemical and pharmaceutical research.
References
- 1. Giant strain geared to transformable H-bonded network in compressed β- d -mannose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01286H [pubs.rsc.org]
- 2. Giant strain geared to transformable H-bonded network in compressed β-d-mannose - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Enzyme Specificity: β-D-Mannopyranose vs. Other Hexoses
This guide provides a detailed comparison of enzyme specificity for β-D-Mannopyranose relative to other common hexoses such as D-Glucose and D-Fructose. It is intended for researchers, scientists, and drug development professionals working on enzyme kinetics, carbohydrate metabolism, and drug-enzyme interactions. The content includes comparative kinetic data, detailed experimental protocols for assessing enzyme specificity, and workflow visualizations.
Introduction to Enzyme Specificity
Enzyme specificity describes the ability of an enzyme to select a particular substrate from a group of similar molecules. This selectivity is fundamental to the precise regulation of metabolic pathways. For enzymes acting on carbohydrates (hexoses), specificity is crucial. While hexoses like glucose, fructose, and mannose are structural isomers, enzymes can exhibit vastly different affinities and catalytic efficiencies towards them. The primary metric for comparing the efficiency and specificity of an enzyme for different substrates is the specificity constant, calculated as kcat/Km.[1][2] A higher kcat/Km value indicates greater specificity for a given substrate.[2] This guide focuses on enzymes that process β-D-Mannopyranose and provides a comparative framework against other hexoses.
Comparative Kinetic Data
The catalytic efficiency of enzymes with different hexose (B10828440) substrates can be quantitatively compared using their kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). Km is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), and it is inversely related to the affinity of the enzyme for the substrate.[3] The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated.[3][4]
The following table summarizes the kinetic parameters of Yeast Hexokinase for D-Glucose, D-Fructose, and D-Mannose.
| Substrate | Km (mM) | Vmax (relative) | Specificity Constant (Vmax/Km) |
| D-Glucose | 0.15 | 1.00 | 6.67 |
| D-Fructose | 1.50 | 1.80 | 1.20 |
| D-Mannose | 0.10 | 0.80 | 8.00 |
Data compiled from publicly available information on yeast hexokinase kinetics. Note: Vmax is shown as a relative value compared to D-Glucose. The specificity constant is calculated as the ratio of Vmax to Km.
Based on this data, yeast hexokinase displays the highest affinity for D-Mannose (lowest Km). When considering the overall catalytic efficiency (specificity constant), D-Mannose is the preferred substrate for yeast hexokinase under these conditions.
Experimental Protocols
Accurate determination of enzyme kinetic parameters requires standardized and reproducible assays. Below is a detailed protocol for a coupled spectrophotometric assay to determine the kinetic parameters of an enzyme like hexokinase with various hexose substrates.
Protocol: Coupled Spectrophotometric Assay for Hexokinase Activity
This method measures hexokinase activity by coupling the phosphorylation of a hexose to the reduction of β-NADP+, which can be monitored by measuring the increase in absorbance at 340 nm.
Principle:
-
Hexose + ATP → Hexose-6-Phosphate + ADP (Catalyzed by Hexokinase)
-
Hexose-6-Phosphate + β-NADP+ → 6-Phospho-Hexono-δ-lactone + β-NADPH + H+ (Catalyzed by Glucose-6-Phosphate Dehydrogenase, G6PDH)
The rate of β-NADPH formation is directly proportional to the hexokinase activity, assuming hexokinase is the rate-limiting step.
Materials and Reagents:
-
Triethanolamine (TEA) buffer (50 mM, pH 7.6)
-
D-Glucose, D-Fructose, or D-Mannose stock solutions (e.g., 500 mM)
-
Adenosine 5'-Triphosphate (ATP) solution (20 mM)
-
Magnesium Chloride (MgCl2) solution (100 mM)
-
β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP+) solution (15 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (approx. 125 units/mL)
-
(If testing mannose or fructose) Phosphomannose Isomerase (PMI) or Phosphoglucose Isomerase (PGI)
-
Hexokinase enzyme solution (of unknown activity, diluted appropriately)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of assays. For a final volume of 2.57 mL, the final concentrations in the cuvette should be approximately:
-
39 mM Triethanolamine buffer
-
0.74 mM ATP
-
7.8 mM MgCl2
-
1.1 mM β-NADP+
-
2.5 units G6PDH
-
(If needed) Sufficient isomerase to ensure the conversion to Glucose-6-Phosphate is not rate-limiting.
-
-
Substrate Concentrations: Prepare a series of dilutions of the hexose stock solution to achieve a range of final concentrations in the assay (e.g., 0.2x to 5x the expected Km).[5]
-
Assay Execution: a. Pipette the reaction mixture and the specific volume of hexose substrate solution into a cuvette. Add deionized water to bring the volume to just under the final assay volume. b. Mix by inversion and place the cuvette in the spectrophotometer. Allow the temperature to equilibrate to 25°C. c. Start the reaction by adding a small, fixed amount of the diluted hexokinase enzyme solution (e.g., 25-50 µL). d. Immediately mix by inversion and start recording the absorbance at 340 nm for approximately 5 minutes. e. Record the rate of change in absorbance (ΔA340nm/minute) from the initial, linear portion of the curve.[5]
-
Data Analysis: a. Convert the rate of absorbance change to reaction velocity (µmol/min) using the Beer-Lambert law (Extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). b. Plot the initial velocity (V₀) against the substrate concentration [S]. c. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.
Visualizations
The following diagrams illustrate key workflows and concepts in assessing enzyme specificity.
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Logical relationship for determining substrate specificity.
References
Safety Operating Guide
Proper Disposal of beta-D-Mannopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of beta-D-Mannopyranose, a monosaccharide used in various biochemical research applications. While this compound is not generally classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain laboratory safety and environmental responsibility.
Assessment of this compound for Disposal
Before proceeding with disposal, it is essential to assess the nature of the this compound waste. The primary consideration is whether the material is contaminated with any hazardous substances.
-
Uncontaminated this compound: Pure, unused, or aqueous solutions of this compound that have not come into contact with hazardous chemicals.
-
Contaminated this compound: this compound that is mixed with or has come into contact with hazardous materials such as solvents, toxic chemicals, or biological agents.
Disposal Procedures
The appropriate disposal method depends on whether the this compound is contaminated.
Uncontaminated this compound Disposal
For small quantities of uncontaminated, solid this compound or its dilute aqueous solutions, the following procedure is generally acceptable, though it is imperative to consult and adhere to your institution's specific guidelines and local regulations.
-
Solid Waste:
-
Place the uncontaminated solid this compound in a clearly labeled, sealed container.
-
Dispose of it as non-hazardous laboratory waste.
-
-
Aqueous Solutions:
-
Small quantities of dilute, uncontaminated aqueous solutions may be permissible for drain disposal.
-
Before drain disposal, verify with your institution's Environmental Health and Safety (EHS) department.
-
If permitted, flush the solution down the drain with a copious amount of water (at least a 20-fold excess) to ensure dilution.[1]
-
Contaminated this compound Disposal
If this compound is contaminated with hazardous substances, it must be treated as hazardous waste.
-
Collection:
-
Collect the contaminated waste in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with all chemical components of the waste mixture.[2]
-
-
Labeling:
-
The container must be clearly labeled with the words "Hazardous Waste."
-
List all chemical constituents, including "this compound," and their approximate concentrations.
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
-
Empty Container Disposal
Proper disposal of empty containers that held this compound is also important to prevent chemical cross-contamination.
-
Triple Rinsing:
-
Rinsate Disposal:
-
The rinsate from an uncontaminated container can typically be disposed of down the drain with plenty of water.
-
If the original material was contaminated, the rinsate must be collected and disposed of as hazardous waste.[2]
-
-
Final Disposal:
-
After triple rinsing, deface or remove the original label from the container.
-
The clean, empty container can then generally be disposed of with regular laboratory glass or plastic waste.[6]
-
Decision-Making Flowchart for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound waste.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
